molecular formula C20H34O3 B592895 Pterokaurane R

Pterokaurane R

カタログ番号: B592895
分子量: 322.5 g/mol
InChIキー: MXIMVMNHKVTJLO-JULPPZSOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pterokaurane R is a useful research compound. Its molecular formula is C20H34O3 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIMVMNHKVTJLO-JULPPZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Source

The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.

Isolation and Purification of Pterokaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.

Experimental Protocol: General Isolation Procedure

A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:

  • Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol (B129727) or ethanol (B145695) is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:

    • Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.

    • Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.

Structure Elucidation

The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.

Quantitative Data

While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.

Compound ClassRepresentative CompoundNatural SourceYieldAnalytical MethodReference
ent-Kaurane Diterpenoident-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F)Pteris semipinnata L.1.18 mg/gHPLC-APCI-MS

Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.

Anti-Neuroinflammatory Activity

Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.

  • Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.

The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.

Anti_Neuroinflammatory_Pathway cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Mediators Upregulates Pterokauranes Pterokaurane Diterpenoids Pterokauranes->NF_kB_Activation Inhibits

Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.

Antitumor Activity

Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

  • Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.

  • Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.

Antitumor_Pathway cluster_1 Cancer Cell Pterokaurane Pterokaurane Diterpenoid Cell_Cycle_Progression Cell Cycle Progression Pterokaurane->Cell_Cycle_Progression Inhibits Apoptosis_Induction Apoptosis Induction Pterokaurane->Apoptosis_Induction Induces G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Progression->G2_M_Arrest Cell_Death Cell Death G2_M_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Pterokaurane diterpenoids induce cancer cell death.

Conclusion

The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.

References

Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Source

The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.

Isolation and Purification of Pterokaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.

Experimental Protocol: General Isolation Procedure

A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:

  • Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol (B129727) or ethanol (B145695) is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:

    • Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.

    • Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.

Structure Elucidation

The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.

Quantitative Data

While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.

Compound ClassRepresentative CompoundNatural SourceYieldAnalytical MethodReference
ent-Kaurane Diterpenoident-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F)Pteris semipinnata L.1.18 mg/gHPLC-APCI-MS

Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.

Anti-Neuroinflammatory Activity

Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.

  • Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.

The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.

Anti_Neuroinflammatory_Pathway cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Mediators Upregulates Pterokauranes Pterokaurane Diterpenoids Pterokauranes->NF_kB_Activation Inhibits

Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.

Antitumor Activity

Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

  • Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.

  • Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.

Antitumor_Pathway cluster_1 Cancer Cell Pterokaurane Pterokaurane Diterpenoid Cell_Cycle_Progression Cell Cycle Progression Pterokaurane->Cell_Cycle_Progression Inhibits Apoptosis_Induction Apoptosis Induction Pterokaurane->Apoptosis_Induction Induces G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Progression->G2_M_Arrest Cell_Death Cell Death G2_M_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Pterokaurane diterpenoids induce cancer cell death.

Conclusion

The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.

References

Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Source

The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.

Isolation and Purification of Pterokaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.

Experimental Protocol: General Isolation Procedure

A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:

  • Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol or ethanol is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:

    • Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.

    • Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.

Structure Elucidation

The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.

Quantitative Data

While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.

Compound ClassRepresentative CompoundNatural SourceYieldAnalytical MethodReference
ent-Kaurane Diterpenoident-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F)Pteris semipinnata L.1.18 mg/gHPLC-APCI-MS

Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.

Anti-Neuroinflammatory Activity

Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.

  • Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.

The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.

Anti_Neuroinflammatory_Pathway cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Mediators Upregulates Pterokauranes Pterokaurane Diterpenoids Pterokauranes->NF_kB_Activation Inhibits

Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.

Antitumor Activity

Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

  • Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.

  • Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.

Antitumor_Pathway cluster_1 Cancer Cell Pterokaurane Pterokaurane Diterpenoid Cell_Cycle_Progression Cell Cycle Progression Pterokaurane->Cell_Cycle_Progression Inhibits Apoptosis_Induction Apoptosis Induction Pterokaurane->Apoptosis_Induction Induces G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Progression->G2_M_Arrest Cell_Death Cell Death G2_M_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Pterokaurane diterpenoids induce cancer cell death.

Conclusion

The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.

References

The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.

The Core Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane (B74193) skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.

The key enzymatic steps in the putative biosynthesis of this compound are:

  • Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).

  • Formation of ent-Kaurene (B36324): The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).

  • Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.

  • Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.

Quantitative Data on Kaurane Diterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.

ProductHost OrganismTiter (mg/L)Reference
ent-KaureneEscherichia coli113 ± 7[1]
Terpentetriene (a related diterpene)Escherichia coli66 ± 4[1]
ent-CopalolSaccharomyces cerevisiae35.6[2]

Experimental Protocols

The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.

ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay

Objective: To determine the activity of CPS in converting GGPP to ent-CPP.

Methodology:

  • Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).

  • Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM DTT

    • 10-50 µM GGPP (substrate)

    • 1-5 µg of purified CPS enzyme

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.

ent-Kaurene Synthase (KS) Enzyme Assay

Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.

Methodology:

  • Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.

  • Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM DTT

    • 10-50 µM GGPP

    • 1-5 µg of purified CPS

    • 1-5 µg of purified KS

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.

  • Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]

ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay

Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.

Methodology:

  • Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]

  • Whole-cell Assay:

    • Yeast cells expressing the P450 of interest are cultured to an appropriate density.

    • The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.

    • The culture is incubated for 24-48 hours.

  • Microsomal Assay:

    • Microsomes are isolated from the expressing cells by differential centrifugation.

    • A reaction mixture is prepared containing:

      • 50 mM potassium phosphate buffer (pH 7.4)

      • Microsomal fraction containing the P450 and CPR

      • 1 mM NADPH (cofactor)

      • Substrate (e.g., ent-kaurene)

    • The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.

Visualizing the Pathway and Workflows

To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.

PterokauraneR_Biosynthesis cluster_0 General Terpenoid Pathway cluster_1 Kaurane Skeleton Formation cluster_2 Oxidative Modifications (Putative) IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Oxidized_Kaurane Oxidized Kaurane Intermediate ent_Kaurene->Oxidized_Kaurane CYP450s (e.g., KO) Pterokaurane_R This compound Oxidized_Kaurane->Pterokaurane_R CYP450s

Caption: Putative biosynthesis pathway of this compound.

Enzyme_Assay_Workflow cluster_gene Gene to Enzyme cluster_assay Enzymatic Reaction cluster_analysis Product Analysis Gene_Cloning Gene Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (for soluble enzymes) Heterologous_Expression->Protein_Purification Reaction_Setup Reaction Setup (Substrate, Enzyme, Buffer, Cofactors) Protein_Purification->Reaction_Setup Incubation Incubation (e.g., 30°C, 1-2h) Reaction_Setup->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Product_Extraction Product Extraction (Organic Solvent) Reaction_Stop->Product_Extraction Derivatization Derivatization (optional) Product_Extraction->Derivatization GC_MS_Analysis GC-MS / LC-MS Analysis Derivatization->GC_MS_Analysis

Caption: General workflow for in vitro enzyme assays.

References

The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.

The Core Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane (B74193) skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.

The key enzymatic steps in the putative biosynthesis of this compound are:

  • Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).

  • Formation of ent-Kaurene (B36324): The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).

  • Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.

  • Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.

Quantitative Data on Kaurane Diterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.

ProductHost OrganismTiter (mg/L)Reference
ent-KaureneEscherichia coli113 ± 7[1]
Terpentetriene (a related diterpene)Escherichia coli66 ± 4[1]
ent-CopalolSaccharomyces cerevisiae35.6[2]

Experimental Protocols

The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.

ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay

Objective: To determine the activity of CPS in converting GGPP to ent-CPP.

Methodology:

  • Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).

  • Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM DTT

    • 10-50 µM GGPP (substrate)

    • 1-5 µg of purified CPS enzyme

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.

ent-Kaurene Synthase (KS) Enzyme Assay

Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.

Methodology:

  • Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.

  • Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM DTT

    • 10-50 µM GGPP

    • 1-5 µg of purified CPS

    • 1-5 µg of purified KS

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.

  • Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]

ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay

Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.

Methodology:

  • Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]

  • Whole-cell Assay:

    • Yeast cells expressing the P450 of interest are cultured to an appropriate density.

    • The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.

    • The culture is incubated for 24-48 hours.

  • Microsomal Assay:

    • Microsomes are isolated from the expressing cells by differential centrifugation.

    • A reaction mixture is prepared containing:

      • 50 mM potassium phosphate buffer (pH 7.4)

      • Microsomal fraction containing the P450 and CPR

      • 1 mM NADPH (cofactor)

      • Substrate (e.g., ent-kaurene)

    • The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.

Visualizing the Pathway and Workflows

To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.

PterokauraneR_Biosynthesis cluster_0 General Terpenoid Pathway cluster_1 Kaurane Skeleton Formation cluster_2 Oxidative Modifications (Putative) IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Oxidized_Kaurane Oxidized Kaurane Intermediate ent_Kaurene->Oxidized_Kaurane CYP450s (e.g., KO) Pterokaurane_R This compound Oxidized_Kaurane->Pterokaurane_R CYP450s

Caption: Putative biosynthesis pathway of this compound.

Enzyme_Assay_Workflow cluster_gene Gene to Enzyme cluster_assay Enzymatic Reaction cluster_analysis Product Analysis Gene_Cloning Gene Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (for soluble enzymes) Heterologous_Expression->Protein_Purification Reaction_Setup Reaction Setup (Substrate, Enzyme, Buffer, Cofactors) Protein_Purification->Reaction_Setup Incubation Incubation (e.g., 30°C, 1-2h) Reaction_Setup->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Product_Extraction Product Extraction (Organic Solvent) Reaction_Stop->Product_Extraction Derivatization Derivatization (optional) Product_Extraction->Derivatization GC_MS_Analysis GC-MS / LC-MS Analysis Derivatization->GC_MS_Analysis

Caption: General workflow for in vitro enzyme assays.

References

The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.

The Core Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.

The key enzymatic steps in the putative biosynthesis of this compound are:

  • Formation of ent-Copalyl Diphosphate (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).

  • Formation of ent-Kaurene: The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).

  • Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.

  • Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.

Quantitative Data on Kaurane Diterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.

ProductHost OrganismTiter (mg/L)Reference
ent-KaureneEscherichia coli113 ± 7[1]
Terpentetriene (a related diterpene)Escherichia coli66 ± 4[1]
ent-CopalolSaccharomyces cerevisiae35.6[2]

Experimental Protocols

The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.

ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay

Objective: To determine the activity of CPS in converting GGPP to ent-CPP.

Methodology:

  • Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).

  • Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM DTT

    • 10-50 µM GGPP (substrate)

    • 1-5 µg of purified CPS enzyme

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.

ent-Kaurene Synthase (KS) Enzyme Assay

Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.

Methodology:

  • Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.

  • Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM DTT

    • 10-50 µM GGPP

    • 1-5 µg of purified CPS

    • 1-5 µg of purified KS

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.

  • Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]

ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay

Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.

Methodology:

  • Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]

  • Whole-cell Assay:

    • Yeast cells expressing the P450 of interest are cultured to an appropriate density.

    • The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.

    • The culture is incubated for 24-48 hours.

  • Microsomal Assay:

    • Microsomes are isolated from the expressing cells by differential centrifugation.

    • A reaction mixture is prepared containing:

      • 50 mM potassium phosphate buffer (pH 7.4)

      • Microsomal fraction containing the P450 and CPR

      • 1 mM NADPH (cofactor)

      • Substrate (e.g., ent-kaurene)

    • The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.

Visualizing the Pathway and Workflows

To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.

PterokauraneR_Biosynthesis cluster_0 General Terpenoid Pathway cluster_1 Kaurane Skeleton Formation cluster_2 Oxidative Modifications (Putative) IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Oxidized_Kaurane Oxidized Kaurane Intermediate ent_Kaurene->Oxidized_Kaurane CYP450s (e.g., KO) Pterokaurane_R This compound Oxidized_Kaurane->Pterokaurane_R CYP450s

Caption: Putative biosynthesis pathway of this compound.

Enzyme_Assay_Workflow cluster_gene Gene to Enzyme cluster_assay Enzymatic Reaction cluster_analysis Product Analysis Gene_Cloning Gene Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (for soluble enzymes) Heterologous_Expression->Protein_Purification Reaction_Setup Reaction Setup (Substrate, Enzyme, Buffer, Cofactors) Protein_Purification->Reaction_Setup Incubation Incubation (e.g., 30°C, 1-2h) Reaction_Setup->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Product_Extraction Product Extraction (Organic Solvent) Reaction_Stop->Product_Extraction Derivatization Derivatization (optional) Product_Extraction->Derivatization GC_MS_Analysis GC-MS / LC-MS Analysis Derivatization->GC_MS_Analysis

Caption: General workflow for in vitro enzyme assays.

References

An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane (B74193) skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.

Table 1: Physical Properties of this compound
PropertyValueReference
Appearance Powder[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyDataReference
Molecular Formula C₂₀H₃₄O₃[3]
Molar Mass 322.5 g/mol [3]
CAS Number 67349-43-3[1]
¹H-NMR Data not available in searched literature
¹³C-NMR Data not available in searched literature
Infrared (IR) Data not available in searched literature
Mass Spectrometry (MS) Data not available in searched literature

Experimental Protocols

The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.

Isolation of this compound from Pteris multifida

The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.

1. Extraction:

  • Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol (B129727).

  • The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.

  • The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.

2. Fractionation:

  • The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).

G plant Dried Pteris multifida Roots extraction Extraction (80% MeOH) plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-hexane, CHCl₃, EtOAc) crude_extract->partition fractions CHCl₃ and EtOAc Fractions partition->fractions silica_cc Silica Gel Column Chromatography fractions->silica_cc hplc Preparative HPLC silica_cc->hplc pterokaurane_r Pure this compound hplc->pterokaurane_r

Caption: General workflow for the isolation of this compound.
Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.

Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.

G cluster_0 Cellular Response to this compound cluster_1 Apoptosis Induction cluster_2 Anti-inflammatory Action Pterokaurane_R This compound Bcl2 Bcl-2 Pterokaurane_R->Bcl2 inhibits Bax Bax Pterokaurane_R->Bax activates iNOS_COX2 iNOS/COX-2 Pterokaurane_R->iNOS_COX2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis LPS LPS Microglia Microglia LPS->Microglia activates Microglia->iNOS_COX2 induces NO_PGs NO / Prostaglandins (B1171923) iNOS_COX2->NO_PGs

Caption: Postulated signaling pathways affected by this compound.

This diagram illustrates two key potential mechanisms:

  • Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.

  • Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.

Conclusion

This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.

References

An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane (B74193) skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.

Table 1: Physical Properties of this compound
PropertyValueReference
Appearance Powder[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyDataReference
Molecular Formula C₂₀H₃₄O₃[3]
Molar Mass 322.5 g/mol [3]
CAS Number 67349-43-3[1]
¹H-NMR Data not available in searched literature
¹³C-NMR Data not available in searched literature
Infrared (IR) Data not available in searched literature
Mass Spectrometry (MS) Data not available in searched literature

Experimental Protocols

The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.

Isolation of this compound from Pteris multifida

The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.

1. Extraction:

  • Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol (B129727).

  • The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.

  • The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.

2. Fractionation:

  • The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).

G plant Dried Pteris multifida Roots extraction Extraction (80% MeOH) plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-hexane, CHCl₃, EtOAc) crude_extract->partition fractions CHCl₃ and EtOAc Fractions partition->fractions silica_cc Silica Gel Column Chromatography fractions->silica_cc hplc Preparative HPLC silica_cc->hplc pterokaurane_r Pure this compound hplc->pterokaurane_r

Caption: General workflow for the isolation of this compound.
Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.

Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.

G cluster_0 Cellular Response to this compound cluster_1 Apoptosis Induction cluster_2 Anti-inflammatory Action Pterokaurane_R This compound Bcl2 Bcl-2 Pterokaurane_R->Bcl2 inhibits Bax Bax Pterokaurane_R->Bax activates iNOS_COX2 iNOS/COX-2 Pterokaurane_R->iNOS_COX2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis LPS LPS Microglia Microglia LPS->Microglia activates Microglia->iNOS_COX2 induces NO_PGs NO / Prostaglandins (B1171923) iNOS_COX2->NO_PGs

Caption: Postulated signaling pathways affected by this compound.

This diagram illustrates two key potential mechanisms:

  • Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.

  • Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.

Conclusion

This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.

References

An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.

Table 1: Physical Properties of this compound
PropertyValueReference
Appearance Powder[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyDataReference
Molecular Formula C₂₀H₃₄O₃[3]
Molar Mass 322.5 g/mol [3]
CAS Number 67349-43-3[1]
¹H-NMR Data not available in searched literature
¹³C-NMR Data not available in searched literature
Infrared (IR) Data not available in searched literature
Mass Spectrometry (MS) Data not available in searched literature

Experimental Protocols

The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.

Isolation of this compound from Pteris multifida

The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.

1. Extraction:

  • Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol.

  • The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.

  • The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.

2. Fractionation:

  • The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • The bioactive fractions are subjected to repeated column chromatography on silica gel.

  • A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).

G plant Dried Pteris multifida Roots extraction Extraction (80% MeOH) plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-hexane, CHCl₃, EtOAc) crude_extract->partition fractions CHCl₃ and EtOAc Fractions partition->fractions silica_cc Silica Gel Column Chromatography fractions->silica_cc hplc Preparative HPLC silica_cc->hplc pterokaurane_r Pure this compound hplc->pterokaurane_r

Caption: General workflow for the isolation of this compound.
Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.

Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.

G cluster_0 Cellular Response to this compound cluster_1 Apoptosis Induction cluster_2 Anti-inflammatory Action Pterokaurane_R This compound Bcl2 Bcl-2 Pterokaurane_R->Bcl2 inhibits Bax Bax Pterokaurane_R->Bax activates iNOS_COX2 iNOS/COX-2 Pterokaurane_R->iNOS_COX2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis LPS LPS Microglia Microglia LPS->Microglia activates Microglia->iNOS_COX2 induces NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs

Caption: Postulated signaling pathways affected by this compound.

This diagram illustrates two key potential mechanisms:

  • Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.

  • Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.

Conclusion

This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.

References

Pterokaurane R: An In-depth Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane diterpenoid class of natural products. These compounds are characterized by a tetracyclic carbon skeleton and are known for their diverse biological activities. This compound, specifically, has been identified as a constituent of the fern Pteris multifida, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound and related compounds, with a focus on their anti-neuroinflammatory potential.

Discovery and Origin

This compound was isolated from the roots of the fern Pteris multifida (Pteridaceae). The discovery was part of a broader investigation into the bioactive phytochemicals present in this plant, which was prompted by the significant nitric oxide (NO) inhibitory activity observed in its 80% methanolic extract when tested on lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] BV-2 cells are a commonly used in vitro model for studying neuroinflammation.

The investigation, led by Kim et al., resulted in the isolation and characterization of twelve ent-kaurane diterpenoids, including three previously unknown compounds.[1][2] this compound was identified as one of the known compounds within this isolated series, with its structure confirmed by comparison of its spectroscopic data with previously reported values.[1]

Experimental Protocols

Isolation of this compound and Related Diterpenoids

The following protocol details the extraction and isolation procedure for ent-kaurane diterpenoids, including this compound, from the roots of Pteris multifida, as described by Kim et al. (2016).

1. Extraction:

  • Dried roots of Pteris multifida (334.0 g) were subjected to ultrasonic extraction three times with 80% methanol (B129727) (MeOH) (12 L for 90 minutes each).

  • The solvent was removed under vacuum to yield a crude extract (30.0 g).

2. Solvent Partitioning:

  • The crude extract was suspended in water and sequentially partitioned with dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol, yielding 7.4 g, 2.3 g, and a significant aqueous residue, respectively.

  • The CH2Cl2 fraction, which showed the most significant NO inhibitory activity, was further processed. It was suspended in 90% MeOH and partitioned with n-hexane.

3. Chromatographic Separation:

  • The 90% MeOH fraction (5.3 g) was subjected to silica (B1680970) gel column chromatography.

  • The column was eluted with a gradient of chloroform (B151607) (CHCl3) and MeOH (from 100:1 to 0:100, v/v) to yield 25 fractions.

  • Further separation and purification of these fractions using various chromatographic techniques, such as repeated column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure ent-kaurane diterpenoids, including this compound.

Structure Elucidation:

The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY).

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Circular Dichroism (CD) spectroscopy to determine the absolute configuration.

Biological Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia

The anti-neuroinflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglia.

1. Cell Culture:

  • BV-2 microglia cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment and Stimulation:

  • Cells were seeded in 96-well plates at a density of 4 × 10⁵ cells/mL and allowed to adhere for 24 hours.

  • The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Nitric Oxide:

  • After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable product of NO) in the culture media was measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphtylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid).

  • 100 µL of the cell culture supernatant was mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 15 minutes.

  • The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel. Cells were treated with the highest concentration of the test compounds for 24 hours, and cell viability was assessed.

Data Presentation

The anti-neuroinflammatory activity of the ent-kaurane diterpenoids isolated from Pteris multifida is summarized in the table below. The data represents the inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated BV-2 microglia. While the specific IC50 for this compound was not reported in this particular study, the data for its structural analogs provide valuable insight into the structure-activity relationship of this class of compounds.

CompoundIC50 (µM) for NO InhibitionCell Viability (% at 100 µM)
2β,15α-dihydroxy-ent-kaur-16-ene (1)13.9> 95%
Creticoside A (2)> 50> 95%
Pterokaurane M1 (3)35.2> 95%
Pterokaurane M1 2-O-β-D-glucopyranoside (4)> 50> 95%
Pterokaurane P1 (7)10.8> 95%
Pterokaurane P1 2-O-β-D-glucopyranoside (8)> 50> 95%
2β,16α-dihydroxy-ent-kaurane (9)28.4> 95%
2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside (10)> 50> 95%
L-NAME (Positive Control)15.6> 95%

Mandatory Visualization

Signaling Pathway of Anti-Neuroinflammatory Action

The proposed mechanism of action for the anti-neuroinflammatory effects of bioactive ent-kaurane diterpenoids from Pteris multifida involves the inhibition of key inflammatory mediators in activated microglia. The following diagram illustrates this signaling pathway.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cell Microglia Cell cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene COX2_gene COX-2 Gene TNFa_gene TNF-α Gene IL1b_gene IL-1β Gene IL6_gene IL-6 Gene iNOS iNOS iNOS_gene->iNOS transcription COX2 COX-2 COX2_gene->COX2 transcription TNFa TNF-α TNFa_gene->TNFa transcription IL1b IL-1β IL1b_gene->IL1b transcription IL6 IL-6 IL6_gene->IL6 transcription NO Nitric Oxide (NO) iNOS->NO catalyzes PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 catalyzes Arginine L-Arginine Arginine->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGE2 PterokauraneR This compound & Analogs PterokauraneR->iNOS inhibits PterokauraneR->COX2 inhibits PterokauraneR->TNFa inhibits PterokauraneR->IL1b inhibits PterokauraneR->IL6 inhibits

Caption: Proposed anti-neuroinflammatory signaling pathway of this compound and its analogs.

Experimental Workflow for Bioactivity Screening

The following diagram outlines the general workflow for the discovery and initial biological evaluation of this compound and related compounds from a natural source.

experimental_workflow cluster_bioassay Bioactivity Screening Plant_Material Pteris multifida Roots Extraction 80% Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, HPLC) Partitioning->Chromatography Isolation Isolation of Pure Compounds (including this compound) Chromatography->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, CD) Isolation->Structure_Elucidation Cell_Culture BV-2 Microglia Culture Isolation->Cell_Culture Test Compounds LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Viability_Assay Cell Viability Assay (e.g., MTT) LPS_Stimulation->Viability_Assay Data_Analysis Data Analysis (IC50) NO_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound, an ent-kaurane diterpenoid from Pteris multifida, belongs to a class of compounds with demonstrated anti-neuroinflammatory properties. The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, most notably nitric oxide, in activated microglia. The detailed protocols for isolation and bioactivity assessment provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific activity of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Pterokaurane R: An In-depth Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane diterpenoid class of natural products. These compounds are characterized by a tetracyclic carbon skeleton and are known for their diverse biological activities. This compound, specifically, has been identified as a constituent of the fern Pteris multifida, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound and related compounds, with a focus on their anti-neuroinflammatory potential.

Discovery and Origin

This compound was isolated from the roots of the fern Pteris multifida (Pteridaceae). The discovery was part of a broader investigation into the bioactive phytochemicals present in this plant, which was prompted by the significant nitric oxide (NO) inhibitory activity observed in its 80% methanolic extract when tested on lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] BV-2 cells are a commonly used in vitro model for studying neuroinflammation.

The investigation, led by Kim et al., resulted in the isolation and characterization of twelve ent-kaurane diterpenoids, including three previously unknown compounds.[1][2] this compound was identified as one of the known compounds within this isolated series, with its structure confirmed by comparison of its spectroscopic data with previously reported values.[1]

Experimental Protocols

Isolation of this compound and Related Diterpenoids

The following protocol details the extraction and isolation procedure for ent-kaurane diterpenoids, including this compound, from the roots of Pteris multifida, as described by Kim et al. (2016).

1. Extraction:

  • Dried roots of Pteris multifida (334.0 g) were subjected to ultrasonic extraction three times with 80% methanol (B129727) (MeOH) (12 L for 90 minutes each).

  • The solvent was removed under vacuum to yield a crude extract (30.0 g).

2. Solvent Partitioning:

  • The crude extract was suspended in water and sequentially partitioned with dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol, yielding 7.4 g, 2.3 g, and a significant aqueous residue, respectively.

  • The CH2Cl2 fraction, which showed the most significant NO inhibitory activity, was further processed. It was suspended in 90% MeOH and partitioned with n-hexane.

3. Chromatographic Separation:

  • The 90% MeOH fraction (5.3 g) was subjected to silica (B1680970) gel column chromatography.

  • The column was eluted with a gradient of chloroform (B151607) (CHCl3) and MeOH (from 100:1 to 0:100, v/v) to yield 25 fractions.

  • Further separation and purification of these fractions using various chromatographic techniques, such as repeated column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure ent-kaurane diterpenoids, including this compound.

Structure Elucidation:

The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY).

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Circular Dichroism (CD) spectroscopy to determine the absolute configuration.

Biological Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia

The anti-neuroinflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglia.

1. Cell Culture:

  • BV-2 microglia cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment and Stimulation:

  • Cells were seeded in 96-well plates at a density of 4 × 10⁵ cells/mL and allowed to adhere for 24 hours.

  • The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Nitric Oxide:

  • After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable product of NO) in the culture media was measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphtylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid).

  • 100 µL of the cell culture supernatant was mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 15 minutes.

  • The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel. Cells were treated with the highest concentration of the test compounds for 24 hours, and cell viability was assessed.

Data Presentation

The anti-neuroinflammatory activity of the ent-kaurane diterpenoids isolated from Pteris multifida is summarized in the table below. The data represents the inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated BV-2 microglia. While the specific IC50 for this compound was not reported in this particular study, the data for its structural analogs provide valuable insight into the structure-activity relationship of this class of compounds.

CompoundIC50 (µM) for NO InhibitionCell Viability (% at 100 µM)
2β,15α-dihydroxy-ent-kaur-16-ene (1)13.9> 95%
Creticoside A (2)> 50> 95%
Pterokaurane M1 (3)35.2> 95%
Pterokaurane M1 2-O-β-D-glucopyranoside (4)> 50> 95%
Pterokaurane P1 (7)10.8> 95%
Pterokaurane P1 2-O-β-D-glucopyranoside (8)> 50> 95%
2β,16α-dihydroxy-ent-kaurane (9)28.4> 95%
2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside (10)> 50> 95%
L-NAME (Positive Control)15.6> 95%

Mandatory Visualization

Signaling Pathway of Anti-Neuroinflammatory Action

The proposed mechanism of action for the anti-neuroinflammatory effects of bioactive ent-kaurane diterpenoids from Pteris multifida involves the inhibition of key inflammatory mediators in activated microglia. The following diagram illustrates this signaling pathway.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cell Microglia Cell cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene COX2_gene COX-2 Gene TNFa_gene TNF-α Gene IL1b_gene IL-1β Gene IL6_gene IL-6 Gene iNOS iNOS iNOS_gene->iNOS transcription COX2 COX-2 COX2_gene->COX2 transcription TNFa TNF-α TNFa_gene->TNFa transcription IL1b IL-1β IL1b_gene->IL1b transcription IL6 IL-6 IL6_gene->IL6 transcription NO Nitric Oxide (NO) iNOS->NO catalyzes PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 catalyzes Arginine L-Arginine Arginine->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGE2 PterokauraneR This compound & Analogs PterokauraneR->iNOS inhibits PterokauraneR->COX2 inhibits PterokauraneR->TNFa inhibits PterokauraneR->IL1b inhibits PterokauraneR->IL6 inhibits

Caption: Proposed anti-neuroinflammatory signaling pathway of this compound and its analogs.

Experimental Workflow for Bioactivity Screening

The following diagram outlines the general workflow for the discovery and initial biological evaluation of this compound and related compounds from a natural source.

experimental_workflow cluster_bioassay Bioactivity Screening Plant_Material Pteris multifida Roots Extraction 80% Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, HPLC) Partitioning->Chromatography Isolation Isolation of Pure Compounds (including this compound) Chromatography->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, CD) Isolation->Structure_Elucidation Cell_Culture BV-2 Microglia Culture Isolation->Cell_Culture Test Compounds LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Viability_Assay Cell Viability Assay (e.g., MTT) LPS_Stimulation->Viability_Assay Data_Analysis Data Analysis (IC50) NO_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound, an ent-kaurane diterpenoid from Pteris multifida, belongs to a class of compounds with demonstrated anti-neuroinflammatory properties. The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, most notably nitric oxide, in activated microglia. The detailed protocols for isolation and bioactivity assessment provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific activity of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Pterokaurane R: An In-depth Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane diterpenoid class of natural products. These compounds are characterized by a tetracyclic carbon skeleton and are known for their diverse biological activities. This compound, specifically, has been identified as a constituent of the fern Pteris multifida, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound and related compounds, with a focus on their anti-neuroinflammatory potential.

Discovery and Origin

This compound was isolated from the roots of the fern Pteris multifida (Pteridaceae). The discovery was part of a broader investigation into the bioactive phytochemicals present in this plant, which was prompted by the significant nitric oxide (NO) inhibitory activity observed in its 80% methanolic extract when tested on lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] BV-2 cells are a commonly used in vitro model for studying neuroinflammation.

The investigation, led by Kim et al., resulted in the isolation and characterization of twelve ent-kaurane diterpenoids, including three previously unknown compounds.[1][2] this compound was identified as one of the known compounds within this isolated series, with its structure confirmed by comparison of its spectroscopic data with previously reported values.[1]

Experimental Protocols

Isolation of this compound and Related Diterpenoids

The following protocol details the extraction and isolation procedure for ent-kaurane diterpenoids, including this compound, from the roots of Pteris multifida, as described by Kim et al. (2016).

1. Extraction:

  • Dried roots of Pteris multifida (334.0 g) were subjected to ultrasonic extraction three times with 80% methanol (MeOH) (12 L for 90 minutes each).

  • The solvent was removed under vacuum to yield a crude extract (30.0 g).

2. Solvent Partitioning:

  • The crude extract was suspended in water and sequentially partitioned with dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol, yielding 7.4 g, 2.3 g, and a significant aqueous residue, respectively.

  • The CH2Cl2 fraction, which showed the most significant NO inhibitory activity, was further processed. It was suspended in 90% MeOH and partitioned with n-hexane.

3. Chromatographic Separation:

  • The 90% MeOH fraction (5.3 g) was subjected to silica gel column chromatography.

  • The column was eluted with a gradient of chloroform (CHCl3) and MeOH (from 100:1 to 0:100, v/v) to yield 25 fractions.

  • Further separation and purification of these fractions using various chromatographic techniques, such as repeated column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure ent-kaurane diterpenoids, including this compound.

Structure Elucidation:

The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY).

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Circular Dichroism (CD) spectroscopy to determine the absolute configuration.

Biological Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia

The anti-neuroinflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglia.

1. Cell Culture:

  • BV-2 microglia cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment and Stimulation:

  • Cells were seeded in 96-well plates at a density of 4 × 10⁵ cells/mL and allowed to adhere for 24 hours.

  • The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Nitric Oxide:

  • After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture media was measured using the Griess reagent (1% sulfanilamide and 0.1% naphtylethylenediamine dihydrochloride in 2% phosphoric acid).

  • 100 µL of the cell culture supernatant was mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 15 minutes.

  • The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel. Cells were treated with the highest concentration of the test compounds for 24 hours, and cell viability was assessed.

Data Presentation

The anti-neuroinflammatory activity of the ent-kaurane diterpenoids isolated from Pteris multifida is summarized in the table below. The data represents the inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated BV-2 microglia. While the specific IC50 for this compound was not reported in this particular study, the data for its structural analogs provide valuable insight into the structure-activity relationship of this class of compounds.

CompoundIC50 (µM) for NO InhibitionCell Viability (% at 100 µM)
2β,15α-dihydroxy-ent-kaur-16-ene (1)13.9> 95%
Creticoside A (2)> 50> 95%
Pterokaurane M1 (3)35.2> 95%
Pterokaurane M1 2-O-β-D-glucopyranoside (4)> 50> 95%
Pterokaurane P1 (7)10.8> 95%
Pterokaurane P1 2-O-β-D-glucopyranoside (8)> 50> 95%
2β,16α-dihydroxy-ent-kaurane (9)28.4> 95%
2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside (10)> 50> 95%
L-NAME (Positive Control)15.6> 95%

Mandatory Visualization

Signaling Pathway of Anti-Neuroinflammatory Action

The proposed mechanism of action for the anti-neuroinflammatory effects of bioactive ent-kaurane diterpenoids from Pteris multifida involves the inhibition of key inflammatory mediators in activated microglia. The following diagram illustrates this signaling pathway.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cell Microglia Cell cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene COX2_gene COX-2 Gene TNFa_gene TNF-α Gene IL1b_gene IL-1β Gene IL6_gene IL-6 Gene iNOS iNOS iNOS_gene->iNOS transcription COX2 COX-2 COX2_gene->COX2 transcription TNFa TNF-α TNFa_gene->TNFa transcription IL1b IL-1β IL1b_gene->IL1b transcription IL6 IL-6 IL6_gene->IL6 transcription NO Nitric Oxide (NO) iNOS->NO catalyzes PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 catalyzes Arginine L-Arginine Arginine->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGE2 PterokauraneR This compound & Analogs PterokauraneR->iNOS inhibits PterokauraneR->COX2 inhibits PterokauraneR->TNFa inhibits PterokauraneR->IL1b inhibits PterokauraneR->IL6 inhibits

Caption: Proposed anti-neuroinflammatory signaling pathway of this compound and its analogs.

Experimental Workflow for Bioactivity Screening

The following diagram outlines the general workflow for the discovery and initial biological evaluation of this compound and related compounds from a natural source.

experimental_workflow cluster_bioassay Bioactivity Screening Plant_Material Pteris multifida Roots Extraction 80% Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, HPLC) Partitioning->Chromatography Isolation Isolation of Pure Compounds (including this compound) Chromatography->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, CD) Isolation->Structure_Elucidation Cell_Culture BV-2 Microglia Culture Isolation->Cell_Culture Test Compounds LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Viability_Assay Cell Viability Assay (e.g., MTT) LPS_Stimulation->Viability_Assay Data_Analysis Data Analysis (IC50) NO_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound, an ent-kaurane diterpenoid from Pteris multifida, belongs to a class of compounds with demonstrated anti-neuroinflammatory properties. The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, most notably nitric oxide, in activated microglia. The detailed protocols for isolation and bioactivity assessment provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific activity of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Pterokaurane R: A Technical Overview of a Kaurane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 67349-43-3 Molecular Formula: C₂₀H₃₄O₃

Executive Summary

Chemical and Physical Properties

A summary of the basic chemical identifiers for Pterokaurane R is provided in the table below.

PropertyValueCitation
CAS Number 67349-43-3
Molecular Formula C₂₀H₃₄O₃
Molecular Weight 322.48 g/mol
Class ent-Kaurane Diterpenoid

Biological Activity of ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The primary mechanisms of action reported for this class of compounds involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Anticancer Activity

The anticancer effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell death and proliferation.

Signaling Pathway for Anticancer Activity of ent-Kaurane Diterpenoids

anticancer_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest Pathway cluster_metastasis Metastasis Inhibition ent-Kaurane Diterpenoid ent-Kaurane Diterpenoid Bcl-2 Family Bcl-2 Family ent-Kaurane Diterpenoid->Bcl-2 Family Modulates Cyclins/CDKs Cyclins/CDKs ent-Kaurane Diterpenoid->Cyclins/CDKs Inhibits MMPs/VEGF MMPs/VEGF ent-Kaurane Diterpenoid->MMPs/VEGF Downregulates Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Metastasis Inhibition of Metastasis Mitochondria Mitochondria Bcl-2 Family->Mitochondria Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade Caspase Cascade->Apoptosis Cell Cycle Progression Cell Cycle Progression Cyclins/CDKs->Cell Cycle Progression Cell Cycle Progression->Cell Cycle Arrest Metastasis Metastasis MMPs/VEGF->Metastasis Metastasis->Inhibition of Metastasis

Anticancer signaling pathways of ent-kaurane diterpenoids.

Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of compounds within the ent-kaurane diterpenoid class.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line.

Workflow for MTT Cytotoxicity Assay

mtt_workflow A Seed cancer cells in a 96-well plate B Incubate cells for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for an additional 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability and determine IC50 value H->I

Workflow of a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Conclusion

This compound, as an ent-kaurane diterpenoid, belongs to a class of compounds with significant, well-documented biological activities, particularly in the realm of anticancer research. While direct experimental data for this compound is currently lacking, the established mechanisms of action for this compound class provide a strong foundation for future investigation into its therapeutic potential. The protocols and pathways described in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the pharmacological profile of this compound and other related diterpenoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

Pterokaurane R: A Technical Overview of a Kaurane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 67349-43-3 Molecular Formula: C₂₀H₃₄O₃

Executive Summary

Chemical and Physical Properties

A summary of the basic chemical identifiers for Pterokaurane R is provided in the table below.

PropertyValueCitation
CAS Number 67349-43-3
Molecular Formula C₂₀H₃₄O₃
Molecular Weight 322.48 g/mol
Class ent-Kaurane Diterpenoid

Biological Activity of ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The primary mechanisms of action reported for this class of compounds involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Anticancer Activity

The anticancer effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell death and proliferation.

Signaling Pathway for Anticancer Activity of ent-Kaurane Diterpenoids

anticancer_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest Pathway cluster_metastasis Metastasis Inhibition ent-Kaurane Diterpenoid ent-Kaurane Diterpenoid Bcl-2 Family Bcl-2 Family ent-Kaurane Diterpenoid->Bcl-2 Family Modulates Cyclins/CDKs Cyclins/CDKs ent-Kaurane Diterpenoid->Cyclins/CDKs Inhibits MMPs/VEGF MMPs/VEGF ent-Kaurane Diterpenoid->MMPs/VEGF Downregulates Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Metastasis Inhibition of Metastasis Mitochondria Mitochondria Bcl-2 Family->Mitochondria Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade Caspase Cascade->Apoptosis Cell Cycle Progression Cell Cycle Progression Cyclins/CDKs->Cell Cycle Progression Cell Cycle Progression->Cell Cycle Arrest Metastasis Metastasis MMPs/VEGF->Metastasis Metastasis->Inhibition of Metastasis

Anticancer signaling pathways of ent-kaurane diterpenoids.

Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of compounds within the ent-kaurane diterpenoid class.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line.

Workflow for MTT Cytotoxicity Assay

mtt_workflow A Seed cancer cells in a 96-well plate B Incubate cells for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for an additional 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability and determine IC50 value H->I

Workflow of a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Conclusion

This compound, as an ent-kaurane diterpenoid, belongs to a class of compounds with significant, well-documented biological activities, particularly in the realm of anticancer research. While direct experimental data for this compound is currently lacking, the established mechanisms of action for this compound class provide a strong foundation for future investigation into its therapeutic potential. The protocols and pathways described in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the pharmacological profile of this compound and other related diterpenoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

Pterokaurane R: A Technical Overview of a Kaurane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 67349-43-3 Molecular Formula: C₂₀H₃₄O₃

Executive Summary

Chemical and Physical Properties

A summary of the basic chemical identifiers for Pterokaurane R is provided in the table below.

PropertyValueCitation
CAS Number 67349-43-3
Molecular Formula C₂₀H₃₄O₃
Molecular Weight 322.48 g/mol
Class ent-Kaurane Diterpenoid

Biological Activity of ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The primary mechanisms of action reported for this class of compounds involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Anticancer Activity

The anticancer effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell death and proliferation.

Signaling Pathway for Anticancer Activity of ent-Kaurane Diterpenoids

anticancer_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest Pathway cluster_metastasis Metastasis Inhibition ent-Kaurane Diterpenoid ent-Kaurane Diterpenoid Bcl-2 Family Bcl-2 Family ent-Kaurane Diterpenoid->Bcl-2 Family Modulates Cyclins/CDKs Cyclins/CDKs ent-Kaurane Diterpenoid->Cyclins/CDKs Inhibits MMPs/VEGF MMPs/VEGF ent-Kaurane Diterpenoid->MMPs/VEGF Downregulates Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Metastasis Inhibition of Metastasis Mitochondria Mitochondria Bcl-2 Family->Mitochondria Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade Caspase Cascade->Apoptosis Cell Cycle Progression Cell Cycle Progression Cyclins/CDKs->Cell Cycle Progression Cell Cycle Progression->Cell Cycle Arrest Metastasis Metastasis MMPs/VEGF->Metastasis Metastasis->Inhibition of Metastasis

Anticancer signaling pathways of ent-kaurane diterpenoids.

Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of compounds within the ent-kaurane diterpenoid class.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line.

Workflow for MTT Cytotoxicity Assay

mtt_workflow A Seed cancer cells in a 96-well plate B Incubate cells for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for an additional 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability and determine IC50 value H->I

Workflow of a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Conclusion

This compound, as an ent-kaurane diterpenoid, belongs to a class of compounds with significant, well-documented biological activities, particularly in the realm of anticancer research. While direct experimental data for this compound is currently lacking, the established mechanisms of action for this compound class provide a strong foundation for future investigation into its therapeutic potential. The protocols and pathways described in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the pharmacological profile of this compound and other related diterpenoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

Pterokaurane Diterpenoids: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural products are the pterokaurane diterpenoids, a group of intricate molecules primarily isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" remains uncharacterized in the accessible scientific literature, this technical guide provides a comprehensive overview of the broader pterokaurane and related ent-kaurane diterpenoid family, with a focus on their isolation, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Pterokaurane Diterpenoids

Pterokaurane diterpenoids belong to the larger class of ent-kaurane diterpenoids, which are tetracyclic compounds characterized by a specific stereochemical configuration. These natural products are biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The structural diversity within the ent-kauranes arises from various chemical modifications to the parent skeleton, including oxidations, bond cleavages, and intramolecular cyclizations[1]. Pterokauranes, specifically isolated from Pteris species, have garnered attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities[2][3][4].

Isolation and Structure Elucidation of Pterokaurane Diterpenoids from Pteris Species

Several pterokaurane and related ent-kaurane diterpenoids have been successfully isolated from various Pteris species, notably Pteris multifida and Pteris ensiformis. The general workflow for their isolation and characterization is outlined below.

G plant_material Plant Material (e.g., Pteris multifida whole plants) extraction Extraction (e.g., 95% MeOH) plant_material->extraction partition Solvent Partitioning (e.g., EtOAc, n-BuOH) extraction->partition chromatography Chromatographic Separation (e.g., Silica (B1680970) gel, Sephadex LH-20, HPLC) partition->chromatography pure_compounds Pure Pterokauranes (e.g., Pterokaurane M1, M2, M3) chromatography->pure_compounds structure_elucidation Structure Elucidation (e.g., NMR, MS, X-ray crystallography) pure_compounds->structure_elucidation

Figure 1: General workflow for the isolation and structure elucidation of pterokaurane diterpenoids.
Experimental Protocol: Isolation of Pterokaurane M1, M2, and M3 from Pteris multifida

The following protocol is a representative example of the isolation of pterokaurane diterpenoids from Pteris multifida.

  • Extraction: The air-dried and powdered whole plants of Pteris multifida are extracted with 95% methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure pterokaurane diterpenoids (Pterokaurane M₁, M₂, and M₃).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.

Biological Activities of Pterokaurane Diterpenoids

Pterokaurane and related ent-kaurane diterpenoids have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids isolated from Pteris species have shown significant anti-inflammatory properties. For instance, compounds isolated from Pteris multifida roots were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. This inhibition of NO production is a key indicator of anti-inflammatory potential. Furthermore, some compounds were observed to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The anti-inflammatory mechanism of some ent-kaurane diterpenoids has been linked to the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_inhibition NF-κB Pathway Inhibition TLR4->NFkB_inhibition activates Pterokauranes Pterokaurane Diterpenoids Pterokauranes->NFkB_inhibition inhibits Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_inhibition->Proinflammatory_genes leads to Inflammation Inflammation Proinflammatory_genes->Inflammation promotes

Figure 2: Proposed anti-inflammatory mechanism of pterokaurane diterpenoids via inhibition of the NF-κB pathway.
Cytotoxic Activity

A number of pterokaurane and ent-kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. For example, a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, isolated from Pteris ensiformis, was evaluated for its antitumor activity. Other diterpenoids from P. ensiformis have also shown moderate cytotoxic activity against HCT-116, HepG-2, and BGC-823 cell lines. Multifidoside A and B, isolated from Pteris multifida, showed cytotoxicity against the HepG2 tumor cell line.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of selected pterokaurane and related ent-kaurane diterpenoids.

Table 1: Cytotoxicity of Diterpenoids from Pteris Species

CompoundCancer Cell LineIC₅₀ (µM)Reference
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acidHCT-1163.0
HepG-210.5
BGC-8236.3
Multifidoside AHepG2< 10
Multifidoside BHepG2< 10
Decrescensin ASW4800.46

Table 2: Anti-inflammatory Activity of Diterpenoids from Pteris ensiformis

CompoundAssayIC₅₀ (µM)Reference
Dihydrochalcone enantiomer (+)NO Production Inhibition2.0
Dihydrochalcone enantiomer (-)NO Production Inhibition2.5
Multikaurane BNO Production Inhibition8.0
Henrin ANO Production Inhibition9.5
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acidNO Production Inhibition5.6

Detailed Experimental Protocols for Biological Assays

Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol is based on the methodology described for assessing the anti-inflammatory activity of compounds isolated from Pteris ensiformis.

  • Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for evaluating the cytotoxic activity of isolated compounds, as performed for diterpenoids from Pteris ensiformis.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, BGC-823) are maintained in an appropriate culture medium with FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion and Future Directions

Pterokaurane and related ent-kaurane diterpenoids from Pteris species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. While the specific entity "this compound" remains to be identified in the public domain, the existing body of research on this family of compounds provides a strong foundation for future drug discovery efforts. Further research should focus on the isolation and characterization of novel pterokauranes, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. The synthesis of pterokaurane analogues could also open up new avenues for developing more potent and selective therapeutic agents. This technical guide serves as a starting point for researchers looking to explore the therapeutic potential of these fascinating natural molecules.

References

Pterokaurane Diterpenoids: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural products are the pterokaurane diterpenoids, a group of intricate molecules primarily isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" remains uncharacterized in the accessible scientific literature, this technical guide provides a comprehensive overview of the broader pterokaurane and related ent-kaurane diterpenoid family, with a focus on their isolation, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Pterokaurane Diterpenoids

Pterokaurane diterpenoids belong to the larger class of ent-kaurane diterpenoids, which are tetracyclic compounds characterized by a specific stereochemical configuration. These natural products are biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The structural diversity within the ent-kauranes arises from various chemical modifications to the parent skeleton, including oxidations, bond cleavages, and intramolecular cyclizations[1]. Pterokauranes, specifically isolated from Pteris species, have garnered attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities[2][3][4].

Isolation and Structure Elucidation of Pterokaurane Diterpenoids from Pteris Species

Several pterokaurane and related ent-kaurane diterpenoids have been successfully isolated from various Pteris species, notably Pteris multifida and Pteris ensiformis. The general workflow for their isolation and characterization is outlined below.

G plant_material Plant Material (e.g., Pteris multifida whole plants) extraction Extraction (e.g., 95% MeOH) plant_material->extraction partition Solvent Partitioning (e.g., EtOAc, n-BuOH) extraction->partition chromatography Chromatographic Separation (e.g., Silica (B1680970) gel, Sephadex LH-20, HPLC) partition->chromatography pure_compounds Pure Pterokauranes (e.g., Pterokaurane M1, M2, M3) chromatography->pure_compounds structure_elucidation Structure Elucidation (e.g., NMR, MS, X-ray crystallography) pure_compounds->structure_elucidation

Figure 1: General workflow for the isolation and structure elucidation of pterokaurane diterpenoids.
Experimental Protocol: Isolation of Pterokaurane M1, M2, and M3 from Pteris multifida

The following protocol is a representative example of the isolation of pterokaurane diterpenoids from Pteris multifida.

  • Extraction: The air-dried and powdered whole plants of Pteris multifida are extracted with 95% methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure pterokaurane diterpenoids (Pterokaurane M₁, M₂, and M₃).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.

Biological Activities of Pterokaurane Diterpenoids

Pterokaurane and related ent-kaurane diterpenoids have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids isolated from Pteris species have shown significant anti-inflammatory properties. For instance, compounds isolated from Pteris multifida roots were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. This inhibition of NO production is a key indicator of anti-inflammatory potential. Furthermore, some compounds were observed to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The anti-inflammatory mechanism of some ent-kaurane diterpenoids has been linked to the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_inhibition NF-κB Pathway Inhibition TLR4->NFkB_inhibition activates Pterokauranes Pterokaurane Diterpenoids Pterokauranes->NFkB_inhibition inhibits Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_inhibition->Proinflammatory_genes leads to Inflammation Inflammation Proinflammatory_genes->Inflammation promotes

Figure 2: Proposed anti-inflammatory mechanism of pterokaurane diterpenoids via inhibition of the NF-κB pathway.
Cytotoxic Activity

A number of pterokaurane and ent-kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. For example, a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, isolated from Pteris ensiformis, was evaluated for its antitumor activity. Other diterpenoids from P. ensiformis have also shown moderate cytotoxic activity against HCT-116, HepG-2, and BGC-823 cell lines. Multifidoside A and B, isolated from Pteris multifida, showed cytotoxicity against the HepG2 tumor cell line.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of selected pterokaurane and related ent-kaurane diterpenoids.

Table 1: Cytotoxicity of Diterpenoids from Pteris Species

CompoundCancer Cell LineIC₅₀ (µM)Reference
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acidHCT-1163.0
HepG-210.5
BGC-8236.3
Multifidoside AHepG2< 10
Multifidoside BHepG2< 10
Decrescensin ASW4800.46

Table 2: Anti-inflammatory Activity of Diterpenoids from Pteris ensiformis

CompoundAssayIC₅₀ (µM)Reference
Dihydrochalcone enantiomer (+)NO Production Inhibition2.0
Dihydrochalcone enantiomer (-)NO Production Inhibition2.5
Multikaurane BNO Production Inhibition8.0
Henrin ANO Production Inhibition9.5
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acidNO Production Inhibition5.6

Detailed Experimental Protocols for Biological Assays

Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol is based on the methodology described for assessing the anti-inflammatory activity of compounds isolated from Pteris ensiformis.

  • Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for evaluating the cytotoxic activity of isolated compounds, as performed for diterpenoids from Pteris ensiformis.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, BGC-823) are maintained in an appropriate culture medium with FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion and Future Directions

Pterokaurane and related ent-kaurane diterpenoids from Pteris species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. While the specific entity "this compound" remains to be identified in the public domain, the existing body of research on this family of compounds provides a strong foundation for future drug discovery efforts. Further research should focus on the isolation and characterization of novel pterokauranes, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. The synthesis of pterokaurane analogues could also open up new avenues for developing more potent and selective therapeutic agents. This technical guide serves as a starting point for researchers looking to explore the therapeutic potential of these fascinating natural molecules.

References

Pterokaurane Diterpenoids: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural products are the pterokaurane diterpenoids, a group of intricate molecules primarily isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" remains uncharacterized in the accessible scientific literature, this technical guide provides a comprehensive overview of the broader pterokaurane and related ent-kaurane diterpenoid family, with a focus on their isolation, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Pterokaurane Diterpenoids

Pterokaurane diterpenoids belong to the larger class of ent-kaurane diterpenoids, which are tetracyclic compounds characterized by a specific stereochemical configuration. These natural products are biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The structural diversity within the ent-kauranes arises from various chemical modifications to the parent skeleton, including oxidations, bond cleavages, and intramolecular cyclizations[1]. Pterokauranes, specifically isolated from Pteris species, have garnered attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities[2][3][4].

Isolation and Structure Elucidation of Pterokaurane Diterpenoids from Pteris Species

Several pterokaurane and related ent-kaurane diterpenoids have been successfully isolated from various Pteris species, notably Pteris multifida and Pteris ensiformis. The general workflow for their isolation and characterization is outlined below.

G plant_material Plant Material (e.g., Pteris multifida whole plants) extraction Extraction (e.g., 95% MeOH) plant_material->extraction partition Solvent Partitioning (e.g., EtOAc, n-BuOH) extraction->partition chromatography Chromatographic Separation (e.g., Silica gel, Sephadex LH-20, HPLC) partition->chromatography pure_compounds Pure Pterokauranes (e.g., Pterokaurane M1, M2, M3) chromatography->pure_compounds structure_elucidation Structure Elucidation (e.g., NMR, MS, X-ray crystallography) pure_compounds->structure_elucidation

Figure 1: General workflow for the isolation and structure elucidation of pterokaurane diterpenoids.
Experimental Protocol: Isolation of Pterokaurane M1, M2, and M3 from Pteris multifida

The following protocol is a representative example of the isolation of pterokaurane diterpenoids from Pteris multifida.

  • Extraction: The air-dried and powdered whole plants of Pteris multifida are extracted with 95% methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (CHCl₃) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure pterokaurane diterpenoids (Pterokaurane M₁, M₂, and M₃).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.

Biological Activities of Pterokaurane Diterpenoids

Pterokaurane and related ent-kaurane diterpenoids have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids isolated from Pteris species have shown significant anti-inflammatory properties. For instance, compounds isolated from Pteris multifida roots were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. This inhibition of NO production is a key indicator of anti-inflammatory potential. Furthermore, some compounds were observed to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The anti-inflammatory mechanism of some ent-kaurane diterpenoids has been linked to the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_inhibition NF-κB Pathway Inhibition TLR4->NFkB_inhibition activates Pterokauranes Pterokaurane Diterpenoids Pterokauranes->NFkB_inhibition inhibits Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_inhibition->Proinflammatory_genes leads to Inflammation Inflammation Proinflammatory_genes->Inflammation promotes

Figure 2: Proposed anti-inflammatory mechanism of pterokaurane diterpenoids via inhibition of the NF-κB pathway.
Cytotoxic Activity

A number of pterokaurane and ent-kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. For example, a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, isolated from Pteris ensiformis, was evaluated for its antitumor activity. Other diterpenoids from P. ensiformis have also shown moderate cytotoxic activity against HCT-116, HepG-2, and BGC-823 cell lines. Multifidoside A and B, isolated from Pteris multifida, showed cytotoxicity against the HepG2 tumor cell line.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of selected pterokaurane and related ent-kaurane diterpenoids.

Table 1: Cytotoxicity of Diterpenoids from Pteris Species

CompoundCancer Cell LineIC₅₀ (µM)Reference
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acidHCT-1163.0
HepG-210.5
BGC-8236.3
Multifidoside AHepG2< 10
Multifidoside BHepG2< 10
Decrescensin ASW4800.46

Table 2: Anti-inflammatory Activity of Diterpenoids from Pteris ensiformis

CompoundAssayIC₅₀ (µM)Reference
Dihydrochalcone enantiomer (+)NO Production Inhibition2.0
Dihydrochalcone enantiomer (-)NO Production Inhibition2.5
Multikaurane BNO Production Inhibition8.0
Henrin ANO Production Inhibition9.5
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acidNO Production Inhibition5.6

Detailed Experimental Protocols for Biological Assays

Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol is based on the methodology described for assessing the anti-inflammatory activity of compounds isolated from Pteris ensiformis.

  • Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for evaluating the cytotoxic activity of isolated compounds, as performed for diterpenoids from Pteris ensiformis.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, BGC-823) are maintained in an appropriate culture medium with FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion and Future Directions

Pterokaurane and related ent-kaurane diterpenoids from Pteris species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. While the specific entity "this compound" remains to be identified in the public domain, the existing body of research on this family of compounds provides a strong foundation for future drug discovery efforts. Further research should focus on the isolation and characterization of novel pterokauranes, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. The synthesis of pterokaurane analogues could also open up new avenues for developing more potent and selective therapeutic agents. This technical guide serves as a starting point for researchers looking to explore the therapeutic potential of these fascinating natural molecules.

References

In Silico Prediction of Pterokaurane R Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurane R, a novel ent-kaurane diterpenoid, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico approach to identify and characterize the protein targets of this compound. We detail a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, this guide outlines experimental protocols for the validation of predicted targets and presents data in a structured format to facilitate interpretation and further investigation.

Introduction

Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anticancer properties. Several studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.[1][2] For instance, certain ent-kaurane derivatives have been reported to induce apoptosis via the activation of caspase-8 or caspase-9, suggesting involvement of both the extrinsic and intrinsic apoptotic pathways.[1] These compounds have also been shown to modulate the expression of key apoptosis-regulating proteins such as p53, Bax, and Bcl-2.[1]

This compound is a promising new derivative that exhibits potent cytotoxic effects against a panel of human cancer cell lines. Preliminary in vitro studies indicate that this compound induces S-phase cell cycle arrest and apoptosis. To elucidate the molecular mechanisms underlying these effects, an in silico target prediction approach is proposed. This computational strategy allows for the rapid and cost-effective identification of potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.

In Silico Target Prediction Workflow

The in silico workflow for identifying this compound targets is a multi-step process that integrates various computational techniques. The overall workflow is depicted below.

G cluster_0 Data Preparation cluster_1 Virtual Screening cluster_2 Hit Prioritization cluster_3 Refinement & Validation Pterokaurane_R_Structure This compound 3D Structure Ligand_Based_Screening Ligand-Based Virtual Screening (Chemical Similarity) Pterokaurane_R_Structure->Ligand_Based_Screening Structure_Based_Screening Structure-Based Virtual Screening (Reverse Docking) Pterokaurane_R_Structure->Structure_Based_Screening Target_Databases Protein Target Databases (PDB, ChEMBL, TargetNet) Target_Databases->Ligand_Based_Screening Target_Databases->Structure_Based_Screening Molecular_Docking Molecular Docking (Binding Affinity & Pose) Ligand_Based_Screening->Molecular_Docking Structure_Based_Screening->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Molecular_Dynamics Molecular Dynamics Simulation (Binding Stability) ADMET_Prediction->Molecular_Dynamics Experimental_Validation Experimental Validation Molecular_Dynamics->Experimental_Validation

Figure 1: In Silico Target Prediction Workflow
Data Presentation: Predicted Targets of this compound

The following table summarizes the top potential protein targets of this compound identified through the in silico workflow, ranked by their docking scores.

Target ProteinUniProt IDDocking Score (kcal/mol)Predicted InteractionBiological Function
Bcl-2 P10415-9.8Hydrophobic interactions, H-bonds with BH3-binding grooveAnti-apoptotic
Caspase-3 P42574-9.2H-bonds with active site residuesApoptosis execution
CDK2 P24941-8.9H-bonds with ATP-binding pocketCell cycle regulation
STAT3 P40763-8.5Interactions with SH2 domainSignal transduction, cell growth
JNK1 P45983-8.1H-bonds with kinase domainStress response, apoptosis

Experimental Protocols

Ligand-Based Virtual Screening

Objective: To identify proteins that are known to bind ligands structurally similar to this compound.

Methodology:

  • The 3D structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds using a Tanimoto coefficient threshold of > 0.85.

  • The known protein targets of the identified similar compounds are retrieved from the databases.

  • A list of potential this compound targets is compiled based on the frequency and relevance of the identified targets.

Structure-Based Virtual Screening (Reverse Docking)

Objective: To predict the binding affinity of this compound to a library of protein structures.

Methodology:

  • A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on proteins implicated in cancer and apoptosis.

  • The 3D structure of this compound is docked against each protein in the library using software such as AutoDock Vina or Glide.

  • The proteins are ranked based on their predicted binding affinities (docking scores) for this compound.

Molecular Docking

Objective: To perform a detailed analysis of the binding mode and affinity of this compound to the top-ranked potential targets.

Methodology:

  • The crystal structures of the high-priority target proteins are retrieved from the PDB.

  • This compound is docked into the active or allosteric sites of each target protein using high-precision docking algorithms.

  • The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the plausibility of the binding mode.

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-protein complexes over time.

Methodology:

  • The docked complexes of this compound with the top candidate targets are subjected to MD simulations using software like GROMACS or AMBER.

  • Simulations are run for at least 100 nanoseconds to observe the dynamic behavior of the complex.

  • The stability of the complex is assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Predicted Signaling Pathways

Based on the in silico target prediction, this compound is hypothesized to induce apoptosis through the intrinsic pathway by directly inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

G Pterokaurane_R This compound Bcl2 Bcl-2 Pterokaurane_R->Bcl2 inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9_active Caspase-9 Apoptosome->Caspase9_active Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Caspase9_active->Caspase3 Caspase3_active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Figure 2: Proposed Apoptotic Pathway

Conclusion

The in silico approach detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. The predicted targets, particularly Bcl-2 and Caspase-3, are consistent with the observed pro-apoptotic activity of related ent-kaurane diterpenoids.[1] The outlined experimental protocols offer a clear path for the validation of these computational predictions. Successful validation of these targets will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a novel anticancer agent.

References

In Silico Prediction of Pterokaurane R Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurane R, a novel ent-kaurane diterpenoid, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico approach to identify and characterize the protein targets of this compound. We detail a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, this guide outlines experimental protocols for the validation of predicted targets and presents data in a structured format to facilitate interpretation and further investigation.

Introduction

Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anticancer properties. Several studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.[1][2] For instance, certain ent-kaurane derivatives have been reported to induce apoptosis via the activation of caspase-8 or caspase-9, suggesting involvement of both the extrinsic and intrinsic apoptotic pathways.[1] These compounds have also been shown to modulate the expression of key apoptosis-regulating proteins such as p53, Bax, and Bcl-2.[1]

This compound is a promising new derivative that exhibits potent cytotoxic effects against a panel of human cancer cell lines. Preliminary in vitro studies indicate that this compound induces S-phase cell cycle arrest and apoptosis. To elucidate the molecular mechanisms underlying these effects, an in silico target prediction approach is proposed. This computational strategy allows for the rapid and cost-effective identification of potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.

In Silico Target Prediction Workflow

The in silico workflow for identifying this compound targets is a multi-step process that integrates various computational techniques. The overall workflow is depicted below.

G cluster_0 Data Preparation cluster_1 Virtual Screening cluster_2 Hit Prioritization cluster_3 Refinement & Validation Pterokaurane_R_Structure This compound 3D Structure Ligand_Based_Screening Ligand-Based Virtual Screening (Chemical Similarity) Pterokaurane_R_Structure->Ligand_Based_Screening Structure_Based_Screening Structure-Based Virtual Screening (Reverse Docking) Pterokaurane_R_Structure->Structure_Based_Screening Target_Databases Protein Target Databases (PDB, ChEMBL, TargetNet) Target_Databases->Ligand_Based_Screening Target_Databases->Structure_Based_Screening Molecular_Docking Molecular Docking (Binding Affinity & Pose) Ligand_Based_Screening->Molecular_Docking Structure_Based_Screening->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Molecular_Dynamics Molecular Dynamics Simulation (Binding Stability) ADMET_Prediction->Molecular_Dynamics Experimental_Validation Experimental Validation Molecular_Dynamics->Experimental_Validation

Figure 1: In Silico Target Prediction Workflow
Data Presentation: Predicted Targets of this compound

The following table summarizes the top potential protein targets of this compound identified through the in silico workflow, ranked by their docking scores.

Target ProteinUniProt IDDocking Score (kcal/mol)Predicted InteractionBiological Function
Bcl-2 P10415-9.8Hydrophobic interactions, H-bonds with BH3-binding grooveAnti-apoptotic
Caspase-3 P42574-9.2H-bonds with active site residuesApoptosis execution
CDK2 P24941-8.9H-bonds with ATP-binding pocketCell cycle regulation
STAT3 P40763-8.5Interactions with SH2 domainSignal transduction, cell growth
JNK1 P45983-8.1H-bonds with kinase domainStress response, apoptosis

Experimental Protocols

Ligand-Based Virtual Screening

Objective: To identify proteins that are known to bind ligands structurally similar to this compound.

Methodology:

  • The 3D structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds using a Tanimoto coefficient threshold of > 0.85.

  • The known protein targets of the identified similar compounds are retrieved from the databases.

  • A list of potential this compound targets is compiled based on the frequency and relevance of the identified targets.

Structure-Based Virtual Screening (Reverse Docking)

Objective: To predict the binding affinity of this compound to a library of protein structures.

Methodology:

  • A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on proteins implicated in cancer and apoptosis.

  • The 3D structure of this compound is docked against each protein in the library using software such as AutoDock Vina or Glide.

  • The proteins are ranked based on their predicted binding affinities (docking scores) for this compound.

Molecular Docking

Objective: To perform a detailed analysis of the binding mode and affinity of this compound to the top-ranked potential targets.

Methodology:

  • The crystal structures of the high-priority target proteins are retrieved from the PDB.

  • This compound is docked into the active or allosteric sites of each target protein using high-precision docking algorithms.

  • The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the plausibility of the binding mode.

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-protein complexes over time.

Methodology:

  • The docked complexes of this compound with the top candidate targets are subjected to MD simulations using software like GROMACS or AMBER.

  • Simulations are run for at least 100 nanoseconds to observe the dynamic behavior of the complex.

  • The stability of the complex is assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Predicted Signaling Pathways

Based on the in silico target prediction, this compound is hypothesized to induce apoptosis through the intrinsic pathway by directly inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

G Pterokaurane_R This compound Bcl2 Bcl-2 Pterokaurane_R->Bcl2 inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9_active Caspase-9 Apoptosome->Caspase9_active Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Caspase9_active->Caspase3 Caspase3_active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Figure 2: Proposed Apoptotic Pathway

Conclusion

The in silico approach detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. The predicted targets, particularly Bcl-2 and Caspase-3, are consistent with the observed pro-apoptotic activity of related ent-kaurane diterpenoids.[1] The outlined experimental protocols offer a clear path for the validation of these computational predictions. Successful validation of these targets will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a novel anticancer agent.

References

In Silico Prediction of Pterokaurane R Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurane R, a novel ent-kaurane diterpenoid, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico approach to identify and characterize the protein targets of this compound. We detail a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, this guide outlines experimental protocols for the validation of predicted targets and presents data in a structured format to facilitate interpretation and further investigation.

Introduction

Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anticancer properties. Several studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.[1][2] For instance, certain ent-kaurane derivatives have been reported to induce apoptosis via the activation of caspase-8 or caspase-9, suggesting involvement of both the extrinsic and intrinsic apoptotic pathways.[1] These compounds have also been shown to modulate the expression of key apoptosis-regulating proteins such as p53, Bax, and Bcl-2.[1]

This compound is a promising new derivative that exhibits potent cytotoxic effects against a panel of human cancer cell lines. Preliminary in vitro studies indicate that this compound induces S-phase cell cycle arrest and apoptosis. To elucidate the molecular mechanisms underlying these effects, an in silico target prediction approach is proposed. This computational strategy allows for the rapid and cost-effective identification of potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.

In Silico Target Prediction Workflow

The in silico workflow for identifying this compound targets is a multi-step process that integrates various computational techniques. The overall workflow is depicted below.

G cluster_0 Data Preparation cluster_1 Virtual Screening cluster_2 Hit Prioritization cluster_3 Refinement & Validation Pterokaurane_R_Structure This compound 3D Structure Ligand_Based_Screening Ligand-Based Virtual Screening (Chemical Similarity) Pterokaurane_R_Structure->Ligand_Based_Screening Structure_Based_Screening Structure-Based Virtual Screening (Reverse Docking) Pterokaurane_R_Structure->Structure_Based_Screening Target_Databases Protein Target Databases (PDB, ChEMBL, TargetNet) Target_Databases->Ligand_Based_Screening Target_Databases->Structure_Based_Screening Molecular_Docking Molecular Docking (Binding Affinity & Pose) Ligand_Based_Screening->Molecular_Docking Structure_Based_Screening->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Molecular_Dynamics Molecular Dynamics Simulation (Binding Stability) ADMET_Prediction->Molecular_Dynamics Experimental_Validation Experimental Validation Molecular_Dynamics->Experimental_Validation

Figure 1: In Silico Target Prediction Workflow
Data Presentation: Predicted Targets of this compound

The following table summarizes the top potential protein targets of this compound identified through the in silico workflow, ranked by their docking scores.

Target ProteinUniProt IDDocking Score (kcal/mol)Predicted InteractionBiological Function
Bcl-2 P10415-9.8Hydrophobic interactions, H-bonds with BH3-binding grooveAnti-apoptotic
Caspase-3 P42574-9.2H-bonds with active site residuesApoptosis execution
CDK2 P24941-8.9H-bonds with ATP-binding pocketCell cycle regulation
STAT3 P40763-8.5Interactions with SH2 domainSignal transduction, cell growth
JNK1 P45983-8.1H-bonds with kinase domainStress response, apoptosis

Experimental Protocols

Ligand-Based Virtual Screening

Objective: To identify proteins that are known to bind ligands structurally similar to this compound.

Methodology:

  • The 3D structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds using a Tanimoto coefficient threshold of > 0.85.

  • The known protein targets of the identified similar compounds are retrieved from the databases.

  • A list of potential this compound targets is compiled based on the frequency and relevance of the identified targets.

Structure-Based Virtual Screening (Reverse Docking)

Objective: To predict the binding affinity of this compound to a library of protein structures.

Methodology:

  • A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on proteins implicated in cancer and apoptosis.

  • The 3D structure of this compound is docked against each protein in the library using software such as AutoDock Vina or Glide.

  • The proteins are ranked based on their predicted binding affinities (docking scores) for this compound.

Molecular Docking

Objective: To perform a detailed analysis of the binding mode and affinity of this compound to the top-ranked potential targets.

Methodology:

  • The crystal structures of the high-priority target proteins are retrieved from the PDB.

  • This compound is docked into the active or allosteric sites of each target protein using high-precision docking algorithms.

  • The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the plausibility of the binding mode.

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-protein complexes over time.

Methodology:

  • The docked complexes of this compound with the top candidate targets are subjected to MD simulations using software like GROMACS or AMBER.

  • Simulations are run for at least 100 nanoseconds to observe the dynamic behavior of the complex.

  • The stability of the complex is assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Predicted Signaling Pathways

Based on the in silico target prediction, this compound is hypothesized to induce apoptosis through the intrinsic pathway by directly inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

G Pterokaurane_R This compound Bcl2 Bcl-2 Pterokaurane_R->Bcl2 inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9_active Caspase-9 Apoptosome->Caspase9_active Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Caspase9_active->Caspase3 Caspase3_active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Figure 2: Proposed Apoptotic Pathway

Conclusion

The in silico approach detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. The predicted targets, particularly Bcl-2 and Caspase-3, are consistent with the observed pro-apoptotic activity of related ent-kaurane diterpenoids.[1] The outlined experimental protocols offer a clear path for the validation of these computational predictions. Successful validation of these targets will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a novel anticancer agent.

References

Methodological & Application

High-Yield Extraction of Pterokaurane R: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane class of diterpenoids, a group of natural products with a wide range of biological activities. These compounds are predominantly found in plants of the Pteris genus, commonly known as brake ferns. This document provides detailed protocols for the high-yield extraction and purification of this compound from Pteris species, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from established procedures for the isolation of ent-kaurane diterpenoids from plant materials.

Data Presentation: Extraction Yields

While specific yield data for this compound is not extensively reported in the literature, the following table provides an example of crude extract yield from a Pteris species, which can serve as a benchmark for extraction efficiency. Researchers should note that the final yield of pure this compound will be significantly lower and is dependent on the concentration of the target compound in the specific plant material and the efficiency of the purification process.

Plant MaterialExtraction SolventRaw Material Weight (kg)Crude Extract Weight (g)Crude Extract Yield (%)Source
Aerial parts of Pteris cretica70% (v/v) aqueous ethanol (B145695)580316.06[1]

Experimental Protocols

The following protocols detail the steps for the extraction, fractionation, and purification of this compound from Pteris plant material.

Protocol 1: Extraction of Crude Diterpenoid Mixture

This protocol describes the initial extraction of the plant material to obtain a crude extract enriched with diterpenoids.

Materials and Equipment:

  • Dried and powdered aerial parts of a Pteris species (e.g., Pteris cretica, Pteris multifida, Pteris ensiformis)

  • 70-95% Ethanol or Methanol (B129727)

  • Large glass container with a lid for maceration or a Soxhlet apparatus

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

  • Grinder or mill

Procedure:

  • Plant Material Preparation: Air-dry the aerial parts of the selected Pteris species at room temperature until brittle. Grind the dried plant material into a coarse powder using a grinder or mill.

  • Extraction:

    • Maceration: Soak the powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container. Allow to stand for 24-48 hours at room temperature with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70-95% ethanol or methanol in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.

  • Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Drying: Dry the crude extract completely in a vacuum oven or desiccator to remove any residual solvent. Weigh the final dried crude extract and calculate the yield.

Protocol 2: Fractionation of the Crude Extract

This protocol outlines the separation of the crude extract into fractions with different polarities to isolate the diterpenoid-rich fraction.

Materials and Equipment:

  • Dried crude extract from Protocol 1

  • Distilled water

  • Separatory funnel

  • Solvents of increasing polarity: Petroleum ether (or n-hexane), Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), and n-Butanol (n-BuOH)

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the dried crude extract in distilled water to form a slurry.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity, starting with petroleum ether. Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this step three times.

    • Combine the petroleum ether fractions.

    • Subsequently, partition the remaining aqueous layer sequentially with dichloromethane, ethyl acetate, and n-butanol, following the same procedure as with petroleum ether.

  • Concentration of Fractions: Concentrate each of the solvent fractions (petroleum ether, dichloromethane, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator to obtain dried fractions.

Note: Based on the polarity of ent-kaurane diterpenoids, this compound is expected to be present in the dichloromethane and/or ethyl acetate fractions.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the final purification of this compound from the enriched fraction using various column chromatography techniques.

Materials and Equipment:

  • Dried diterpenoid-rich fraction (e.g., dichloromethane or ethyl acetate fraction)

  • Silica (B1680970) gel (for column chromatography)

  • MCI gel CHP 20P or equivalent reversed-phase silica gel

  • Sephadex LH-20

  • Glass chromatography columns

  • Elution solvents: Hexane (B92381), Ethyl acetate, Dichloromethane, Methanol, and their mixtures in various ratios

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of high polarity).

    • Dissolve the dried diterpenoid-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.

  • Reversed-Phase Column Chromatography (Intermediate Purification):

    • The partially purified fraction from the silica gel column can be further purified on a reversed-phase column (e.g., MCI gel).

    • Pack the column and equilibrate with the initial mobile phase (e.g., a high percentage of water in a water-methanol mixture).

    • Dissolve the sample in the initial mobile phase and load it onto the column.

    • Elute with a gradient of decreasing polarity (e.g., decreasing the percentage of water and increasing the percentage of methanol).

    • Collect and analyze fractions by TLC.

  • Sephadex LH-20 Column Chromatography (Final Purification):

    • For final purification and removal of small molecular weight impurities, use a Sephadex LH-20 column.

    • Swell the Sephadex LH-20 in the desired solvent (e.g., methanol or a dichloromethane-methanol mixture).

    • Pack the column and load the sample dissolved in the same solvent.

    • Elute with the same solvent (isocratic elution).

    • Collect fractions and check for purity using TLC or HPLC.

  • Crystallization: If the purified this compound is obtained as a solid, crystallization from a suitable solvent system can be performed to obtain a highly pure compound.

Mandatory Visualizations

Extraction_Workflow Plant_Material Dried and Powdered Pteris sp. Extraction Extraction (70-95% Ethanol or Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Petroleum_Ether Petroleum Ether Fraction Partitioning->Petroleum_Ether DCM Dichloromethane Fraction Partitioning->DCM EtOAc Ethyl Acetate Fraction Partitioning->EtOAc nBuOH n-Butanol Fraction Partitioning->nBuOH Aqueous Aqueous Fraction Partitioning->Aqueous Column_Chromatography Column Chromatography (Silica, MCI, Sephadex) DCM->Column_Chromatography EtOAc->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothetical_Signaling_Pathway Pterokaurane_R This compound Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Pterokaurane_R->Target_Protein Inhibition/Activation Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Upstream_Signal Upstream Signaling Molecule Upstream_Signal->Target_Protein Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Downstream_Effector1->Biological_Response Downstream_Effector2->Biological_Response

Caption: Hypothetical signaling pathway of this compound's biological activity.

References

High-Yield Extraction of Pterokaurane R: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane class of diterpenoids, a group of natural products with a wide range of biological activities. These compounds are predominantly found in plants of the Pteris genus, commonly known as brake ferns. This document provides detailed protocols for the high-yield extraction and purification of this compound from Pteris species, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from established procedures for the isolation of ent-kaurane diterpenoids from plant materials.

Data Presentation: Extraction Yields

While specific yield data for this compound is not extensively reported in the literature, the following table provides an example of crude extract yield from a Pteris species, which can serve as a benchmark for extraction efficiency. Researchers should note that the final yield of pure this compound will be significantly lower and is dependent on the concentration of the target compound in the specific plant material and the efficiency of the purification process.

Plant MaterialExtraction SolventRaw Material Weight (kg)Crude Extract Weight (g)Crude Extract Yield (%)Source
Aerial parts of Pteris cretica70% (v/v) aqueous ethanol (B145695)580316.06[1]

Experimental Protocols

The following protocols detail the steps for the extraction, fractionation, and purification of this compound from Pteris plant material.

Protocol 1: Extraction of Crude Diterpenoid Mixture

This protocol describes the initial extraction of the plant material to obtain a crude extract enriched with diterpenoids.

Materials and Equipment:

  • Dried and powdered aerial parts of a Pteris species (e.g., Pteris cretica, Pteris multifida, Pteris ensiformis)

  • 70-95% Ethanol or Methanol (B129727)

  • Large glass container with a lid for maceration or a Soxhlet apparatus

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

  • Grinder or mill

Procedure:

  • Plant Material Preparation: Air-dry the aerial parts of the selected Pteris species at room temperature until brittle. Grind the dried plant material into a coarse powder using a grinder or mill.

  • Extraction:

    • Maceration: Soak the powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container. Allow to stand for 24-48 hours at room temperature with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70-95% ethanol or methanol in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.

  • Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Drying: Dry the crude extract completely in a vacuum oven or desiccator to remove any residual solvent. Weigh the final dried crude extract and calculate the yield.

Protocol 2: Fractionation of the Crude Extract

This protocol outlines the separation of the crude extract into fractions with different polarities to isolate the diterpenoid-rich fraction.

Materials and Equipment:

  • Dried crude extract from Protocol 1

  • Distilled water

  • Separatory funnel

  • Solvents of increasing polarity: Petroleum ether (or n-hexane), Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), and n-Butanol (n-BuOH)

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the dried crude extract in distilled water to form a slurry.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity, starting with petroleum ether. Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this step three times.

    • Combine the petroleum ether fractions.

    • Subsequently, partition the remaining aqueous layer sequentially with dichloromethane, ethyl acetate, and n-butanol, following the same procedure as with petroleum ether.

  • Concentration of Fractions: Concentrate each of the solvent fractions (petroleum ether, dichloromethane, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator to obtain dried fractions.

Note: Based on the polarity of ent-kaurane diterpenoids, this compound is expected to be present in the dichloromethane and/or ethyl acetate fractions.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the final purification of this compound from the enriched fraction using various column chromatography techniques.

Materials and Equipment:

  • Dried diterpenoid-rich fraction (e.g., dichloromethane or ethyl acetate fraction)

  • Silica (B1680970) gel (for column chromatography)

  • MCI gel CHP 20P or equivalent reversed-phase silica gel

  • Sephadex LH-20

  • Glass chromatography columns

  • Elution solvents: Hexane (B92381), Ethyl acetate, Dichloromethane, Methanol, and their mixtures in various ratios

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of high polarity).

    • Dissolve the dried diterpenoid-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.

  • Reversed-Phase Column Chromatography (Intermediate Purification):

    • The partially purified fraction from the silica gel column can be further purified on a reversed-phase column (e.g., MCI gel).

    • Pack the column and equilibrate with the initial mobile phase (e.g., a high percentage of water in a water-methanol mixture).

    • Dissolve the sample in the initial mobile phase and load it onto the column.

    • Elute with a gradient of decreasing polarity (e.g., decreasing the percentage of water and increasing the percentage of methanol).

    • Collect and analyze fractions by TLC.

  • Sephadex LH-20 Column Chromatography (Final Purification):

    • For final purification and removal of small molecular weight impurities, use a Sephadex LH-20 column.

    • Swell the Sephadex LH-20 in the desired solvent (e.g., methanol or a dichloromethane-methanol mixture).

    • Pack the column and load the sample dissolved in the same solvent.

    • Elute with the same solvent (isocratic elution).

    • Collect fractions and check for purity using TLC or HPLC.

  • Crystallization: If the purified this compound is obtained as a solid, crystallization from a suitable solvent system can be performed to obtain a highly pure compound.

Mandatory Visualizations

Extraction_Workflow Plant_Material Dried and Powdered Pteris sp. Extraction Extraction (70-95% Ethanol or Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Petroleum_Ether Petroleum Ether Fraction Partitioning->Petroleum_Ether DCM Dichloromethane Fraction Partitioning->DCM EtOAc Ethyl Acetate Fraction Partitioning->EtOAc nBuOH n-Butanol Fraction Partitioning->nBuOH Aqueous Aqueous Fraction Partitioning->Aqueous Column_Chromatography Column Chromatography (Silica, MCI, Sephadex) DCM->Column_Chromatography EtOAc->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothetical_Signaling_Pathway Pterokaurane_R This compound Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Pterokaurane_R->Target_Protein Inhibition/Activation Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Upstream_Signal Upstream Signaling Molecule Upstream_Signal->Target_Protein Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Downstream_Effector1->Biological_Response Downstream_Effector2->Biological_Response

Caption: Hypothetical signaling pathway of this compound's biological activity.

References

High-Yield Extraction of Pterokaurane R: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane class of diterpenoids, a group of natural products with a wide range of biological activities. These compounds are predominantly found in plants of the Pteris genus, commonly known as brake ferns. This document provides detailed protocols for the high-yield extraction and purification of this compound from Pteris species, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from established procedures for the isolation of ent-kaurane diterpenoids from plant materials.

Data Presentation: Extraction Yields

While specific yield data for this compound is not extensively reported in the literature, the following table provides an example of crude extract yield from a Pteris species, which can serve as a benchmark for extraction efficiency. Researchers should note that the final yield of pure this compound will be significantly lower and is dependent on the concentration of the target compound in the specific plant material and the efficiency of the purification process.

Plant MaterialExtraction SolventRaw Material Weight (kg)Crude Extract Weight (g)Crude Extract Yield (%)Source
Aerial parts of Pteris cretica70% (v/v) aqueous ethanol580316.06[1]

Experimental Protocols

The following protocols detail the steps for the extraction, fractionation, and purification of this compound from Pteris plant material.

Protocol 1: Extraction of Crude Diterpenoid Mixture

This protocol describes the initial extraction of the plant material to obtain a crude extract enriched with diterpenoids.

Materials and Equipment:

  • Dried and powdered aerial parts of a Pteris species (e.g., Pteris cretica, Pteris multifida, Pteris ensiformis)

  • 70-95% Ethanol or Methanol

  • Large glass container with a lid for maceration or a Soxhlet apparatus

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

  • Grinder or mill

Procedure:

  • Plant Material Preparation: Air-dry the aerial parts of the selected Pteris species at room temperature until brittle. Grind the dried plant material into a coarse powder using a grinder or mill.

  • Extraction:

    • Maceration: Soak the powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container. Allow to stand for 24-48 hours at room temperature with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70-95% ethanol or methanol in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.

  • Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Drying: Dry the crude extract completely in a vacuum oven or desiccator to remove any residual solvent. Weigh the final dried crude extract and calculate the yield.

Protocol 2: Fractionation of the Crude Extract

This protocol outlines the separation of the crude extract into fractions with different polarities to isolate the diterpenoid-rich fraction.

Materials and Equipment:

  • Dried crude extract from Protocol 1

  • Distilled water

  • Separatory funnel

  • Solvents of increasing polarity: Petroleum ether (or n-hexane), Dichloromethane (DCM), Ethyl acetate (EtOAc), and n-Butanol (n-BuOH)

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the dried crude extract in distilled water to form a slurry.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity, starting with petroleum ether. Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this step three times.

    • Combine the petroleum ether fractions.

    • Subsequently, partition the remaining aqueous layer sequentially with dichloromethane, ethyl acetate, and n-butanol, following the same procedure as with petroleum ether.

  • Concentration of Fractions: Concentrate each of the solvent fractions (petroleum ether, dichloromethane, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator to obtain dried fractions.

Note: Based on the polarity of ent-kaurane diterpenoids, this compound is expected to be present in the dichloromethane and/or ethyl acetate fractions.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the final purification of this compound from the enriched fraction using various column chromatography techniques.

Materials and Equipment:

  • Dried diterpenoid-rich fraction (e.g., dichloromethane or ethyl acetate fraction)

  • Silica gel (for column chromatography)

  • MCI gel CHP 20P or equivalent reversed-phase silica gel

  • Sephadex LH-20

  • Glass chromatography columns

  • Elution solvents: Hexane, Ethyl acetate, Dichloromethane, Methanol, and their mixtures in various ratios

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of high polarity).

    • Dissolve the dried diterpenoid-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.

  • Reversed-Phase Column Chromatography (Intermediate Purification):

    • The partially purified fraction from the silica gel column can be further purified on a reversed-phase column (e.g., MCI gel).

    • Pack the column and equilibrate with the initial mobile phase (e.g., a high percentage of water in a water-methanol mixture).

    • Dissolve the sample in the initial mobile phase and load it onto the column.

    • Elute with a gradient of decreasing polarity (e.g., decreasing the percentage of water and increasing the percentage of methanol).

    • Collect and analyze fractions by TLC.

  • Sephadex LH-20 Column Chromatography (Final Purification):

    • For final purification and removal of small molecular weight impurities, use a Sephadex LH-20 column.

    • Swell the Sephadex LH-20 in the desired solvent (e.g., methanol or a dichloromethane-methanol mixture).

    • Pack the column and load the sample dissolved in the same solvent.

    • Elute with the same solvent (isocratic elution).

    • Collect fractions and check for purity using TLC or HPLC.

  • Crystallization: If the purified this compound is obtained as a solid, crystallization from a suitable solvent system can be performed to obtain a highly pure compound.

Mandatory Visualizations

Extraction_Workflow Plant_Material Dried and Powdered Pteris sp. Extraction Extraction (70-95% Ethanol or Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Petroleum_Ether Petroleum Ether Fraction Partitioning->Petroleum_Ether DCM Dichloromethane Fraction Partitioning->DCM EtOAc Ethyl Acetate Fraction Partitioning->EtOAc nBuOH n-Butanol Fraction Partitioning->nBuOH Aqueous Aqueous Fraction Partitioning->Aqueous Column_Chromatography Column Chromatography (Silica, MCI, Sephadex) DCM->Column_Chromatography EtOAc->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothetical_Signaling_Pathway Pterokaurane_R This compound Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Pterokaurane_R->Target_Protein Inhibition/Activation Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Upstream_Signal Upstream Signaling Molecule Upstream_Signal->Target_Protein Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Downstream_Effector1->Biological_Response Downstream_Effector2->Biological_Response

Caption: Hypothetical signaling pathway of this compound's biological activity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Pterokaurane R, a kaurane-type diterpenoid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of natural products and is designed to yield high-purity this compound for research and drug development purposes.

Introduction

This compound belongs to the kaurane (B74193) family of diterpenoids, a class of natural products known for their diverse and potent biological activities. The isolation and purification of specific kaurane diterpenoids like this compound are essential for detailed pharmacological studies, mechanism of action elucidation, and potential therapeutic development. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of such moderately polar small molecules from complex mixtures like plant extracts. This protocol outlines a robust RP-HPLC method for the efficient purification of this compound.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.

Sample Preparation

Proper sample preparation is critical to prevent column contamination and ensure reproducible separation.

  • Extraction: this compound is typically extracted from its natural source (e.g., plant material) using organic solvents. A common procedure involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.

  • Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using liquid-liquid extraction or column chromatography to enrich the diterpenoid fraction and remove highly polar or non-polar impurities.

  • Final Sample Preparation for HPLC:

    • Dissolve the enriched fraction or crude extract in the initial mobile phase (e.g., a mixture of methanol/acetonitrile and water).

    • The sample concentration should be optimized to avoid column overloading, typically in the range of 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification

The following parameters are recommended for the purification of this compound. Method optimization may be required depending on the complexity of the sample matrix.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size).
Mobile Phase A HPLC-grade Water (can be modified with 0.1% formic acid to improve peak shape).
Mobile Phase B HPLC-grade Methanol or Acetonitrile.
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 2.0 - 5.0 mL/min (for a 10 mm ID column).
Column Temperature 25 - 30 °C.
Detection Wavelength Primary: ~210 nm. Secondary: 254 nm. A PDA detector is recommended to monitor the entire UV spectrum and assess peak purity. Kaurane diterpenoids typically lack strong chromophores and absorb at lower UV wavelengths.
Injection Volume 100 - 500 µL (dependent on sample concentration and column dimensions).

Table 2: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Methanol/Acetonitrile)
05050
55050
35595
45595
505050
605050

This gradient is a starting point and should be optimized based on the separation of the target compound from impurities.

Fraction Collection and Post-Purification
  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a centrifugal vacuum concentrator.

  • Final Product: The dried, purified this compound can be stored under appropriate conditions (e.g., at -20°C) for future use.

Data Presentation

The success of the purification can be quantified and summarized. The following table provides an example of how to present the data.

Table 3: Summary of Purification Data (Example)

ParameterValue
Retention Time of this compound e.g., 25.4 min
Purity of Collected Fraction (by analytical HPLC) e.g., >98%
Recovery Rate e.g., 85%
UV λmax of Purified this compound e.g., 208 nm

Visualizations

Experimental Workflow

The overall process for the purification of this compound is depicted in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification A Crude Plant Extract B Preliminary Fractionation A->B C Dissolution & Filtration B->C D Preparative RP-HPLC C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Solvent Evaporation F->G H Purified this compound G->H

Caption: Workflow for this compound Purification.

Logical Relationship of HPLC Parameters

The optimization of the HPLC method involves the interplay of several key parameters.

G center Optimal Separation mobile_phase Mobile Phase Composition center->mobile_phase affects gradient Gradient Profile center->gradient affects flow_rate Flow Rate center->flow_rate affects column Column Chemistry (C18) center->column depends on temperature Temperature center->temperature influences detection Detection Wavelength center->detection determines

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Pterokaurane R, a kaurane-type diterpenoid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of natural products and is designed to yield high-purity this compound for research and drug development purposes.

Introduction

This compound belongs to the kaurane (B74193) family of diterpenoids, a class of natural products known for their diverse and potent biological activities. The isolation and purification of specific kaurane diterpenoids like this compound are essential for detailed pharmacological studies, mechanism of action elucidation, and potential therapeutic development. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of such moderately polar small molecules from complex mixtures like plant extracts. This protocol outlines a robust RP-HPLC method for the efficient purification of this compound.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.

Sample Preparation

Proper sample preparation is critical to prevent column contamination and ensure reproducible separation.

  • Extraction: this compound is typically extracted from its natural source (e.g., plant material) using organic solvents. A common procedure involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.

  • Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using liquid-liquid extraction or column chromatography to enrich the diterpenoid fraction and remove highly polar or non-polar impurities.

  • Final Sample Preparation for HPLC:

    • Dissolve the enriched fraction or crude extract in the initial mobile phase (e.g., a mixture of methanol/acetonitrile and water).

    • The sample concentration should be optimized to avoid column overloading, typically in the range of 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification

The following parameters are recommended for the purification of this compound. Method optimization may be required depending on the complexity of the sample matrix.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size).
Mobile Phase A HPLC-grade Water (can be modified with 0.1% formic acid to improve peak shape).
Mobile Phase B HPLC-grade Methanol or Acetonitrile.
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 2.0 - 5.0 mL/min (for a 10 mm ID column).
Column Temperature 25 - 30 °C.
Detection Wavelength Primary: ~210 nm. Secondary: 254 nm. A PDA detector is recommended to monitor the entire UV spectrum and assess peak purity. Kaurane diterpenoids typically lack strong chromophores and absorb at lower UV wavelengths.
Injection Volume 100 - 500 µL (dependent on sample concentration and column dimensions).

Table 2: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Methanol/Acetonitrile)
05050
55050
35595
45595
505050
605050

This gradient is a starting point and should be optimized based on the separation of the target compound from impurities.

Fraction Collection and Post-Purification
  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a centrifugal vacuum concentrator.

  • Final Product: The dried, purified this compound can be stored under appropriate conditions (e.g., at -20°C) for future use.

Data Presentation

The success of the purification can be quantified and summarized. The following table provides an example of how to present the data.

Table 3: Summary of Purification Data (Example)

ParameterValue
Retention Time of this compound e.g., 25.4 min
Purity of Collected Fraction (by analytical HPLC) e.g., >98%
Recovery Rate e.g., 85%
UV λmax of Purified this compound e.g., 208 nm

Visualizations

Experimental Workflow

The overall process for the purification of this compound is depicted in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification A Crude Plant Extract B Preliminary Fractionation A->B C Dissolution & Filtration B->C D Preparative RP-HPLC C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Solvent Evaporation F->G H Purified this compound G->H

Caption: Workflow for this compound Purification.

Logical Relationship of HPLC Parameters

The optimization of the HPLC method involves the interplay of several key parameters.

G center Optimal Separation mobile_phase Mobile Phase Composition center->mobile_phase affects gradient Gradient Profile center->gradient affects flow_rate Flow Rate center->flow_rate affects column Column Chemistry (C18) center->column depends on temperature Temperature center->temperature influences detection Detection Wavelength center->detection determines

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Pterokaurane R, a kaurane-type diterpenoid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of natural products and is designed to yield high-purity this compound for research and drug development purposes.

Introduction

This compound belongs to the kaurane family of diterpenoids, a class of natural products known for their diverse and potent biological activities. The isolation and purification of specific kaurane diterpenoids like this compound are essential for detailed pharmacological studies, mechanism of action elucidation, and potential therapeutic development. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of such moderately polar small molecules from complex mixtures like plant extracts. This protocol outlines a robust RP-HPLC method for the efficient purification of this compound.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.

Sample Preparation

Proper sample preparation is critical to prevent column contamination and ensure reproducible separation.

  • Extraction: this compound is typically extracted from its natural source (e.g., plant material) using organic solvents. A common procedure involves maceration or Soxhlet extraction with methanol or ethanol.

  • Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using liquid-liquid extraction or column chromatography to enrich the diterpenoid fraction and remove highly polar or non-polar impurities.

  • Final Sample Preparation for HPLC:

    • Dissolve the enriched fraction or crude extract in the initial mobile phase (e.g., a mixture of methanol/acetonitrile and water).

    • The sample concentration should be optimized to avoid column overloading, typically in the range of 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification

The following parameters are recommended for the purification of this compound. Method optimization may be required depending on the complexity of the sample matrix.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size).
Mobile Phase A HPLC-grade Water (can be modified with 0.1% formic acid to improve peak shape).
Mobile Phase B HPLC-grade Methanol or Acetonitrile.
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 2.0 - 5.0 mL/min (for a 10 mm ID column).
Column Temperature 25 - 30 °C.
Detection Wavelength Primary: ~210 nm. Secondary: 254 nm. A PDA detector is recommended to monitor the entire UV spectrum and assess peak purity. Kaurane diterpenoids typically lack strong chromophores and absorb at lower UV wavelengths.
Injection Volume 100 - 500 µL (dependent on sample concentration and column dimensions).

Table 2: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Methanol/Acetonitrile)
05050
55050
35595
45595
505050
605050

This gradient is a starting point and should be optimized based on the separation of the target compound from impurities.

Fraction Collection and Post-Purification
  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a centrifugal vacuum concentrator.

  • Final Product: The dried, purified this compound can be stored under appropriate conditions (e.g., at -20°C) for future use.

Data Presentation

The success of the purification can be quantified and summarized. The following table provides an example of how to present the data.

Table 3: Summary of Purification Data (Example)

ParameterValue
Retention Time of this compound e.g., 25.4 min
Purity of Collected Fraction (by analytical HPLC) e.g., >98%
Recovery Rate e.g., 85%
UV λmax of Purified this compound e.g., 208 nm

Visualizations

Experimental Workflow

The overall process for the purification of this compound is depicted in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification A Crude Plant Extract B Preliminary Fractionation A->B C Dissolution & Filtration B->C D Preparative RP-HPLC C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Solvent Evaporation F->G H Purified this compound G->H

Caption: Workflow for this compound Purification.

Logical Relationship of HPLC Parameters

The optimization of the HPLC method involves the interplay of several key parameters.

G center Optimal Separation mobile_phase Mobile Phase Composition center->mobile_phase affects gradient Gradient Profile center->gradient affects flow_rate Flow Rate center->flow_rate affects column Column Chemistry (C18) center->column depends on temperature Temperature center->temperature influences detection Detection Wavelength center->detection determines

Application Notes and Protocols for Pterokaurane Diterpenoids in Cancer Cell Line Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterokaurane diterpenoids, a class of natural compounds primarily isolated from ferns of the Pteris genus, have demonstrated significant cytotoxic activities against various cancer cell lines. These compounds belong to the ent-kaurane diterpenoid family and have been the subject of research for their potential as anticancer agents. This document provides an overview of the application of Pterokaurane diterpenoids in cancer cell line viability assays, including summarized quantitative data, detailed experimental protocols, and diagrams of the implicated signaling pathways. While specific data for a compound designated "Pterokaurane R" is not available in the current scientific literature, this document focuses on the broader class of Pterokaurane and other closely related ent-kaurane diterpenoids isolated from Pteris species.

Data Presentation

The cytotoxic effects of various Pterokaurane and other ent-kaurane diterpenoids from Pteris species on different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activities of Diterpenoids from Pteris Species against Various Cancer Cell Lines

Compound NameCancer Cell LineAssay DurationIC50 (µM)Reference
Decrescensin ASW480 (Colon)Not Specified0.46
Pteisolic Acid GHCT116 (Colon)72 hours4.07
ent-kaurane-6β,16α-diol-3-oneVariousNot SpecifiedNot Specified[1]
Pterokaurane M1-M3HepG2 (Liver)Not Specified> 10[2]

Note: The search did not yield specific IC50 values for ent-kaurane-6β,16α-diol-3-one or a range for Pterokaurane M1-M3, other than indicating low micromolar activity for some related compounds[2]. Further studies are needed to establish precise IC50 values for a wider range of cell lines.

Experimental Protocols

The following are generalized protocols for assessing the viability of cancer cell lines treated with Pterokaurane diterpenoids, based on common methodologies cited in the literature.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and SW480 (colon adenocarcinoma) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Pterokaurane diterpenoid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the Pterokaurane diterpenoid at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cancer Cell Viability Assay

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HepG2, HCT116) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Pterokaurane Diterpenoid Solutions treatment Treat Cells with Various Concentrations seeding->treatment compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout calculation Calculate Cell Viability and IC50 readout->calculation

Workflow for assessing cancer cell viability.

Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis

The anticancer effects of ent-kaurane diterpenoids, the class to which Pterokauranes belong, are often mediated through the induction of apoptosis. This involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.

G cluster_compound cluster_pathway Apoptotic Signaling compound ent-Kaurane Diterpenoids (e.g., Pterokauranes) bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition bax Bax/Bak (Pro-apoptotic) compound->bax Activation cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Proposed mechanism of apoptosis induction.

Pterokaurane diterpenoids isolated from Pteris species represent a promising class of natural products with potent cytotoxic activities against a range of cancer cell lines. The data suggests that these compounds induce apoptosis, making them valuable candidates for further anticancer drug development. The provided protocols offer a standardized approach for researchers to investigate the efficacy of these and other natural compounds in cancer cell line viability assays. Further research is warranted to elucidate the precise mechanisms of action of specific Pterokaurane diterpenoids and to evaluate their therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols for Pterokaurane Diterpenoids in Cancer Cell Line Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterokaurane diterpenoids, a class of natural compounds primarily isolated from ferns of the Pteris genus, have demonstrated significant cytotoxic activities against various cancer cell lines. These compounds belong to the ent-kaurane diterpenoid family and have been the subject of research for their potential as anticancer agents. This document provides an overview of the application of Pterokaurane diterpenoids in cancer cell line viability assays, including summarized quantitative data, detailed experimental protocols, and diagrams of the implicated signaling pathways. While specific data for a compound designated "Pterokaurane R" is not available in the current scientific literature, this document focuses on the broader class of Pterokaurane and other closely related ent-kaurane diterpenoids isolated from Pteris species.

Data Presentation

The cytotoxic effects of various Pterokaurane and other ent-kaurane diterpenoids from Pteris species on different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activities of Diterpenoids from Pteris Species against Various Cancer Cell Lines

Compound NameCancer Cell LineAssay DurationIC50 (µM)Reference
Decrescensin ASW480 (Colon)Not Specified0.46
Pteisolic Acid GHCT116 (Colon)72 hours4.07
ent-kaurane-6β,16α-diol-3-oneVariousNot SpecifiedNot Specified[1]
Pterokaurane M1-M3HepG2 (Liver)Not Specified> 10[2]

Note: The search did not yield specific IC50 values for ent-kaurane-6β,16α-diol-3-one or a range for Pterokaurane M1-M3, other than indicating low micromolar activity for some related compounds[2]. Further studies are needed to establish precise IC50 values for a wider range of cell lines.

Experimental Protocols

The following are generalized protocols for assessing the viability of cancer cell lines treated with Pterokaurane diterpenoids, based on common methodologies cited in the literature.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and SW480 (colon adenocarcinoma) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Pterokaurane diterpenoid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the Pterokaurane diterpenoid at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cancer Cell Viability Assay

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HepG2, HCT116) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Pterokaurane Diterpenoid Solutions treatment Treat Cells with Various Concentrations seeding->treatment compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout calculation Calculate Cell Viability and IC50 readout->calculation

Workflow for assessing cancer cell viability.

Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis

The anticancer effects of ent-kaurane diterpenoids, the class to which Pterokauranes belong, are often mediated through the induction of apoptosis. This involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.

G cluster_compound cluster_pathway Apoptotic Signaling compound ent-Kaurane Diterpenoids (e.g., Pterokauranes) bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition bax Bax/Bak (Pro-apoptotic) compound->bax Activation cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Proposed mechanism of apoptosis induction.

Pterokaurane diterpenoids isolated from Pteris species represent a promising class of natural products with potent cytotoxic activities against a range of cancer cell lines. The data suggests that these compounds induce apoptosis, making them valuable candidates for further anticancer drug development. The provided protocols offer a standardized approach for researchers to investigate the efficacy of these and other natural compounds in cancer cell line viability assays. Further research is warranted to elucidate the precise mechanisms of action of specific Pterokaurane diterpenoids and to evaluate their therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols for Pterokaurane Diterpenoids in Cancer Cell Line Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterokaurane diterpenoids, a class of natural compounds primarily isolated from ferns of the Pteris genus, have demonstrated significant cytotoxic activities against various cancer cell lines. These compounds belong to the ent-kaurane diterpenoid family and have been the subject of research for their potential as anticancer agents. This document provides an overview of the application of Pterokaurane diterpenoids in cancer cell line viability assays, including summarized quantitative data, detailed experimental protocols, and diagrams of the implicated signaling pathways. While specific data for a compound designated "Pterokaurane R" is not available in the current scientific literature, this document focuses on the broader class of Pterokaurane and other closely related ent-kaurane diterpenoids isolated from Pteris species.

Data Presentation

The cytotoxic effects of various Pterokaurane and other ent-kaurane diterpenoids from Pteris species on different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activities of Diterpenoids from Pteris Species against Various Cancer Cell Lines

Compound NameCancer Cell LineAssay DurationIC50 (µM)Reference
Decrescensin ASW480 (Colon)Not Specified0.46
Pteisolic Acid GHCT116 (Colon)72 hours4.07
ent-kaurane-6β,16α-diol-3-oneVariousNot SpecifiedNot Specified[1]
Pterokaurane M1-M3HepG2 (Liver)Not Specified> 10[2]

Note: The search did not yield specific IC50 values for ent-kaurane-6β,16α-diol-3-one or a range for Pterokaurane M1-M3, other than indicating low micromolar activity for some related compounds[2]. Further studies are needed to establish precise IC50 values for a wider range of cell lines.

Experimental Protocols

The following are generalized protocols for assessing the viability of cancer cell lines treated with Pterokaurane diterpenoids, based on common methodologies cited in the literature.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and SW480 (colon adenocarcinoma) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Pterokaurane diterpenoid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the Pterokaurane diterpenoid at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cancer Cell Viability Assay

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HepG2, HCT116) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Pterokaurane Diterpenoid Solutions treatment Treat Cells with Various Concentrations seeding->treatment compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout calculation Calculate Cell Viability and IC50 readout->calculation

Workflow for assessing cancer cell viability.

Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis

The anticancer effects of ent-kaurane diterpenoids, the class to which Pterokauranes belong, are often mediated through the induction of apoptosis. This involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.

G cluster_compound cluster_pathway Apoptotic Signaling compound ent-Kaurane Diterpenoids (e.g., Pterokauranes) bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition bax Bax/Bak (Pro-apoptotic) compound->bax Activation cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Proposed mechanism of apoptosis induction.

Pterokaurane diterpenoids isolated from Pteris species represent a promising class of natural products with potent cytotoxic activities against a range of cancer cell lines. The data suggests that these compounds induce apoptosis, making them valuable candidates for further anticancer drug development. The provided protocols offer a standardized approach for researchers to investigate the efficacy of these and other natural compounds in cancer cell line viability assays. Further research is warranted to elucidate the precise mechanisms of action of specific Pterokaurane diterpenoids and to evaluate their therapeutic potential in preclinical and clinical settings.

References

Animal Models for Testing Pterokaurane R Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural compounds, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical animal models. The protocols are based on the known biological activities of ent-kaurane diterpenoids, which include anti-inflammatory, anticancer, and neuroprotective effects. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound.

I. Anti-inflammatory Activity of this compound

The anti-inflammatory potential of pterokaurane diterpenoids has been documented, with compounds from this class showing inhibitory effects on key inflammatory mediators. Animal models of acute and chronic inflammation are crucial for evaluating the in vivo efficacy of this compound.

A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group II: this compound (Dose 1, p.o.).

    • Group III: this compound (Dose 2, p.o.).

    • Group IV: this compound (Dose 3, p.o.).

    • Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer this compound or vehicle one hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-Value0
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue
Indomethacin10ValueValue

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Assessment acclimatization Animal Acclimatization grouping Grouping & Dosing acclimatization->grouping carrageenan Carrageenan Injection grouping->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan->measurement analysis Data Analysis measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping and Treatment: Similar to the paw edema model. Administer this compound or vehicle one hour before LPS challenge.

  • Procedure:

    • Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).

    • Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

    • Harvest tissues (e.g., lung, liver) for histological analysis.

  • Data Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Perform histological examination of tissues to assess inflammatory cell infiltration.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (Mean ± SEM)Serum IL-6 (pg/mL) at 6h (Mean ± SEM)
Vehicle Control-ValueValue
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue
Dexamethasone1ValueValue

Signaling Pathway Modulation:

Ent-kaurane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

G cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PterokauraneR This compound IKK IKK PterokauraneR->IKK MyD88->IKK NFkB p50/p65 (NF-κB) IKK->NFkB activates IkB IκBα IKK->IkB phosphorylates (degradation) Nucleus Nucleus NFkB->Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

This compound's Potential Inhibition of the NF-κB Pathway.

II. Anticancer Activity of this compound

The anticancer potential of ent-kaurane diterpenoids has been demonstrated in various cancer cell lines and in vivo models.[1] Xenograft models are the gold standard for evaluating the antitumor efficacy of novel compounds.

A. Subcutaneous Xenograft Model

This model is used to assess the effect of this compound on tumor growth.

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).

  • Cell Lines: Human cancer cell lines relevant to the potential target of this compound (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment groups.

  • Grouping and Treatment:

    • Group I: Vehicle control (e.g., saline, i.p. or p.o.).

    • Group II: this compound (Dose 1).

    • Group III: this compound (Dose 2).

    • Group IV: Positive control (e.g., a standard-of-care chemotherapeutic agent).

    • Administer treatment for a specified period (e.g., 21 days).

  • Data Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, excise tumors and weigh them.

    • Perform histological and immunohistochemical analysis on tumor tissues.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)% Tumor Growth Inhibition
Vehicle Control-ValueValue0
This compoundDose 1ValueValueValue
This compoundDose 2ValueValueValue
Positive ControlDoseValueValueValue

Experimental Workflow:

G cluster_pre Tumor Implantation cluster_growth Tumor Growth & Treatment cluster_post Efficacy Assessment cell_culture Cancer Cell Culture implantation Subcutaneous Injection cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization & Dosing monitoring->randomization final_measurement Final Tumor Measurement randomization->final_measurement histology Histological Analysis final_measurement->histology

Workflow for Subcutaneous Xenograft Model.
B. Orthotopic Xenograft Model

This model provides a more clinically relevant microenvironment for tumor growth and metastasis.

Experimental Protocol:

  • Procedure: Surgical implantation of tumor cells or tissue fragments into the corresponding organ of origin in immunodeficient mice.

  • Monitoring: Utilize in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) to monitor tumor growth and metastasis.

  • Endpoints: Primary tumor growth, incidence and burden of metastasis, and overall survival.

III. Neuroprotective Activity of this compound

Kaurane diterpenes have shown neuroprotective effects in vitro, suggesting a potential role in neurodegenerative diseases.[2] Animal models of neurodegeneration are essential to validate these findings.

A. Rotenone-Induced Parkinson's Disease Model

This model mimics the neurochemical and behavioral features of Parkinson's disease.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer rotenone (B1679576) (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 4 weeks) to induce dopaminergic neurodegeneration.

    • Co-administer this compound or vehicle during the rotenone treatment period.

  • Behavioral Assessment:

    • Rotarod test: To assess motor coordination.

    • Open field test: To evaluate locomotor activity and anxiety-like behavior.

  • Neurochemical and Histological Analysis:

    • Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Latency to Fall (s) in Rotarod Test (Mean ± SEM)Striatal Dopamine (ng/mg tissue) (Mean ± SEM)% TH-positive Neurons in SNc (Mean ± SEM)
Vehicle Control-ValueValueValue
Rotenone + Vehicle-ValueValueValue
Rotenone + this compoundDose 1ValueValueValue
Rotenone + this compoundDose 2ValueValueValue
Rotenone + L-DOPADoseValueValueValue

Signaling Pathway Modulation:

The neuroprotective effects of natural compounds are often associated with the activation of antioxidant and anti-apoptotic pathways.

G cluster_pathway Cellular Stress & Survival Rotenone Rotenone ROS ↑ ROS Rotenone->ROS PterokauraneR This compound Mitochondria Mitochondrial Dysfunction PterokauraneR->Mitochondria Nrf2 Nrf2 PterokauraneR->Nrf2 ROS->Mitochondria ROS->Nrf2 Apoptosis Apoptosis Mitochondria->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Gene Transcription

Potential Neuroprotective Mechanisms of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize doses, treatment schedules, and endpoints based on the specific properties of this compound and the objectives of their study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Animal Models for Testing Pterokaurane R Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural compounds, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical animal models. The protocols are based on the known biological activities of ent-kaurane diterpenoids, which include anti-inflammatory, anticancer, and neuroprotective effects. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound.

I. Anti-inflammatory Activity of this compound

The anti-inflammatory potential of pterokaurane diterpenoids has been documented, with compounds from this class showing inhibitory effects on key inflammatory mediators. Animal models of acute and chronic inflammation are crucial for evaluating the in vivo efficacy of this compound.

A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group II: this compound (Dose 1, p.o.).

    • Group III: this compound (Dose 2, p.o.).

    • Group IV: this compound (Dose 3, p.o.).

    • Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer this compound or vehicle one hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-Value0
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue
Indomethacin10ValueValue

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Assessment acclimatization Animal Acclimatization grouping Grouping & Dosing acclimatization->grouping carrageenan Carrageenan Injection grouping->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan->measurement analysis Data Analysis measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping and Treatment: Similar to the paw edema model. Administer this compound or vehicle one hour before LPS challenge.

  • Procedure:

    • Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).

    • Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

    • Harvest tissues (e.g., lung, liver) for histological analysis.

  • Data Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Perform histological examination of tissues to assess inflammatory cell infiltration.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (Mean ± SEM)Serum IL-6 (pg/mL) at 6h (Mean ± SEM)
Vehicle Control-ValueValue
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue
Dexamethasone1ValueValue

Signaling Pathway Modulation:

Ent-kaurane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

G cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PterokauraneR This compound IKK IKK PterokauraneR->IKK MyD88->IKK NFkB p50/p65 (NF-κB) IKK->NFkB activates IkB IκBα IKK->IkB phosphorylates (degradation) Nucleus Nucleus NFkB->Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

This compound's Potential Inhibition of the NF-κB Pathway.

II. Anticancer Activity of this compound

The anticancer potential of ent-kaurane diterpenoids has been demonstrated in various cancer cell lines and in vivo models.[1] Xenograft models are the gold standard for evaluating the antitumor efficacy of novel compounds.

A. Subcutaneous Xenograft Model

This model is used to assess the effect of this compound on tumor growth.

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).

  • Cell Lines: Human cancer cell lines relevant to the potential target of this compound (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment groups.

  • Grouping and Treatment:

    • Group I: Vehicle control (e.g., saline, i.p. or p.o.).

    • Group II: this compound (Dose 1).

    • Group III: this compound (Dose 2).

    • Group IV: Positive control (e.g., a standard-of-care chemotherapeutic agent).

    • Administer treatment for a specified period (e.g., 21 days).

  • Data Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, excise tumors and weigh them.

    • Perform histological and immunohistochemical analysis on tumor tissues.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)% Tumor Growth Inhibition
Vehicle Control-ValueValue0
This compoundDose 1ValueValueValue
This compoundDose 2ValueValueValue
Positive ControlDoseValueValueValue

Experimental Workflow:

G cluster_pre Tumor Implantation cluster_growth Tumor Growth & Treatment cluster_post Efficacy Assessment cell_culture Cancer Cell Culture implantation Subcutaneous Injection cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization & Dosing monitoring->randomization final_measurement Final Tumor Measurement randomization->final_measurement histology Histological Analysis final_measurement->histology

Workflow for Subcutaneous Xenograft Model.
B. Orthotopic Xenograft Model

This model provides a more clinically relevant microenvironment for tumor growth and metastasis.

Experimental Protocol:

  • Procedure: Surgical implantation of tumor cells or tissue fragments into the corresponding organ of origin in immunodeficient mice.

  • Monitoring: Utilize in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) to monitor tumor growth and metastasis.

  • Endpoints: Primary tumor growth, incidence and burden of metastasis, and overall survival.

III. Neuroprotective Activity of this compound

Kaurane diterpenes have shown neuroprotective effects in vitro, suggesting a potential role in neurodegenerative diseases.[2] Animal models of neurodegeneration are essential to validate these findings.

A. Rotenone-Induced Parkinson's Disease Model

This model mimics the neurochemical and behavioral features of Parkinson's disease.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer rotenone (B1679576) (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 4 weeks) to induce dopaminergic neurodegeneration.

    • Co-administer this compound or vehicle during the rotenone treatment period.

  • Behavioral Assessment:

    • Rotarod test: To assess motor coordination.

    • Open field test: To evaluate locomotor activity and anxiety-like behavior.

  • Neurochemical and Histological Analysis:

    • Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Latency to Fall (s) in Rotarod Test (Mean ± SEM)Striatal Dopamine (ng/mg tissue) (Mean ± SEM)% TH-positive Neurons in SNc (Mean ± SEM)
Vehicle Control-ValueValueValue
Rotenone + Vehicle-ValueValueValue
Rotenone + this compoundDose 1ValueValueValue
Rotenone + this compoundDose 2ValueValueValue
Rotenone + L-DOPADoseValueValueValue

Signaling Pathway Modulation:

The neuroprotective effects of natural compounds are often associated with the activation of antioxidant and anti-apoptotic pathways.

G cluster_pathway Cellular Stress & Survival Rotenone Rotenone ROS ↑ ROS Rotenone->ROS PterokauraneR This compound Mitochondria Mitochondrial Dysfunction PterokauraneR->Mitochondria Nrf2 Nrf2 PterokauraneR->Nrf2 ROS->Mitochondria ROS->Nrf2 Apoptosis Apoptosis Mitochondria->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Gene Transcription

Potential Neuroprotective Mechanisms of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize doses, treatment schedules, and endpoints based on the specific properties of this compound and the objectives of their study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Animal Models for Testing Pterokaurane R Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural compounds, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical animal models. The protocols are based on the known biological activities of ent-kaurane diterpenoids, which include anti-inflammatory, anticancer, and neuroprotective effects. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound.

I. Anti-inflammatory Activity of this compound

The anti-inflammatory potential of pterokaurane diterpenoids has been documented, with compounds from this class showing inhibitory effects on key inflammatory mediators. Animal models of acute and chronic inflammation are crucial for evaluating the in vivo efficacy of this compound.

A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group II: this compound (Dose 1, p.o.).

    • Group III: this compound (Dose 2, p.o.).

    • Group IV: this compound (Dose 3, p.o.).

    • Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer this compound or vehicle one hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-Value0
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue
Indomethacin10ValueValue

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Assessment acclimatization Animal Acclimatization grouping Grouping & Dosing acclimatization->grouping carrageenan Carrageenan Injection grouping->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan->measurement analysis Data Analysis measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping and Treatment: Similar to the paw edema model. Administer this compound or vehicle one hour before LPS challenge.

  • Procedure:

    • Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).

    • Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

    • Harvest tissues (e.g., lung, liver) for histological analysis.

  • Data Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Perform histological examination of tissues to assess inflammatory cell infiltration.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (Mean ± SEM)Serum IL-6 (pg/mL) at 6h (Mean ± SEM)
Vehicle Control-ValueValue
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue
Dexamethasone1ValueValue

Signaling Pathway Modulation:

Ent-kaurane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

G cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PterokauraneR This compound IKK IKK PterokauraneR->IKK MyD88->IKK NFkB p50/p65 (NF-κB) IKK->NFkB activates IkB IκBα IKK->IkB phosphorylates (degradation) Nucleus Nucleus NFkB->Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

This compound's Potential Inhibition of the NF-κB Pathway.

II. Anticancer Activity of this compound

The anticancer potential of ent-kaurane diterpenoids has been demonstrated in various cancer cell lines and in vivo models.[1] Xenograft models are the gold standard for evaluating the antitumor efficacy of novel compounds.

A. Subcutaneous Xenograft Model

This model is used to assess the effect of this compound on tumor growth.

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).

  • Cell Lines: Human cancer cell lines relevant to the potential target of this compound (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment groups.

  • Grouping and Treatment:

    • Group I: Vehicle control (e.g., saline, i.p. or p.o.).

    • Group II: this compound (Dose 1).

    • Group III: this compound (Dose 2).

    • Group IV: Positive control (e.g., a standard-of-care chemotherapeutic agent).

    • Administer treatment for a specified period (e.g., 21 days).

  • Data Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, excise tumors and weigh them.

    • Perform histological and immunohistochemical analysis on tumor tissues.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)% Tumor Growth Inhibition
Vehicle Control-ValueValue0
This compoundDose 1ValueValueValue
This compoundDose 2ValueValueValue
Positive ControlDoseValueValueValue

Experimental Workflow:

G cluster_pre Tumor Implantation cluster_growth Tumor Growth & Treatment cluster_post Efficacy Assessment cell_culture Cancer Cell Culture implantation Subcutaneous Injection cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization & Dosing monitoring->randomization final_measurement Final Tumor Measurement randomization->final_measurement histology Histological Analysis final_measurement->histology

Workflow for Subcutaneous Xenograft Model.
B. Orthotopic Xenograft Model

This model provides a more clinically relevant microenvironment for tumor growth and metastasis.

Experimental Protocol:

  • Procedure: Surgical implantation of tumor cells or tissue fragments into the corresponding organ of origin in immunodeficient mice.

  • Monitoring: Utilize in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) to monitor tumor growth and metastasis.

  • Endpoints: Primary tumor growth, incidence and burden of metastasis, and overall survival.

III. Neuroprotective Activity of this compound

Kaurane diterpenes have shown neuroprotective effects in vitro, suggesting a potential role in neurodegenerative diseases.[2] Animal models of neurodegeneration are essential to validate these findings.

A. Rotenone-Induced Parkinson's Disease Model

This model mimics the neurochemical and behavioral features of Parkinson's disease.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer rotenone (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 4 weeks) to induce dopaminergic neurodegeneration.

    • Co-administer this compound or vehicle during the rotenone treatment period.

  • Behavioral Assessment:

    • Rotarod test: To assess motor coordination.

    • Open field test: To evaluate locomotor activity and anxiety-like behavior.

  • Neurochemical and Histological Analysis:

    • Measure dopamine and its metabolites in the striatum using HPLC.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Quantitative Data Summary (Template):

Treatment GroupDose (mg/kg)Latency to Fall (s) in Rotarod Test (Mean ± SEM)Striatal Dopamine (ng/mg tissue) (Mean ± SEM)% TH-positive Neurons in SNc (Mean ± SEM)
Vehicle Control-ValueValueValue
Rotenone + Vehicle-ValueValueValue
Rotenone + this compoundDose 1ValueValueValue
Rotenone + this compoundDose 2ValueValueValue
Rotenone + L-DOPADoseValueValueValue

Signaling Pathway Modulation:

The neuroprotective effects of natural compounds are often associated with the activation of antioxidant and anti-apoptotic pathways.

G cluster_pathway Cellular Stress & Survival Rotenone Rotenone ROS ↑ ROS Rotenone->ROS PterokauraneR This compound Mitochondria Mitochondrial Dysfunction PterokauraneR->Mitochondria Nrf2 Nrf2 PterokauraneR->Nrf2 ROS->Mitochondria ROS->Nrf2 Apoptosis Apoptosis Mitochondria->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Gene Transcription

Potential Neuroprotective Mechanisms of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize doses, treatment schedules, and endpoints based on the specific properties of this compound and the objectives of their study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Isotopic Labeling of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R, structurally identified as ent-kaurane-16β,17,19-triol, is a tetracyclic diterpenoid belonging to the kaurane (B74193) family. The study of its metabolic fate, pharmacokinetic properties, and mechanism of action often requires the use of isotopically labeled analogues. This document provides detailed techniques for the introduction of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), into the this compound scaffold. The protocols described herein are designed to be adaptable for various research applications, including metabolic tracing, quantitative analysis by mass spectrometry, and structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Two primary strategies for the isotopic labeling of this compound are presented:

  • Deuterium Labeling via Hydrogen-Deuterium (H/D) Exchange: This method leverages the exchangeable protons of the three hydroxyl groups present in the this compound structure to introduce deuterium.

  • Carbon-13 Labeling via Biosynthesis: This approach utilizes a biological system, such as a plant cell culture or a metabolically engineered microorganism, to incorporate ¹³C from a labeled precursor, like [U-¹³C]-glucose, into the diterpenoid backbone.

Deuterium Labeling of this compound

The presence of three hydroxyl groups at positions C-16β, C-17, and C-19 in this compound makes it an excellent candidate for deuterium labeling through H/D exchange. This is a straightforward method for introducing deuterium atoms into the molecule.

Protocol 1: Base-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes the exchange of the hydroxyl protons for deuterons in the presence of a deuterated solvent and a mild base catalyst.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Methanol-d₄ (CD₃OD, 99.8 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer

Procedure:

  • Dissolution: Dissolve 10 mg of this compound in 2 mL of methanol-d₄ in a clean, dry round-bottom flask.

  • Addition of D₂O and Catalyst: To the solution, add 0.5 mL of D₂O and 2 mg of anhydrous potassium carbonate.

  • Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent the uptake of atmospheric moisture.

  • Quenching and Extraction: Quench the reaction by adding 5 mL of brine (saturated NaCl in H₂O). Extract the product with dichloromethane (3 x 5 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting product by HRMS to confirm the incorporation of three deuterium atoms (mass increase of approximately 3 Da) and by ¹H NMR to observe the disappearance of the hydroxyl proton signals.

Expected Isotopic Incorporation:

IsotopeLabeling MethodPosition of LabelTypical Isotopic Purity (%)
Deuterium (²H)H/D Exchange-OH at C-16, C-17, C-19>95

Carbon-13 Labeling of this compound

Biosynthetic approaches are ideal for uniformly or selectively labeling the carbon skeleton of this compound. The ent-kaurane backbone is biosynthesized from geranylgeranyl pyrophosphate (GGPP), which is derived from the isoprenoid pathway.[1] By providing a ¹³C-labeled carbon source, such as [U-¹³C]-glucose, to a suitable biological system, ¹³C atoms can be incorporated throughout the this compound molecule.

Protocol 2: Biosynthetic Labeling in an Engineered E. coli Strain

This protocol outlines the production of ¹³C-labeled ent-kaurene (B36324), a key precursor to this compound, in a metabolically engineered E. coli strain. The labeled ent-kaurene can then be isolated and used in subsequent enzymatic or chemical steps to produce ¹³C-labeled this compound. This approach is based on established methods for producing ent-kaurene in E. coli.[2][3]

Materials:

  • Engineered E. coli strain expressing ent-copalyl diphosphate (B83284) synthase (CPPS) and ent-kaurene synthase (KS)[2]

  • M9 minimal medium components

  • [U-¹³C]-Glucose (99 atom % ¹³C)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Dodecane (B42187)

  • Appropriate antibiotics

  • Shaking incubator

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of M9 minimal medium containing 2 g/L of [U-¹³C]-glucose and appropriate antibiotics with the overnight pre-culture to an initial OD₆₀₀ of 0.05.

  • Induction and Two-Phase Culture: Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Simultaneously, add 5 mL of dodecane to create a two-phase system to capture the hydrophobic ent-kaurene.

  • Fermentation: Continue the culture for an additional 48-72 hours at 30°C.

  • Extraction of ent-Kaurene: Separate the dodecane layer from the culture medium by centrifugation. The dodecane layer contains the ¹³C-labeled ent-kaurene.

  • Purification and Analysis: The ent-kaurene can be purified from the dodecane extract using silica (B1680970) gel chromatography. Analyze the purified product by GC-MS to confirm its identity and by ¹³C NMR to determine the extent and pattern of ¹³C incorporation.

Expected Isotopic Incorporation:

IsotopeLabeling MethodPosition of LabelTypical Isotopic Purity (%)
Carbon-13 (¹³C)Biosynthesis with [U-¹³C]-GlucoseUniformly in the carbon skeleton>98

Visualization of Workflows

Hydrogen-Deuterium Exchange Workflow

H_D_Exchange_Workflow PterokauraneR This compound Dissolution Dissolve in CD3OD PterokauraneR->Dissolution Reaction Add D2O and K2CO3 Stir for 24h Dissolution->Reaction Quench Quench with Brine Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Analysis Analyze by HRMS and NMR Concentration->Analysis Labeled_Product [²H₃]-Pterokaurane R Analysis->Labeled_Product

H/D Exchange Workflow for this compound
Biosynthetic Carbon-13 Labeling Workflow

Biosynthetic_Labeling_Workflow Ecoli Engineered E. coli Preculture Overnight Pre-culture Ecoli->Preculture MainCulture Inoculate M9 Medium with [U-¹³C]-Glucose Preculture->MainCulture Induction Induce with IPTG Add Dodecane MainCulture->Induction Fermentation Ferment for 48-72h Induction->Fermentation Extraction Separate Dodecane Layer Fermentation->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Analyze by GC-MS and NMR Purification->Analysis Labeled_Precursor [¹³C₂₀]-ent-Kaurene Analysis->Labeled_Precursor

Biosynthetic ¹³C-Labeling of ent-Kaurene

Data Presentation

Table 1: Summary of Isotopic Labeling Techniques for this compound

TechniqueIsotopeReagent/PrecursorKey Reaction/ProcessAdvantagesDisadvantages
H/D Exchange²HD₂O, CD₃ODBase-catalyzed exchange of hydroxyl protonsSimple, rapid, high incorporation at specific sitesLabels are exchangeable in protic solvents
Biosynthesis¹³C[U-¹³C]-GlucoseMicrobial fermentationUniform labeling of the carbon skeleton, stable labelsRequires engineered biological system, multi-step process

Table 2: Expected Mass Shifts for Labeled this compound

Labeled SpeciesIsotopic LabelNumber of LabelsMonoisotopic Mass (Da)Mass Shift (Da)
This compound-0322.25080
[²H₃]-Pterokaurane R²H3325.2695+3.0187
[¹³C₂₀]-Pterokaurane R¹³C20342.2508+20.0000

Conclusion

The protocols provided herein offer robust methods for the isotopic labeling of this compound with deuterium and carbon-13. The choice of labeling strategy will depend on the specific research application. H/D exchange is a convenient method for introducing deuterium at the hydroxyl positions, which is useful for certain mass spectrometry-based assays. Biosynthetic labeling provides a means to incorporate carbon-13 throughout the carbon skeleton, creating a stably labeled internal standard for quantitative studies and enabling advanced NMR structural analysis. These detailed application notes and protocols are intended to serve as a valuable resource for researchers working with this compound and other related kaurane diterpenoids.

References

Application Notes and Protocols for Isotopic Labeling of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R, structurally identified as ent-kaurane-16β,17,19-triol, is a tetracyclic diterpenoid belonging to the kaurane (B74193) family. The study of its metabolic fate, pharmacokinetic properties, and mechanism of action often requires the use of isotopically labeled analogues. This document provides detailed techniques for the introduction of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), into the this compound scaffold. The protocols described herein are designed to be adaptable for various research applications, including metabolic tracing, quantitative analysis by mass spectrometry, and structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Two primary strategies for the isotopic labeling of this compound are presented:

  • Deuterium Labeling via Hydrogen-Deuterium (H/D) Exchange: This method leverages the exchangeable protons of the three hydroxyl groups present in the this compound structure to introduce deuterium.

  • Carbon-13 Labeling via Biosynthesis: This approach utilizes a biological system, such as a plant cell culture or a metabolically engineered microorganism, to incorporate ¹³C from a labeled precursor, like [U-¹³C]-glucose, into the diterpenoid backbone.

Deuterium Labeling of this compound

The presence of three hydroxyl groups at positions C-16β, C-17, and C-19 in this compound makes it an excellent candidate for deuterium labeling through H/D exchange. This is a straightforward method for introducing deuterium atoms into the molecule.

Protocol 1: Base-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes the exchange of the hydroxyl protons for deuterons in the presence of a deuterated solvent and a mild base catalyst.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Methanol-d₄ (CD₃OD, 99.8 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer

Procedure:

  • Dissolution: Dissolve 10 mg of this compound in 2 mL of methanol-d₄ in a clean, dry round-bottom flask.

  • Addition of D₂O and Catalyst: To the solution, add 0.5 mL of D₂O and 2 mg of anhydrous potassium carbonate.

  • Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent the uptake of atmospheric moisture.

  • Quenching and Extraction: Quench the reaction by adding 5 mL of brine (saturated NaCl in H₂O). Extract the product with dichloromethane (3 x 5 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting product by HRMS to confirm the incorporation of three deuterium atoms (mass increase of approximately 3 Da) and by ¹H NMR to observe the disappearance of the hydroxyl proton signals.

Expected Isotopic Incorporation:

IsotopeLabeling MethodPosition of LabelTypical Isotopic Purity (%)
Deuterium (²H)H/D Exchange-OH at C-16, C-17, C-19>95

Carbon-13 Labeling of this compound

Biosynthetic approaches are ideal for uniformly or selectively labeling the carbon skeleton of this compound. The ent-kaurane backbone is biosynthesized from geranylgeranyl pyrophosphate (GGPP), which is derived from the isoprenoid pathway.[1] By providing a ¹³C-labeled carbon source, such as [U-¹³C]-glucose, to a suitable biological system, ¹³C atoms can be incorporated throughout the this compound molecule.

Protocol 2: Biosynthetic Labeling in an Engineered E. coli Strain

This protocol outlines the production of ¹³C-labeled ent-kaurene (B36324), a key precursor to this compound, in a metabolically engineered E. coli strain. The labeled ent-kaurene can then be isolated and used in subsequent enzymatic or chemical steps to produce ¹³C-labeled this compound. This approach is based on established methods for producing ent-kaurene in E. coli.[2][3]

Materials:

  • Engineered E. coli strain expressing ent-copalyl diphosphate (B83284) synthase (CPPS) and ent-kaurene synthase (KS)[2]

  • M9 minimal medium components

  • [U-¹³C]-Glucose (99 atom % ¹³C)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Dodecane (B42187)

  • Appropriate antibiotics

  • Shaking incubator

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of M9 minimal medium containing 2 g/L of [U-¹³C]-glucose and appropriate antibiotics with the overnight pre-culture to an initial OD₆₀₀ of 0.05.

  • Induction and Two-Phase Culture: Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Simultaneously, add 5 mL of dodecane to create a two-phase system to capture the hydrophobic ent-kaurene.

  • Fermentation: Continue the culture for an additional 48-72 hours at 30°C.

  • Extraction of ent-Kaurene: Separate the dodecane layer from the culture medium by centrifugation. The dodecane layer contains the ¹³C-labeled ent-kaurene.

  • Purification and Analysis: The ent-kaurene can be purified from the dodecane extract using silica (B1680970) gel chromatography. Analyze the purified product by GC-MS to confirm its identity and by ¹³C NMR to determine the extent and pattern of ¹³C incorporation.

Expected Isotopic Incorporation:

IsotopeLabeling MethodPosition of LabelTypical Isotopic Purity (%)
Carbon-13 (¹³C)Biosynthesis with [U-¹³C]-GlucoseUniformly in the carbon skeleton>98

Visualization of Workflows

Hydrogen-Deuterium Exchange Workflow

H_D_Exchange_Workflow PterokauraneR This compound Dissolution Dissolve in CD3OD PterokauraneR->Dissolution Reaction Add D2O and K2CO3 Stir for 24h Dissolution->Reaction Quench Quench with Brine Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Analysis Analyze by HRMS and NMR Concentration->Analysis Labeled_Product [²H₃]-Pterokaurane R Analysis->Labeled_Product

H/D Exchange Workflow for this compound
Biosynthetic Carbon-13 Labeling Workflow

Biosynthetic_Labeling_Workflow Ecoli Engineered E. coli Preculture Overnight Pre-culture Ecoli->Preculture MainCulture Inoculate M9 Medium with [U-¹³C]-Glucose Preculture->MainCulture Induction Induce with IPTG Add Dodecane MainCulture->Induction Fermentation Ferment for 48-72h Induction->Fermentation Extraction Separate Dodecane Layer Fermentation->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Analyze by GC-MS and NMR Purification->Analysis Labeled_Precursor [¹³C₂₀]-ent-Kaurene Analysis->Labeled_Precursor

Biosynthetic ¹³C-Labeling of ent-Kaurene

Data Presentation

Table 1: Summary of Isotopic Labeling Techniques for this compound

TechniqueIsotopeReagent/PrecursorKey Reaction/ProcessAdvantagesDisadvantages
H/D Exchange²HD₂O, CD₃ODBase-catalyzed exchange of hydroxyl protonsSimple, rapid, high incorporation at specific sitesLabels are exchangeable in protic solvents
Biosynthesis¹³C[U-¹³C]-GlucoseMicrobial fermentationUniform labeling of the carbon skeleton, stable labelsRequires engineered biological system, multi-step process

Table 2: Expected Mass Shifts for Labeled this compound

Labeled SpeciesIsotopic LabelNumber of LabelsMonoisotopic Mass (Da)Mass Shift (Da)
This compound-0322.25080
[²H₃]-Pterokaurane R²H3325.2695+3.0187
[¹³C₂₀]-Pterokaurane R¹³C20342.2508+20.0000

Conclusion

The protocols provided herein offer robust methods for the isotopic labeling of this compound with deuterium and carbon-13. The choice of labeling strategy will depend on the specific research application. H/D exchange is a convenient method for introducing deuterium at the hydroxyl positions, which is useful for certain mass spectrometry-based assays. Biosynthetic labeling provides a means to incorporate carbon-13 throughout the carbon skeleton, creating a stably labeled internal standard for quantitative studies and enabling advanced NMR structural analysis. These detailed application notes and protocols are intended to serve as a valuable resource for researchers working with this compound and other related kaurane diterpenoids.

References

Application Notes and Protocols for Isotopic Labeling of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R, structurally identified as ent-kaurane-16β,17,19-triol, is a tetracyclic diterpenoid belonging to the kaurane family. The study of its metabolic fate, pharmacokinetic properties, and mechanism of action often requires the use of isotopically labeled analogues. This document provides detailed techniques for the introduction of stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), into the this compound scaffold. The protocols described herein are designed to be adaptable for various research applications, including metabolic tracing, quantitative analysis by mass spectrometry, and structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Two primary strategies for the isotopic labeling of this compound are presented:

  • Deuterium Labeling via Hydrogen-Deuterium (H/D) Exchange: This method leverages the exchangeable protons of the three hydroxyl groups present in the this compound structure to introduce deuterium.

  • Carbon-13 Labeling via Biosynthesis: This approach utilizes a biological system, such as a plant cell culture or a metabolically engineered microorganism, to incorporate ¹³C from a labeled precursor, like [U-¹³C]-glucose, into the diterpenoid backbone.

Deuterium Labeling of this compound

The presence of three hydroxyl groups at positions C-16β, C-17, and C-19 in this compound makes it an excellent candidate for deuterium labeling through H/D exchange. This is a straightforward method for introducing deuterium atoms into the molecule.

Protocol 1: Base-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes the exchange of the hydroxyl protons for deuterons in the presence of a deuterated solvent and a mild base catalyst.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Methanol-d₄ (CD₃OD, 99.8 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer

Procedure:

  • Dissolution: Dissolve 10 mg of this compound in 2 mL of methanol-d₄ in a clean, dry round-bottom flask.

  • Addition of D₂O and Catalyst: To the solution, add 0.5 mL of D₂O and 2 mg of anhydrous potassium carbonate.

  • Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent the uptake of atmospheric moisture.

  • Quenching and Extraction: Quench the reaction by adding 5 mL of brine (saturated NaCl in H₂O). Extract the product with dichloromethane (3 x 5 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting product by HRMS to confirm the incorporation of three deuterium atoms (mass increase of approximately 3 Da) and by ¹H NMR to observe the disappearance of the hydroxyl proton signals.

Expected Isotopic Incorporation:

IsotopeLabeling MethodPosition of LabelTypical Isotopic Purity (%)
Deuterium (²H)H/D Exchange-OH at C-16, C-17, C-19>95

Carbon-13 Labeling of this compound

Biosynthetic approaches are ideal for uniformly or selectively labeling the carbon skeleton of this compound. The ent-kaurane backbone is biosynthesized from geranylgeranyl pyrophosphate (GGPP), which is derived from the isoprenoid pathway.[1] By providing a ¹³C-labeled carbon source, such as [U-¹³C]-glucose, to a suitable biological system, ¹³C atoms can be incorporated throughout the this compound molecule.

Protocol 2: Biosynthetic Labeling in an Engineered E. coli Strain

This protocol outlines the production of ¹³C-labeled ent-kaurene, a key precursor to this compound, in a metabolically engineered E. coli strain. The labeled ent-kaurene can then be isolated and used in subsequent enzymatic or chemical steps to produce ¹³C-labeled this compound. This approach is based on established methods for producing ent-kaurene in E. coli.[2][3]

Materials:

  • Engineered E. coli strain expressing ent-copalyl diphosphate synthase (CPPS) and ent-kaurene synthase (KS)[2]

  • M9 minimal medium components

  • [U-¹³C]-Glucose (99 atom % ¹³C)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Dodecane

  • Appropriate antibiotics

  • Shaking incubator

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of M9 minimal medium containing 2 g/L of [U-¹³C]-glucose and appropriate antibiotics with the overnight pre-culture to an initial OD₆₀₀ of 0.05.

  • Induction and Two-Phase Culture: Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Simultaneously, add 5 mL of dodecane to create a two-phase system to capture the hydrophobic ent-kaurene.

  • Fermentation: Continue the culture for an additional 48-72 hours at 30°C.

  • Extraction of ent-Kaurene: Separate the dodecane layer from the culture medium by centrifugation. The dodecane layer contains the ¹³C-labeled ent-kaurene.

  • Purification and Analysis: The ent-kaurene can be purified from the dodecane extract using silica gel chromatography. Analyze the purified product by GC-MS to confirm its identity and by ¹³C NMR to determine the extent and pattern of ¹³C incorporation.

Expected Isotopic Incorporation:

IsotopeLabeling MethodPosition of LabelTypical Isotopic Purity (%)
Carbon-13 (¹³C)Biosynthesis with [U-¹³C]-GlucoseUniformly in the carbon skeleton>98

Visualization of Workflows

Hydrogen-Deuterium Exchange Workflow

H_D_Exchange_Workflow PterokauraneR This compound Dissolution Dissolve in CD3OD PterokauraneR->Dissolution Reaction Add D2O and K2CO3 Stir for 24h Dissolution->Reaction Quench Quench with Brine Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Analysis Analyze by HRMS and NMR Concentration->Analysis Labeled_Product [²H₃]-Pterokaurane R Analysis->Labeled_Product

H/D Exchange Workflow for this compound
Biosynthetic Carbon-13 Labeling Workflow

Biosynthetic_Labeling_Workflow Ecoli Engineered E. coli Preculture Overnight Pre-culture Ecoli->Preculture MainCulture Inoculate M9 Medium with [U-¹³C]-Glucose Preculture->MainCulture Induction Induce with IPTG Add Dodecane MainCulture->Induction Fermentation Ferment for 48-72h Induction->Fermentation Extraction Separate Dodecane Layer Fermentation->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Analyze by GC-MS and NMR Purification->Analysis Labeled_Precursor [¹³C₂₀]-ent-Kaurene Analysis->Labeled_Precursor

Biosynthetic ¹³C-Labeling of ent-Kaurene

Data Presentation

Table 1: Summary of Isotopic Labeling Techniques for this compound

TechniqueIsotopeReagent/PrecursorKey Reaction/ProcessAdvantagesDisadvantages
H/D Exchange²HD₂O, CD₃ODBase-catalyzed exchange of hydroxyl protonsSimple, rapid, high incorporation at specific sitesLabels are exchangeable in protic solvents
Biosynthesis¹³C[U-¹³C]-GlucoseMicrobial fermentationUniform labeling of the carbon skeleton, stable labelsRequires engineered biological system, multi-step process

Table 2: Expected Mass Shifts for Labeled this compound

Labeled SpeciesIsotopic LabelNumber of LabelsMonoisotopic Mass (Da)Mass Shift (Da)
This compound-0322.25080
[²H₃]-Pterokaurane R²H3325.2695+3.0187
[¹³C₂₀]-Pterokaurane R¹³C20342.2508+20.0000

Conclusion

The protocols provided herein offer robust methods for the isotopic labeling of this compound with deuterium and carbon-13. The choice of labeling strategy will depend on the specific research application. H/D exchange is a convenient method for introducing deuterium at the hydroxyl positions, which is useful for certain mass spectrometry-based assays. Biosynthetic labeling provides a means to incorporate carbon-13 throughout the carbon skeleton, creating a stably labeled internal standard for quantitative studies and enabling advanced NMR structural analysis. These detailed application notes and protocols are intended to serve as a valuable resource for researchers working with this compound and other related kaurane diterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pterokaurane R Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pterokaurane R, a complex diterpenoid of significant interest in drug development. Due to the limited publicly available data specifically for this compound, this guide leverages established strategies and common issues faced in the synthesis of structurally related ent-kaurane diterpenoids to provide actionable advice for improving reaction yields and purity.

Troubleshooting Guide

Low yields in multi-step organic syntheses, particularly for complex natural products like this compound, can arise from a variety of factors. This guide addresses potential issues in a question-and-answer format to help you diagnose and resolve problems in your synthetic workflow.

Q1: My overall yield is consistently low. How can I identify the problematic step(s)?

A1: A systematic approach is crucial for pinpointing the bottleneck in your synthesis.

  • Step-by-Step Yield Analysis: Carefully calculate the yield for each individual step of your synthesis. This will immediately highlight the reaction with the most significant material loss.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This helps determine if the reaction is going to completion, forming side products, or if the starting material is degrading.

  • Purity Assessment: Analyze the purity of your intermediates at each stage using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities carried over from previous steps can often inhibit subsequent reactions.

Q2: I'm observing the formation of multiple side products in my cyclization step. What are the likely causes and solutions?

A2: The construction of the tetracyclic core of kaurane (B74193) diterpenoids often involves complex cyclization cascades, which can be prone to side reactions.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly influence the reaction pathway. Consider the following optimizations:

    • Temperature: Lowering the reaction temperature may increase the selectivity for the desired product by favoring the thermodynamically more stable transition state.

    • Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents with varying polarities.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction closely to determine the optimal time for quenching.

  • Reagent Stoichiometry: The precise amount of reagents, especially catalysts and acids/bases, is critical. An excess or deficit can lead to unwanted side reactions. Perform a systematic optimization of reagent stoichiometry.

  • Protecting Groups: Ensure that all sensitive functional groups that are not involved in the cyclization are adequately protected. Incomplete protection can lead to a mixture of products.

Q3: My purification process results in significant product loss. How can I improve my recovery?

A3: Purification of structurally similar diterpenoids can be challenging due to their similar polarities.

  • Chromatography Technique:

    • Column Chromatography: Optimize your solvent system (eluent) for column chromatography to achieve better separation between your product and impurities. Using a gradient elution can often provide better resolution than an isocratic one.

    • Preparative HPLC: For difficult separations, preparative HPLC can offer superior resolution and lead to higher purity of the final product.[1][2]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can significantly improve purity and yield in a single step. Experiment with different solvent systems to induce crystallization.

  • Minimize Handling: Each transfer of material (e.g., from flask to flask, during extraction) can result in loss. Streamline your workup and purification procedures to minimize the number of transfers.

Frequently Asked Questions (FAQs)

Q: What are the most critical reaction types to optimize for yield in a typical kaurane diterpenoid synthesis?

A: Based on synthetic routes for related compounds, key reactions that often require careful optimization include:

  • Diels-Alder Reactions: These cycloadditions are powerful for forming the core ring structures. Optimizing the Lewis acid catalyst, temperature, and substrate concentration is crucial for achieving high stereoselectivity and yield.

  • Radical Cyclizations: These reactions can be sensitive to the initiator, solvent, and temperature. Byproducts from premature quenching or undesired rearrangement of radical intermediates are common.

  • Oxidation/Reduction Reactions: Late-stage functional group manipulations are common in complex syntheses. Over-oxidation or incomplete reduction can lead to a mixture of products that are difficult to separate. Careful selection of reagents and control of reaction conditions are paramount.

Q: How can I confirm the identity and purity of my synthesized this compound and its intermediates?

A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the chemical structure and stereochemistry of your compounds.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of your molecule.

  • HPLC: Analytical HPLC with a suitable detector (e.g., UV, MS) is an excellent method for assessing the purity of your final compound and intermediates. Developing a robust HPLC method early in the synthesis can be invaluable for monitoring reaction progress and purity.[5]

Data Presentation

Reaction TypeReagents/Conditions ExampleTypical Yield Range (%)Key Optimization Parameters
Diels-Alder Cycloaddition Diene, Dienophile, Lewis Acid (e.g., BF₃·OEt₂) in CH₂Cl₂, -78 °C to rt50 - 85Lewis acid choice and stoichiometry, temperature, reaction time
Radical Cyclization Radical precursor, Initiator (e.g., AIBN), Bu₃SnH in Toluene, 80-110 °C40 - 70Initiator concentration, reaction temperature, rate of addition of tin hydride
Oxidation (e.g., C-H Oxidation) Substrate, Oxidizing agent (e.g., SeO₂, PCC) in Dioxane or CH₂Cl₂30 - 60Oxidant choice and equivalents, solvent, temperature
Purification (Column Chromatography) Silica (B1680970) gel, Hexane/Ethyl Acetate gradient80 - 95 (Recovery)Eluent composition, silica gel activity, column loading

Experimental Protocols & Methodologies

Detailed experimental protocols should be meticulously followed. Below is a generalized workflow for a key synthetic step, which should be adapted based on the specific requirements of your this compound synthesis.

Generalized Experimental Workflow: Diels-Alder Cycloaddition

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware & Reagents reagents Prepare Diene & Dienophile Solutions start->reagents catalyst Prepare Lewis Acid Solution reagents->catalyst cool Cool Reaction Vessel to -78 °C catalyst->cool add_dienophile Add Dienophile cool->add_dienophile add_catalyst Add Lewis Acid add_dienophile->add_catalyst add_diene Add Diene add_catalyst->add_diene stir Stir at -78 °C to RT add_diene->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize by NMR, MS purify->analyze

Caption: Generalized workflow for a Diels-Alder reaction.

Signaling Pathways & Logical Relationships

Understanding the logical flow of troubleshooting is key to efficiently resolving synthesis issues.

Troubleshooting Logic for Low Yield

troubleshooting_logic start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_side_products Side Products Formed? check_reaction->check_side_products No optimize_time Increase Reaction Time / Temperature check_reaction->optimize_time Yes check_reagents Check Reagent Purity / Activity check_reaction->check_reagents Yes check_purification Product Loss During Purification? check_side_products->check_purification No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) check_side_products->optimize_conditions Yes optimize_purification Optimize Purification Method (Chromatography, Crystallization) check_purification->optimize_purification Yes end Improved Yield check_purification->end No optimize_time->end check_reagents->end optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing Pterokaurane R Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pterokaurane R, a complex diterpenoid of significant interest in drug development. Due to the limited publicly available data specifically for this compound, this guide leverages established strategies and common issues faced in the synthesis of structurally related ent-kaurane diterpenoids to provide actionable advice for improving reaction yields and purity.

Troubleshooting Guide

Low yields in multi-step organic syntheses, particularly for complex natural products like this compound, can arise from a variety of factors. This guide addresses potential issues in a question-and-answer format to help you diagnose and resolve problems in your synthetic workflow.

Q1: My overall yield is consistently low. How can I identify the problematic step(s)?

A1: A systematic approach is crucial for pinpointing the bottleneck in your synthesis.

  • Step-by-Step Yield Analysis: Carefully calculate the yield for each individual step of your synthesis. This will immediately highlight the reaction with the most significant material loss.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This helps determine if the reaction is going to completion, forming side products, or if the starting material is degrading.

  • Purity Assessment: Analyze the purity of your intermediates at each stage using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities carried over from previous steps can often inhibit subsequent reactions.

Q2: I'm observing the formation of multiple side products in my cyclization step. What are the likely causes and solutions?

A2: The construction of the tetracyclic core of kaurane (B74193) diterpenoids often involves complex cyclization cascades, which can be prone to side reactions.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly influence the reaction pathway. Consider the following optimizations:

    • Temperature: Lowering the reaction temperature may increase the selectivity for the desired product by favoring the thermodynamically more stable transition state.

    • Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents with varying polarities.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction closely to determine the optimal time for quenching.

  • Reagent Stoichiometry: The precise amount of reagents, especially catalysts and acids/bases, is critical. An excess or deficit can lead to unwanted side reactions. Perform a systematic optimization of reagent stoichiometry.

  • Protecting Groups: Ensure that all sensitive functional groups that are not involved in the cyclization are adequately protected. Incomplete protection can lead to a mixture of products.

Q3: My purification process results in significant product loss. How can I improve my recovery?

A3: Purification of structurally similar diterpenoids can be challenging due to their similar polarities.

  • Chromatography Technique:

    • Column Chromatography: Optimize your solvent system (eluent) for column chromatography to achieve better separation between your product and impurities. Using a gradient elution can often provide better resolution than an isocratic one.

    • Preparative HPLC: For difficult separations, preparative HPLC can offer superior resolution and lead to higher purity of the final product.[1][2]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can significantly improve purity and yield in a single step. Experiment with different solvent systems to induce crystallization.

  • Minimize Handling: Each transfer of material (e.g., from flask to flask, during extraction) can result in loss. Streamline your workup and purification procedures to minimize the number of transfers.

Frequently Asked Questions (FAQs)

Q: What are the most critical reaction types to optimize for yield in a typical kaurane diterpenoid synthesis?

A: Based on synthetic routes for related compounds, key reactions that often require careful optimization include:

  • Diels-Alder Reactions: These cycloadditions are powerful for forming the core ring structures. Optimizing the Lewis acid catalyst, temperature, and substrate concentration is crucial for achieving high stereoselectivity and yield.

  • Radical Cyclizations: These reactions can be sensitive to the initiator, solvent, and temperature. Byproducts from premature quenching or undesired rearrangement of radical intermediates are common.

  • Oxidation/Reduction Reactions: Late-stage functional group manipulations are common in complex syntheses. Over-oxidation or incomplete reduction can lead to a mixture of products that are difficult to separate. Careful selection of reagents and control of reaction conditions are paramount.

Q: How can I confirm the identity and purity of my synthesized this compound and its intermediates?

A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the chemical structure and stereochemistry of your compounds.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of your molecule.

  • HPLC: Analytical HPLC with a suitable detector (e.g., UV, MS) is an excellent method for assessing the purity of your final compound and intermediates. Developing a robust HPLC method early in the synthesis can be invaluable for monitoring reaction progress and purity.[5]

Data Presentation

Reaction TypeReagents/Conditions ExampleTypical Yield Range (%)Key Optimization Parameters
Diels-Alder Cycloaddition Diene, Dienophile, Lewis Acid (e.g., BF₃·OEt₂) in CH₂Cl₂, -78 °C to rt50 - 85Lewis acid choice and stoichiometry, temperature, reaction time
Radical Cyclization Radical precursor, Initiator (e.g., AIBN), Bu₃SnH in Toluene, 80-110 °C40 - 70Initiator concentration, reaction temperature, rate of addition of tin hydride
Oxidation (e.g., C-H Oxidation) Substrate, Oxidizing agent (e.g., SeO₂, PCC) in Dioxane or CH₂Cl₂30 - 60Oxidant choice and equivalents, solvent, temperature
Purification (Column Chromatography) Silica (B1680970) gel, Hexane/Ethyl Acetate gradient80 - 95 (Recovery)Eluent composition, silica gel activity, column loading

Experimental Protocols & Methodologies

Detailed experimental protocols should be meticulously followed. Below is a generalized workflow for a key synthetic step, which should be adapted based on the specific requirements of your this compound synthesis.

Generalized Experimental Workflow: Diels-Alder Cycloaddition

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware & Reagents reagents Prepare Diene & Dienophile Solutions start->reagents catalyst Prepare Lewis Acid Solution reagents->catalyst cool Cool Reaction Vessel to -78 °C catalyst->cool add_dienophile Add Dienophile cool->add_dienophile add_catalyst Add Lewis Acid add_dienophile->add_catalyst add_diene Add Diene add_catalyst->add_diene stir Stir at -78 °C to RT add_diene->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize by NMR, MS purify->analyze

Caption: Generalized workflow for a Diels-Alder reaction.

Signaling Pathways & Logical Relationships

Understanding the logical flow of troubleshooting is key to efficiently resolving synthesis issues.

Troubleshooting Logic for Low Yield

troubleshooting_logic start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_side_products Side Products Formed? check_reaction->check_side_products No optimize_time Increase Reaction Time / Temperature check_reaction->optimize_time Yes check_reagents Check Reagent Purity / Activity check_reaction->check_reagents Yes check_purification Product Loss During Purification? check_side_products->check_purification No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) check_side_products->optimize_conditions Yes optimize_purification Optimize Purification Method (Chromatography, Crystallization) check_purification->optimize_purification Yes end Improved Yield check_purification->end No optimize_time->end check_reagents->end optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing Pterokaurane R Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pterokaurane R, a complex diterpenoid of significant interest in drug development. Due to the limited publicly available data specifically for this compound, this guide leverages established strategies and common issues faced in the synthesis of structurally related ent-kaurane diterpenoids to provide actionable advice for improving reaction yields and purity.

Troubleshooting Guide

Low yields in multi-step organic syntheses, particularly for complex natural products like this compound, can arise from a variety of factors. This guide addresses potential issues in a question-and-answer format to help you diagnose and resolve problems in your synthetic workflow.

Q1: My overall yield is consistently low. How can I identify the problematic step(s)?

A1: A systematic approach is crucial for pinpointing the bottleneck in your synthesis.

  • Step-by-Step Yield Analysis: Carefully calculate the yield for each individual step of your synthesis. This will immediately highlight the reaction with the most significant material loss.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This helps determine if the reaction is going to completion, forming side products, or if the starting material is degrading.

  • Purity Assessment: Analyze the purity of your intermediates at each stage using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities carried over from previous steps can often inhibit subsequent reactions.

Q2: I'm observing the formation of multiple side products in my cyclization step. What are the likely causes and solutions?

A2: The construction of the tetracyclic core of kaurane diterpenoids often involves complex cyclization cascades, which can be prone to side reactions.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly influence the reaction pathway. Consider the following optimizations:

    • Temperature: Lowering the reaction temperature may increase the selectivity for the desired product by favoring the thermodynamically more stable transition state.

    • Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents with varying polarities.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction closely to determine the optimal time for quenching.

  • Reagent Stoichiometry: The precise amount of reagents, especially catalysts and acids/bases, is critical. An excess or deficit can lead to unwanted side reactions. Perform a systematic optimization of reagent stoichiometry.

  • Protecting Groups: Ensure that all sensitive functional groups that are not involved in the cyclization are adequately protected. Incomplete protection can lead to a mixture of products.

Q3: My purification process results in significant product loss. How can I improve my recovery?

A3: Purification of structurally similar diterpenoids can be challenging due to their similar polarities.

  • Chromatography Technique:

    • Column Chromatography: Optimize your solvent system (eluent) for column chromatography to achieve better separation between your product and impurities. Using a gradient elution can often provide better resolution than an isocratic one.

    • Preparative HPLC: For difficult separations, preparative HPLC can offer superior resolution and lead to higher purity of the final product.[1][2]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can significantly improve purity and yield in a single step. Experiment with different solvent systems to induce crystallization.

  • Minimize Handling: Each transfer of material (e.g., from flask to flask, during extraction) can result in loss. Streamline your workup and purification procedures to minimize the number of transfers.

Frequently Asked Questions (FAQs)

Q: What are the most critical reaction types to optimize for yield in a typical kaurane diterpenoid synthesis?

A: Based on synthetic routes for related compounds, key reactions that often require careful optimization include:

  • Diels-Alder Reactions: These cycloadditions are powerful for forming the core ring structures. Optimizing the Lewis acid catalyst, temperature, and substrate concentration is crucial for achieving high stereoselectivity and yield.

  • Radical Cyclizations: These reactions can be sensitive to the initiator, solvent, and temperature. Byproducts from premature quenching or undesired rearrangement of radical intermediates are common.

  • Oxidation/Reduction Reactions: Late-stage functional group manipulations are common in complex syntheses. Over-oxidation or incomplete reduction can lead to a mixture of products that are difficult to separate. Careful selection of reagents and control of reaction conditions are paramount.

Q: How can I confirm the identity and purity of my synthesized this compound and its intermediates?

A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the chemical structure and stereochemistry of your compounds.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of your molecule.

  • HPLC: Analytical HPLC with a suitable detector (e.g., UV, MS) is an excellent method for assessing the purity of your final compound and intermediates. Developing a robust HPLC method early in the synthesis can be invaluable for monitoring reaction progress and purity.[5]

Data Presentation

Reaction TypeReagents/Conditions ExampleTypical Yield Range (%)Key Optimization Parameters
Diels-Alder Cycloaddition Diene, Dienophile, Lewis Acid (e.g., BF₃·OEt₂) in CH₂Cl₂, -78 °C to rt50 - 85Lewis acid choice and stoichiometry, temperature, reaction time
Radical Cyclization Radical precursor, Initiator (e.g., AIBN), Bu₃SnH in Toluene, 80-110 °C40 - 70Initiator concentration, reaction temperature, rate of addition of tin hydride
Oxidation (e.g., C-H Oxidation) Substrate, Oxidizing agent (e.g., SeO₂, PCC) in Dioxane or CH₂Cl₂30 - 60Oxidant choice and equivalents, solvent, temperature
Purification (Column Chromatography) Silica gel, Hexane/Ethyl Acetate gradient80 - 95 (Recovery)Eluent composition, silica gel activity, column loading

Experimental Protocols & Methodologies

Detailed experimental protocols should be meticulously followed. Below is a generalized workflow for a key synthetic step, which should be adapted based on the specific requirements of your this compound synthesis.

Generalized Experimental Workflow: Diels-Alder Cycloaddition

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware & Reagents reagents Prepare Diene & Dienophile Solutions start->reagents catalyst Prepare Lewis Acid Solution reagents->catalyst cool Cool Reaction Vessel to -78 °C catalyst->cool add_dienophile Add Dienophile cool->add_dienophile add_catalyst Add Lewis Acid add_dienophile->add_catalyst add_diene Add Diene add_catalyst->add_diene stir Stir at -78 °C to RT add_diene->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize by NMR, MS purify->analyze

Caption: Generalized workflow for a Diels-Alder reaction.

Signaling Pathways & Logical Relationships

Understanding the logical flow of troubleshooting is key to efficiently resolving synthesis issues.

Troubleshooting Logic for Low Yield

troubleshooting_logic start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_side_products Side Products Formed? check_reaction->check_side_products No optimize_time Increase Reaction Time / Temperature check_reaction->optimize_time Yes check_reagents Check Reagent Purity / Activity check_reaction->check_reagents Yes check_purification Product Loss During Purification? check_side_products->check_purification No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) check_side_products->optimize_conditions Yes optimize_purification Optimize Purification Method (Chromatography, Crystallization) check_purification->optimize_purification Yes end Improved Yield check_purification->end No optimize_time->end check_reagents->end optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Large-Scale Synthesis of Pterokaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of ent-kaurane diterpenoids?

The large-scale synthesis of ent-kaurane diterpenoids presents several significant challenges:

  • Stereochemical Complexity: These molecules possess multiple stereocenters, and achieving high stereoselectivity on a large scale can be difficult.

  • Functional Group Compatibility: The presence of diverse functional groups requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.[1]

  • Scalability of Reactions: Many elegant synthetic steps developed on a small scale in academic labs do not translate well to larger scales due to issues with reaction kinetics, heat transfer, and purification.[2][3]

  • Reagent Cost and Availability: Reagents used in complex natural product synthesis can be expensive and may not be available in the quantities required for large-scale production.

  • Purification: The separation of the desired product from structurally similar byproducts and impurities can be a major bottleneck in the overall process.

Q2: What are the common synthetic strategies employed for the construction of the ent-kaurane skeleton?

Several strategies have been developed for the synthesis of the tetracyclic core of ent-kaurane diterpenoids:

  • Polyene Cyclization Cascades: Biomimetic approaches using polyene cyclizations can rapidly build the polycyclic skeleton.

  • Diels-Alder Reactions: The inverse electron demand hetero-Diels-Alder reaction has been utilized to construct key ring systems within the kaurane (B74193) framework.[4]

  • Controlled Fragmentation: This strategy involves the formation of "overbred" intermediates that then undergo controlled fragmentation to yield the desired carbocyclic core.[5]

  • Convergent Approaches: These strategies involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis.

Q3: What are typical yields for key transformations in ent-kaurane synthesis?

Yields can vary significantly depending on the specific substrate and reaction conditions. However, some generalizations can be made for key reaction types on a research scale. Scaling up these reactions often leads to a decrease in yield.

Reaction TypeTypical Yield Range (Research Scale)Key Challenges on Scale-up
Polyene Cyclization30-60%Cationic side reactions, stereocontrol
Diels-Alder Cycloaddition50-80%Regio- and stereoselectivity, catalyst loading
Key Fragment Coupling60-90%Stoichiometry control, purification
Late-stage Oxidations20-50%Selectivity, over-oxidation

Q4: What are the recommended purification methods for large-scale synthesis?

While traditional column chromatography is a staple in the research lab, it is often not practical for large-scale purification. Alternative methods include:

  • Crystallization: This is the most desirable method for large-scale purification as it can provide high purity material with relative ease.

  • Preparative High-Performance Liquid Chromatography (HPLC): While expensive, preparative HPLC can be used for the purification of high-value compounds.

  • Supercritical Fluid Chromatography (SFC): This technique can be a greener and faster alternative to HPLC for some applications.

Troubleshooting Guides

Problem 1: Low Yield in the Key Cyclization Step

Q: We are experiencing a significant drop in yield for our key polyene cyclization reaction upon scaling up from 1 g to 100 g. What are the potential causes and how can we troubleshoot this?

A: A drop in yield during the scale-up of a cyclization cascade is a common issue. Here are some potential causes and solutions:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and decomposition of starting materials or products.

    • Solution: Use a reactor with a larger surface area-to-volume ratio, employ a more efficient stirring mechanism, and control the rate of reagent addition.

  • Sensitivity to Air or Moisture: Trace amounts of water or oxygen can initiate side reactions.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Changes in Reagent Concentration: The optimal concentration for a reaction on a small scale may not be the same on a larger scale.

    • Solution: Perform a mini-optimization study on a slightly larger scale (e.g., 5-10 g) to re-optimize the reaction concentration.

  • Impure Starting Material: Impurities in the starting material can have a more pronounced effect on a larger scale.

    • Solution: Re-purify the starting material and ensure its purity by multiple analytical techniques before proceeding with the large-scale reaction.

Problem 2: Poor Stereoselectivity in a Key Hydrogenation Step

Q: Our hydrogenation step to set a crucial stereocenter is giving a 1:1 mixture of diastereomers on a large scale, whereas it was highly selective on a small scale. What could be the issue?

A: Loss of stereoselectivity in a hydrogenation reaction upon scale-up can be frustrating. Consider the following:

  • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Pd/C) can vary between batches. On a larger scale, inefficient mixing can lead to uneven catalyst distribution.

    • Solution: Screen different batches of the catalyst. Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst.

  • Hydrogen Pressure and Delivery: Inconsistent hydrogen pressure or poor delivery to the reaction mixture can affect the stereochemical outcome.

    • Solution: Use a high-quality pressure regulator and ensure efficient gas dispersion into the reaction mixture.

  • Solvent Effects: The choice of solvent can have a significant impact on the stereoselectivity of a hydrogenation.

    • Solution: Screen a variety of solvents to find the optimal one for your substrate. Ensure the solvent is of high purity and is degassed.

  • Substrate Conformation: The conformation of the substrate in solution can influence the facial selectivity of the hydrogenation.

    • Solution: Consider the use of a directing group to guide the hydrogenation to the desired face of the molecule.

Experimental Protocols

General Protocol for an Inverse Electron Demand Hetero-Diels-Alder Reaction

This protocol is a generalized procedure based on the principles of hetero-Diels-Alder reactions used in the synthesis of ent-kaurane diterpenoids.

  • Reagent Preparation: The diene and dienophile are dissolved in a suitable dry solvent (e.g., toluene, dichloromethane) under an inert atmosphere.

  • Reaction Setup: The reaction is typically carried out in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used to promote the reaction, it is added to the reaction mixture at the appropriate temperature (often a low temperature to control selectivity).

  • Reaction Execution: The reaction mixture is stirred at the optimized temperature for the required time, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate for a Lewis acid-catalyzed reaction) and the organic layer is separated.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_elaboration Functionalization cluster_end Final Product A Commercially Available Starting Material B Fragment Synthesis A->B C Key Cyclization/ Coupling Reaction B->C D Core Structure Formation C->D E Functional Group Interconversion D->E F Late-Stage Oxidation E->F G Pterokaurane Diterpenoid F->G

Caption: A generalized workflow for the total synthesis of a pterokaurane diterpenoid.

troubleshooting_workflow Start Low Yield in Key Reaction Q1 Was the reaction run under inert atmosphere? Start->Q1 Sol1 Rerun reaction under strictly inert conditions Q1->Sol1 No Q2 Were reagents and solvents pure and dry? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Purify/dry all reagents and solvents Q2->Sol2 No Q3 Was the temperature controlled effectively? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Improve temperature monitoring and control Q3->Sol3 No End Re-evaluate reaction parameters (concentration, etc.) Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Large-Scale Synthesis of Pterokaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of ent-kaurane diterpenoids?

The large-scale synthesis of ent-kaurane diterpenoids presents several significant challenges:

  • Stereochemical Complexity: These molecules possess multiple stereocenters, and achieving high stereoselectivity on a large scale can be difficult.

  • Functional Group Compatibility: The presence of diverse functional groups requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.[1]

  • Scalability of Reactions: Many elegant synthetic steps developed on a small scale in academic labs do not translate well to larger scales due to issues with reaction kinetics, heat transfer, and purification.[2][3]

  • Reagent Cost and Availability: Reagents used in complex natural product synthesis can be expensive and may not be available in the quantities required for large-scale production.

  • Purification: The separation of the desired product from structurally similar byproducts and impurities can be a major bottleneck in the overall process.

Q2: What are the common synthetic strategies employed for the construction of the ent-kaurane skeleton?

Several strategies have been developed for the synthesis of the tetracyclic core of ent-kaurane diterpenoids:

  • Polyene Cyclization Cascades: Biomimetic approaches using polyene cyclizations can rapidly build the polycyclic skeleton.

  • Diels-Alder Reactions: The inverse electron demand hetero-Diels-Alder reaction has been utilized to construct key ring systems within the kaurane (B74193) framework.[4]

  • Controlled Fragmentation: This strategy involves the formation of "overbred" intermediates that then undergo controlled fragmentation to yield the desired carbocyclic core.[5]

  • Convergent Approaches: These strategies involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis.

Q3: What are typical yields for key transformations in ent-kaurane synthesis?

Yields can vary significantly depending on the specific substrate and reaction conditions. However, some generalizations can be made for key reaction types on a research scale. Scaling up these reactions often leads to a decrease in yield.

Reaction TypeTypical Yield Range (Research Scale)Key Challenges on Scale-up
Polyene Cyclization30-60%Cationic side reactions, stereocontrol
Diels-Alder Cycloaddition50-80%Regio- and stereoselectivity, catalyst loading
Key Fragment Coupling60-90%Stoichiometry control, purification
Late-stage Oxidations20-50%Selectivity, over-oxidation

Q4: What are the recommended purification methods for large-scale synthesis?

While traditional column chromatography is a staple in the research lab, it is often not practical for large-scale purification. Alternative methods include:

  • Crystallization: This is the most desirable method for large-scale purification as it can provide high purity material with relative ease.

  • Preparative High-Performance Liquid Chromatography (HPLC): While expensive, preparative HPLC can be used for the purification of high-value compounds.

  • Supercritical Fluid Chromatography (SFC): This technique can be a greener and faster alternative to HPLC for some applications.

Troubleshooting Guides

Problem 1: Low Yield in the Key Cyclization Step

Q: We are experiencing a significant drop in yield for our key polyene cyclization reaction upon scaling up from 1 g to 100 g. What are the potential causes and how can we troubleshoot this?

A: A drop in yield during the scale-up of a cyclization cascade is a common issue. Here are some potential causes and solutions:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and decomposition of starting materials or products.

    • Solution: Use a reactor with a larger surface area-to-volume ratio, employ a more efficient stirring mechanism, and control the rate of reagent addition.

  • Sensitivity to Air or Moisture: Trace amounts of water or oxygen can initiate side reactions.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Changes in Reagent Concentration: The optimal concentration for a reaction on a small scale may not be the same on a larger scale.

    • Solution: Perform a mini-optimization study on a slightly larger scale (e.g., 5-10 g) to re-optimize the reaction concentration.

  • Impure Starting Material: Impurities in the starting material can have a more pronounced effect on a larger scale.

    • Solution: Re-purify the starting material and ensure its purity by multiple analytical techniques before proceeding with the large-scale reaction.

Problem 2: Poor Stereoselectivity in a Key Hydrogenation Step

Q: Our hydrogenation step to set a crucial stereocenter is giving a 1:1 mixture of diastereomers on a large scale, whereas it was highly selective on a small scale. What could be the issue?

A: Loss of stereoselectivity in a hydrogenation reaction upon scale-up can be frustrating. Consider the following:

  • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Pd/C) can vary between batches. On a larger scale, inefficient mixing can lead to uneven catalyst distribution.

    • Solution: Screen different batches of the catalyst. Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst.

  • Hydrogen Pressure and Delivery: Inconsistent hydrogen pressure or poor delivery to the reaction mixture can affect the stereochemical outcome.

    • Solution: Use a high-quality pressure regulator and ensure efficient gas dispersion into the reaction mixture.

  • Solvent Effects: The choice of solvent can have a significant impact on the stereoselectivity of a hydrogenation.

    • Solution: Screen a variety of solvents to find the optimal one for your substrate. Ensure the solvent is of high purity and is degassed.

  • Substrate Conformation: The conformation of the substrate in solution can influence the facial selectivity of the hydrogenation.

    • Solution: Consider the use of a directing group to guide the hydrogenation to the desired face of the molecule.

Experimental Protocols

General Protocol for an Inverse Electron Demand Hetero-Diels-Alder Reaction

This protocol is a generalized procedure based on the principles of hetero-Diels-Alder reactions used in the synthesis of ent-kaurane diterpenoids.

  • Reagent Preparation: The diene and dienophile are dissolved in a suitable dry solvent (e.g., toluene, dichloromethane) under an inert atmosphere.

  • Reaction Setup: The reaction is typically carried out in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used to promote the reaction, it is added to the reaction mixture at the appropriate temperature (often a low temperature to control selectivity).

  • Reaction Execution: The reaction mixture is stirred at the optimized temperature for the required time, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate for a Lewis acid-catalyzed reaction) and the organic layer is separated.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_elaboration Functionalization cluster_end Final Product A Commercially Available Starting Material B Fragment Synthesis A->B C Key Cyclization/ Coupling Reaction B->C D Core Structure Formation C->D E Functional Group Interconversion D->E F Late-Stage Oxidation E->F G Pterokaurane Diterpenoid F->G

Caption: A generalized workflow for the total synthesis of a pterokaurane diterpenoid.

troubleshooting_workflow Start Low Yield in Key Reaction Q1 Was the reaction run under inert atmosphere? Start->Q1 Sol1 Rerun reaction under strictly inert conditions Q1->Sol1 No Q2 Were reagents and solvents pure and dry? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Purify/dry all reagents and solvents Q2->Sol2 No Q3 Was the temperature controlled effectively? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Improve temperature monitoring and control Q3->Sol3 No End Re-evaluate reaction parameters (concentration, etc.) Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Large-Scale Synthesis of Pterokaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of ent-kaurane diterpenoids?

The large-scale synthesis of ent-kaurane diterpenoids presents several significant challenges:

  • Stereochemical Complexity: These molecules possess multiple stereocenters, and achieving high stereoselectivity on a large scale can be difficult.

  • Functional Group Compatibility: The presence of diverse functional groups requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.[1]

  • Scalability of Reactions: Many elegant synthetic steps developed on a small scale in academic labs do not translate well to larger scales due to issues with reaction kinetics, heat transfer, and purification.[2][3]

  • Reagent Cost and Availability: Reagents used in complex natural product synthesis can be expensive and may not be available in the quantities required for large-scale production.

  • Purification: The separation of the desired product from structurally similar byproducts and impurities can be a major bottleneck in the overall process.

Q2: What are the common synthetic strategies employed for the construction of the ent-kaurane skeleton?

Several strategies have been developed for the synthesis of the tetracyclic core of ent-kaurane diterpenoids:

  • Polyene Cyclization Cascades: Biomimetic approaches using polyene cyclizations can rapidly build the polycyclic skeleton.

  • Diels-Alder Reactions: The inverse electron demand hetero-Diels-Alder reaction has been utilized to construct key ring systems within the kaurane framework.[4]

  • Controlled Fragmentation: This strategy involves the formation of "overbred" intermediates that then undergo controlled fragmentation to yield the desired carbocyclic core.[5]

  • Convergent Approaches: These strategies involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis.

Q3: What are typical yields for key transformations in ent-kaurane synthesis?

Yields can vary significantly depending on the specific substrate and reaction conditions. However, some generalizations can be made for key reaction types on a research scale. Scaling up these reactions often leads to a decrease in yield.

Reaction TypeTypical Yield Range (Research Scale)Key Challenges on Scale-up
Polyene Cyclization30-60%Cationic side reactions, stereocontrol
Diels-Alder Cycloaddition50-80%Regio- and stereoselectivity, catalyst loading
Key Fragment Coupling60-90%Stoichiometry control, purification
Late-stage Oxidations20-50%Selectivity, over-oxidation

Q4: What are the recommended purification methods for large-scale synthesis?

While traditional column chromatography is a staple in the research lab, it is often not practical for large-scale purification. Alternative methods include:

  • Crystallization: This is the most desirable method for large-scale purification as it can provide high purity material with relative ease.

  • Preparative High-Performance Liquid Chromatography (HPLC): While expensive, preparative HPLC can be used for the purification of high-value compounds.

  • Supercritical Fluid Chromatography (SFC): This technique can be a greener and faster alternative to HPLC for some applications.

Troubleshooting Guides

Problem 1: Low Yield in the Key Cyclization Step

Q: We are experiencing a significant drop in yield for our key polyene cyclization reaction upon scaling up from 1 g to 100 g. What are the potential causes and how can we troubleshoot this?

A: A drop in yield during the scale-up of a cyclization cascade is a common issue. Here are some potential causes and solutions:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and decomposition of starting materials or products.

    • Solution: Use a reactor with a larger surface area-to-volume ratio, employ a more efficient stirring mechanism, and control the rate of reagent addition.

  • Sensitivity to Air or Moisture: Trace amounts of water or oxygen can initiate side reactions.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Changes in Reagent Concentration: The optimal concentration for a reaction on a small scale may not be the same on a larger scale.

    • Solution: Perform a mini-optimization study on a slightly larger scale (e.g., 5-10 g) to re-optimize the reaction concentration.

  • Impure Starting Material: Impurities in the starting material can have a more pronounced effect on a larger scale.

    • Solution: Re-purify the starting material and ensure its purity by multiple analytical techniques before proceeding with the large-scale reaction.

Problem 2: Poor Stereoselectivity in a Key Hydrogenation Step

Q: Our hydrogenation step to set a crucial stereocenter is giving a 1:1 mixture of diastereomers on a large scale, whereas it was highly selective on a small scale. What could be the issue?

A: Loss of stereoselectivity in a hydrogenation reaction upon scale-up can be frustrating. Consider the following:

  • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Pd/C) can vary between batches. On a larger scale, inefficient mixing can lead to uneven catalyst distribution.

    • Solution: Screen different batches of the catalyst. Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst.

  • Hydrogen Pressure and Delivery: Inconsistent hydrogen pressure or poor delivery to the reaction mixture can affect the stereochemical outcome.

    • Solution: Use a high-quality pressure regulator and ensure efficient gas dispersion into the reaction mixture.

  • Solvent Effects: The choice of solvent can have a significant impact on the stereoselectivity of a hydrogenation.

    • Solution: Screen a variety of solvents to find the optimal one for your substrate. Ensure the solvent is of high purity and is degassed.

  • Substrate Conformation: The conformation of the substrate in solution can influence the facial selectivity of the hydrogenation.

    • Solution: Consider the use of a directing group to guide the hydrogenation to the desired face of the molecule.

Experimental Protocols

General Protocol for an Inverse Electron Demand Hetero-Diels-Alder Reaction

This protocol is a generalized procedure based on the principles of hetero-Diels-Alder reactions used in the synthesis of ent-kaurane diterpenoids.

  • Reagent Preparation: The diene and dienophile are dissolved in a suitable dry solvent (e.g., toluene, dichloromethane) under an inert atmosphere.

  • Reaction Setup: The reaction is typically carried out in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used to promote the reaction, it is added to the reaction mixture at the appropriate temperature (often a low temperature to control selectivity).

  • Reaction Execution: The reaction mixture is stirred at the optimized temperature for the required time, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate for a Lewis acid-catalyzed reaction) and the organic layer is separated.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_elaboration Functionalization cluster_end Final Product A Commercially Available Starting Material B Fragment Synthesis A->B C Key Cyclization/ Coupling Reaction B->C D Core Structure Formation C->D E Functional Group Interconversion D->E F Late-Stage Oxidation E->F G Pterokaurane Diterpenoid F->G

Caption: A generalized workflow for the total synthesis of a pterokaurane diterpenoid.

troubleshooting_workflow Start Low Yield in Key Reaction Q1 Was the reaction run under inert atmosphere? Start->Q1 Sol1 Rerun reaction under strictly inert conditions Q1->Sol1 No Q2 Were reagents and solvents pure and dry? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Purify/dry all reagents and solvents Q2->Sol2 No Q3 Was the temperature controlled effectively? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Improve temperature monitoring and control Q3->Sol3 No End Re-evaluate reaction parameters (concentration, etc.) Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Pterokaurane R Cytotoxicity Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterokaurane R, a novel ent-kaurane diterpenoid exhibiting cytotoxic properties against various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound's cytotoxic action?

A1: this compound, like other ent-kaurane diterpenoids, is understood to induce cell death primarily through the induction of apoptosis and ferroptosis.[1] The mechanism is linked to an increase in cellular reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to programmed cell death.[1][2]

Q2: In which cancer cell lines has this compound or related compounds shown efficacy?

A2: Compounds structurally related to this compound have demonstrated cytotoxic activity against a range of cancer cell lines, including but not limited to hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and various breast and colorectal cancer cell lines.[3][4]

Q3: What are the typical IC50 values observed for this compound and similar ent-kaurane diterpenoids?

A3: The half-maximal inhibitory concentration (IC50) values for ent-kaurane diterpenoids can vary significantly depending on the specific compound and the cancer cell line being tested. Generally, reported IC50 values range from the low micromolar to higher micromolar concentrations. For a summary of representative IC50 values, please refer to the data tables below.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values for this compound in my experiments.

  • Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound.

    • Solution: Ensure you are using a consistent and optimal cell seeding density for your specific cell line and plate format. It is advisable to perform a cell titration experiment to determine the optimal density for your assay.

  • Possible Cause 2: this compound Stability. The compound may be degrading in your cell culture medium over the course of the experiment.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If you suspect instability, you can assess its stability in media over time using analytical methods like HPLC.

  • Possible Cause 3: Variation in Treatment Time. The duration of exposure to this compound will influence the observed cytotoxicity.

    • Solution: Standardize the treatment duration across all experiments. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.

Problem 2: My cells are not showing the expected apoptotic morphology after treatment with this compound.

  • Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to induce a robust apoptotic response.

    • Solution: Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line.

  • Possible Cause 2: Cell Line Resistance. Your chosen cell line may be resistant to this compound-induced apoptosis.

    • Solution: Consider testing this compound in other cancer cell lines known to be sensitive to ent-kaurane diterpenoids. You could also investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.

  • Possible Cause 3: Alternative Cell Death Mechanisms. this compound may be inducing other forms of cell death, such as ferroptosis or necrosis, in your cell line.

    • Solution: Utilize specific inhibitors of different cell death pathways (e.g., z-VAD-fmk for pan-caspase inhibition) to elucidate the primary mechanism of cell death.

Problem 3: High background signal in my cytotoxicity assay.

  • Possible Cause 1: Contamination. Microbial contamination (e.g., bacteria, yeast, mycoplasma) can interfere with cytotoxicity assays.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Always use aseptic techniques when handling cells and reagents.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.

    • Solution: Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO).

Quantitative Data

Table 1: Cytotoxicity (IC50, µM) of Representative Ent-kaurane Diterpenoids in Various Cancer Cell Lines

CompoundHepG2A549PC-3HCT116
Compound 185.2-10-5022.4
Compound 210-50-10-500.34
Compound 160.33---
Compound 180.56---

Note: The compounds listed are structurally related to this compound and serve as examples of the expected cytotoxic range.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: General experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

apoptosis_pathway Pterokaurane_R This compound ROS Increased ROS Pterokaurane_R->ROS MKK4 MKK4 Activation ROS->MKK4 Mitochondria Mitochondrial Pathway ROS->Mitochondria JNK JNK Phosphorylation MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

troubleshooting_logic start Inconsistent Cytotoxicity Results check_density Consistent Cell Seeding Density? start->check_density check_compound Fresh Compound Stock? check_density->check_compound Yes solution_density Optimize Seeding Density check_density->solution_density No check_time Standardized Treatment Time? check_compound->check_time Yes solution_compound Prepare Fresh Stock check_compound->solution_compound No solution_time Standardize Incubation Period check_time->solution_time No end Consistent Results check_time->end Yes solution_density->start solution_compound->start solution_time->start

Caption: A logical troubleshooting workflow for addressing inconsistent cytotoxicity results.

References

Pterokaurane R Cytotoxicity Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterokaurane R, a novel ent-kaurane diterpenoid exhibiting cytotoxic properties against various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound's cytotoxic action?

A1: this compound, like other ent-kaurane diterpenoids, is understood to induce cell death primarily through the induction of apoptosis and ferroptosis.[1] The mechanism is linked to an increase in cellular reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to programmed cell death.[1][2]

Q2: In which cancer cell lines has this compound or related compounds shown efficacy?

A2: Compounds structurally related to this compound have demonstrated cytotoxic activity against a range of cancer cell lines, including but not limited to hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and various breast and colorectal cancer cell lines.[3][4]

Q3: What are the typical IC50 values observed for this compound and similar ent-kaurane diterpenoids?

A3: The half-maximal inhibitory concentration (IC50) values for ent-kaurane diterpenoids can vary significantly depending on the specific compound and the cancer cell line being tested. Generally, reported IC50 values range from the low micromolar to higher micromolar concentrations. For a summary of representative IC50 values, please refer to the data tables below.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values for this compound in my experiments.

  • Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound.

    • Solution: Ensure you are using a consistent and optimal cell seeding density for your specific cell line and plate format. It is advisable to perform a cell titration experiment to determine the optimal density for your assay.

  • Possible Cause 2: this compound Stability. The compound may be degrading in your cell culture medium over the course of the experiment.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If you suspect instability, you can assess its stability in media over time using analytical methods like HPLC.

  • Possible Cause 3: Variation in Treatment Time. The duration of exposure to this compound will influence the observed cytotoxicity.

    • Solution: Standardize the treatment duration across all experiments. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.

Problem 2: My cells are not showing the expected apoptotic morphology after treatment with this compound.

  • Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to induce a robust apoptotic response.

    • Solution: Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line.

  • Possible Cause 2: Cell Line Resistance. Your chosen cell line may be resistant to this compound-induced apoptosis.

    • Solution: Consider testing this compound in other cancer cell lines known to be sensitive to ent-kaurane diterpenoids. You could also investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.

  • Possible Cause 3: Alternative Cell Death Mechanisms. this compound may be inducing other forms of cell death, such as ferroptosis or necrosis, in your cell line.

    • Solution: Utilize specific inhibitors of different cell death pathways (e.g., z-VAD-fmk for pan-caspase inhibition) to elucidate the primary mechanism of cell death.

Problem 3: High background signal in my cytotoxicity assay.

  • Possible Cause 1: Contamination. Microbial contamination (e.g., bacteria, yeast, mycoplasma) can interfere with cytotoxicity assays.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Always use aseptic techniques when handling cells and reagents.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.

    • Solution: Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO).

Quantitative Data

Table 1: Cytotoxicity (IC50, µM) of Representative Ent-kaurane Diterpenoids in Various Cancer Cell Lines

CompoundHepG2A549PC-3HCT116
Compound 185.2-10-5022.4
Compound 210-50-10-500.34
Compound 160.33---
Compound 180.56---

Note: The compounds listed are structurally related to this compound and serve as examples of the expected cytotoxic range.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: General experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

apoptosis_pathway Pterokaurane_R This compound ROS Increased ROS Pterokaurane_R->ROS MKK4 MKK4 Activation ROS->MKK4 Mitochondria Mitochondrial Pathway ROS->Mitochondria JNK JNK Phosphorylation MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

troubleshooting_logic start Inconsistent Cytotoxicity Results check_density Consistent Cell Seeding Density? start->check_density check_compound Fresh Compound Stock? check_density->check_compound Yes solution_density Optimize Seeding Density check_density->solution_density No check_time Standardized Treatment Time? check_compound->check_time Yes solution_compound Prepare Fresh Stock check_compound->solution_compound No solution_time Standardize Incubation Period check_time->solution_time No end Consistent Results check_time->end Yes solution_density->start solution_compound->start solution_time->start

Caption: A logical troubleshooting workflow for addressing inconsistent cytotoxicity results.

References

Pterokaurane R Cytotoxicity Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterokaurane R, a novel ent-kaurane diterpenoid exhibiting cytotoxic properties against various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound's cytotoxic action?

A1: this compound, like other ent-kaurane diterpenoids, is understood to induce cell death primarily through the induction of apoptosis and ferroptosis.[1] The mechanism is linked to an increase in cellular reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to programmed cell death.[1][2]

Q2: In which cancer cell lines has this compound or related compounds shown efficacy?

A2: Compounds structurally related to this compound have demonstrated cytotoxic activity against a range of cancer cell lines, including but not limited to hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and various breast and colorectal cancer cell lines.[3][4]

Q3: What are the typical IC50 values observed for this compound and similar ent-kaurane diterpenoids?

A3: The half-maximal inhibitory concentration (IC50) values for ent-kaurane diterpenoids can vary significantly depending on the specific compound and the cancer cell line being tested. Generally, reported IC50 values range from the low micromolar to higher micromolar concentrations. For a summary of representative IC50 values, please refer to the data tables below.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values for this compound in my experiments.

  • Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound.

    • Solution: Ensure you are using a consistent and optimal cell seeding density for your specific cell line and plate format. It is advisable to perform a cell titration experiment to determine the optimal density for your assay.

  • Possible Cause 2: this compound Stability. The compound may be degrading in your cell culture medium over the course of the experiment.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If you suspect instability, you can assess its stability in media over time using analytical methods like HPLC.

  • Possible Cause 3: Variation in Treatment Time. The duration of exposure to this compound will influence the observed cytotoxicity.

    • Solution: Standardize the treatment duration across all experiments. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.

Problem 2: My cells are not showing the expected apoptotic morphology after treatment with this compound.

  • Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to induce a robust apoptotic response.

    • Solution: Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line.

  • Possible Cause 2: Cell Line Resistance. Your chosen cell line may be resistant to this compound-induced apoptosis.

    • Solution: Consider testing this compound in other cancer cell lines known to be sensitive to ent-kaurane diterpenoids. You could also investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.

  • Possible Cause 3: Alternative Cell Death Mechanisms. this compound may be inducing other forms of cell death, such as ferroptosis or necrosis, in your cell line.

    • Solution: Utilize specific inhibitors of different cell death pathways (e.g., z-VAD-fmk for pan-caspase inhibition) to elucidate the primary mechanism of cell death.

Problem 3: High background signal in my cytotoxicity assay.

  • Possible Cause 1: Contamination. Microbial contamination (e.g., bacteria, yeast, mycoplasma) can interfere with cytotoxicity assays.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Always use aseptic techniques when handling cells and reagents.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.

    • Solution: Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO).

Quantitative Data

Table 1: Cytotoxicity (IC50, µM) of Representative Ent-kaurane Diterpenoids in Various Cancer Cell Lines

CompoundHepG2A549PC-3HCT116
Compound 185.2-10-5022.4
Compound 210-50-10-500.34
Compound 160.33---
Compound 180.56---

Note: The compounds listed are structurally related to this compound and serve as examples of the expected cytotoxic range.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: General experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

apoptosis_pathway Pterokaurane_R This compound ROS Increased ROS Pterokaurane_R->ROS MKK4 MKK4 Activation ROS->MKK4 Mitochondria Mitochondrial Pathway ROS->Mitochondria JNK JNK Phosphorylation MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

troubleshooting_logic start Inconsistent Cytotoxicity Results check_density Consistent Cell Seeding Density? start->check_density check_compound Fresh Compound Stock? check_density->check_compound Yes solution_density Optimize Seeding Density check_density->solution_density No check_time Standardized Treatment Time? check_compound->check_time Yes solution_compound Prepare Fresh Stock check_compound->solution_compound No solution_time Standardize Incubation Period check_time->solution_time No end Consistent Results check_time->end Yes solution_density->start solution_compound->start solution_time->start

Caption: A logical troubleshooting workflow for addressing inconsistent cytotoxicity results.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Pterokaurane R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore the vast diversity of natural compounds. Among these, the ent-kaurane diterpenoids have emerged as a promising class of molecules with potential therapeutic applications. This guide provides a comparative analysis of the anti-inflammatory activity of Pterokaurane R and related ent-kaurane diterpenoids, juxtaposed with established anti-inflammatory agents. While direct experimental data on this compound is limited, this guide draws upon studies of structurally similar compounds to infer its potential efficacy and mechanisms of action.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of various compounds are typically evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the available data for representative ent-kaurane diterpenoids and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a well-known natural anti-inflammatory compound, Curcumin.

CompoundClassTarget CellsIC50 / Inhibition (%)Reference
Compound 1 ent-kaurane diterpenoidLPS-stimulated BV-2 microgliaNO Inhibition: IC50 = 15.6 µM[1]
Compound 7 ent-kaurane diterpenoidLPS-stimulated BV-2 microgliaNO Inhibition: IC50 = 7.3 µM[1]
ent-17-hydroxy-15-oxokauran-19-oic acid ent-kaurane diterpenoidLPS-induced RAW264.7 cellsSignificant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17[2]
ent-15α-hydroxy-16-kauran-19-oic acid ent-kaurane diterpenoidLPS-induced RAW264.7 cellsSignificant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17[2]
Diclofenac NSAIDVariousHeat-induced hemolysis inhibition: 40-66% at 100 µg/mL[3]
Curcumin Natural PolyphenolVariousInhibits NF-κB and MAPK pathways

Note: Data for this compound is not directly available. The data presented for ent-kaurane diterpenoids is from compounds isolated from Pteris multifida and Gochnatia decora.

Signaling Pathways in Inflammation

The inflammatory response is a complex process regulated by intricate signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory agents exert their effects by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB Degradation of IκB genes Pro-inflammatory Gene Transcription mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) genes->mediators Leads to

Figure 1: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Extracellular signals, such as cytokines and lipopolysaccharide (LPS), can activate a cascade of kinases, including MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally MAPKs (e.g., ERK, JNK, and p38). Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates nucleus Nucleus MAPK->nucleus Translocates TranscriptionFactors Transcription Factors (e.g., AP-1) genes Pro-inflammatory Gene Expression TranscriptionFactors->genes Activates

Figure 2: Overview of the MAPK signaling pathway.

Experimental Protocols

The assessment of anti-inflammatory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of ent-kaurane diterpenoids.

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

NO_Assay_Workflow start Seed RAW 264.7 or BV-2 cells in 96-well plates treat Pre-treat with this compound or other compounds start->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Mix supernatant with Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate NO concentration using a standard curve measure->calculate

Figure 3: Workflow for the Nitric Oxide (NO) assay.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., ent-kaurane diterpenoids) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as cytokines, in biological samples.

Methodology:

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants (obtained as in the NO assay) and standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.

  • Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the reaction.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is still forthcoming, the existing research on structurally related ent-kaurane diterpenoids provides a strong foundation for its potential as an anti-inflammatory agent. Studies on analogous compounds have demonstrated significant inhibitory effects on key inflammatory mediators, including NO, PGE2, and various pro-inflammatory cytokines. The mechanism of action for these compounds appears to involve the modulation of the NF-κB and MAPK signaling pathways. Further investigation into the specific effects of this compound is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.

References

Unveiling the Anti-Inflammatory Potential of Pterokaurane R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore the vast diversity of natural compounds. Among these, the ent-kaurane diterpenoids have emerged as a promising class of molecules with potential therapeutic applications. This guide provides a comparative analysis of the anti-inflammatory activity of Pterokaurane R and related ent-kaurane diterpenoids, juxtaposed with established anti-inflammatory agents. While direct experimental data on this compound is limited, this guide draws upon studies of structurally similar compounds to infer its potential efficacy and mechanisms of action.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of various compounds are typically evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the available data for representative ent-kaurane diterpenoids and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a well-known natural anti-inflammatory compound, Curcumin.

CompoundClassTarget CellsIC50 / Inhibition (%)Reference
Compound 1 ent-kaurane diterpenoidLPS-stimulated BV-2 microgliaNO Inhibition: IC50 = 15.6 µM[1]
Compound 7 ent-kaurane diterpenoidLPS-stimulated BV-2 microgliaNO Inhibition: IC50 = 7.3 µM[1]
ent-17-hydroxy-15-oxokauran-19-oic acid ent-kaurane diterpenoidLPS-induced RAW264.7 cellsSignificant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17[2]
ent-15α-hydroxy-16-kauran-19-oic acid ent-kaurane diterpenoidLPS-induced RAW264.7 cellsSignificant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17[2]
Diclofenac NSAIDVariousHeat-induced hemolysis inhibition: 40-66% at 100 µg/mL[3]
Curcumin Natural PolyphenolVariousInhibits NF-κB and MAPK pathways

Note: Data for this compound is not directly available. The data presented for ent-kaurane diterpenoids is from compounds isolated from Pteris multifida and Gochnatia decora.

Signaling Pathways in Inflammation

The inflammatory response is a complex process regulated by intricate signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory agents exert their effects by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB Degradation of IκB genes Pro-inflammatory Gene Transcription mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) genes->mediators Leads to

Figure 1: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Extracellular signals, such as cytokines and lipopolysaccharide (LPS), can activate a cascade of kinases, including MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally MAPKs (e.g., ERK, JNK, and p38). Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates nucleus Nucleus MAPK->nucleus Translocates TranscriptionFactors Transcription Factors (e.g., AP-1) genes Pro-inflammatory Gene Expression TranscriptionFactors->genes Activates

Figure 2: Overview of the MAPK signaling pathway.

Experimental Protocols

The assessment of anti-inflammatory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of ent-kaurane diterpenoids.

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

NO_Assay_Workflow start Seed RAW 264.7 or BV-2 cells in 96-well plates treat Pre-treat with this compound or other compounds start->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Mix supernatant with Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate NO concentration using a standard curve measure->calculate

Figure 3: Workflow for the Nitric Oxide (NO) assay.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., ent-kaurane diterpenoids) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as cytokines, in biological samples.

Methodology:

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants (obtained as in the NO assay) and standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.

  • Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the reaction.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is still forthcoming, the existing research on structurally related ent-kaurane diterpenoids provides a strong foundation for its potential as an anti-inflammatory agent. Studies on analogous compounds have demonstrated significant inhibitory effects on key inflammatory mediators, including NO, PGE2, and various pro-inflammatory cytokines. The mechanism of action for these compounds appears to involve the modulation of the NF-κB and MAPK signaling pathways. Further investigation into the specific effects of this compound is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.

References

Unveiling the Anti-Inflammatory Potential of Pterokaurane R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore the vast diversity of natural compounds. Among these, the ent-kaurane diterpenoids have emerged as a promising class of molecules with potential therapeutic applications. This guide provides a comparative analysis of the anti-inflammatory activity of Pterokaurane R and related ent-kaurane diterpenoids, juxtaposed with established anti-inflammatory agents. While direct experimental data on this compound is limited, this guide draws upon studies of structurally similar compounds to infer its potential efficacy and mechanisms of action.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of various compounds are typically evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the available data for representative ent-kaurane diterpenoids and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a well-known natural anti-inflammatory compound, Curcumin.

CompoundClassTarget CellsIC50 / Inhibition (%)Reference
Compound 1 ent-kaurane diterpenoidLPS-stimulated BV-2 microgliaNO Inhibition: IC50 = 15.6 µM[1]
Compound 7 ent-kaurane diterpenoidLPS-stimulated BV-2 microgliaNO Inhibition: IC50 = 7.3 µM[1]
ent-17-hydroxy-15-oxokauran-19-oic acid ent-kaurane diterpenoidLPS-induced RAW264.7 cellsSignificant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17[2]
ent-15α-hydroxy-16-kauran-19-oic acid ent-kaurane diterpenoidLPS-induced RAW264.7 cellsSignificant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17[2]
Diclofenac NSAIDVariousHeat-induced hemolysis inhibition: 40-66% at 100 µg/mL[3]
Curcumin Natural PolyphenolVariousInhibits NF-κB and MAPK pathways

Note: Data for this compound is not directly available. The data presented for ent-kaurane diterpenoids is from compounds isolated from Pteris multifida and Gochnatia decora.

Signaling Pathways in Inflammation

The inflammatory response is a complex process regulated by intricate signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory agents exert their effects by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB Degradation of IκB genes Pro-inflammatory Gene Transcription mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) genes->mediators Leads to

Figure 1: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Extracellular signals, such as cytokines and lipopolysaccharide (LPS), can activate a cascade of kinases, including MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally MAPKs (e.g., ERK, JNK, and p38). Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates nucleus Nucleus MAPK->nucleus Translocates TranscriptionFactors Transcription Factors (e.g., AP-1) genes Pro-inflammatory Gene Expression TranscriptionFactors->genes Activates

Figure 2: Overview of the MAPK signaling pathway.

Experimental Protocols

The assessment of anti-inflammatory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of ent-kaurane diterpenoids.

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

NO_Assay_Workflow start Seed RAW 264.7 or BV-2 cells in 96-well plates treat Pre-treat with this compound or other compounds start->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Mix supernatant with Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate NO concentration using a standard curve measure->calculate

Figure 3: Workflow for the Nitric Oxide (NO) assay.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., ent-kaurane diterpenoids) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as cytokines, in biological samples.

Methodology:

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants (obtained as in the NO assay) and standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.

  • Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the reaction.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is still forthcoming, the existing research on structurally related ent-kaurane diterpenoids provides a strong foundation for its potential as an anti-inflammatory agent. Studies on analogous compounds have demonstrated significant inhibitory effects on key inflammatory mediators, including NO, PGE2, and various pro-inflammatory cytokines. The mechanism of action for these compounds appears to involve the modulation of the NF-κB and MAPK signaling pathways. Further investigation into the specific effects of this compound is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.

References

Pterokaurane R vs. Paclitaxel: A Comparative Guide on Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, microtubule-stabilizing agents represent a cornerstone of chemotherapy. Paclitaxel, a renowned member of the taxane (B156437) family, has long been a benchmark for this class of drugs. This guide provides a detailed comparison of Paclitaxel with Pterokaurane R, an ent-kaurane diterpenoid, in the context of microtubule stabilization. While extensive data exists for Paclitaxel, research on the specific microtubule-stabilizing effects of this compound is still emerging. Therefore, this comparison draws upon the established mechanisms of Paclitaxel and the known biological activities of the broader ent-kaurane diterpenoid class to which this compound belongs.

Mechanism of Action: A Tale of Two Scaffolds

Paclitaxel , isolated from the Pacific yew tree (Taxus brevifolia), exerts its potent anticancer effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the polymerization of tubulin dimers into microtubules and simultaneously inhibits their depolymerization.[1] The resulting hyper-stabilized microtubules are dysfunctional, leading to the disruption of the dynamic microtubule network essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]

Quantitative Comparison of Biological Activity

Direct comparative data on the microtubule-stabilizing potency of this compound versus Paclitaxel is not available in the current body of scientific literature. However, we can compare their cytotoxic effects on various cancer cell lines, which provides an indirect measure of their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (and related ent-kaurane diterpenoids) 1A9 (ovarian)0.2 - 0.3
Other cell linesData not available
Paclitaxel MCF-7 (breast)~0.0163
MDA-MB-231 (breast)~0.234
MCF-10A (non-tumorigenic breast)~0.247
PC-3 (prostate)0.005 - 0.043

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data for ent-kaurane diterpenoids is for synthetic derivatives of atractyligenin, a related compound, as specific IC50 values for this compound were not found in the searched literature.

Experimental Protocols

To rigorously compare the microtubule-stabilizing properties of novel compounds like this compound with established drugs such as Paclitaxel, a series of well-defined experiments are essential.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Methodology:

  • Preparation of Reagents:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.

    • Test compounds (this compound, Paclitaxel) and a negative control (vehicle, e.g., DMSO) are prepared at various concentrations.

  • Assay Procedure:

    • The tubulin solution is mixed with the test compounds or controls in a 96-well plate.

    • The plate is incubated at 37°C to initiate polymerization.

    • The change in turbidity (light scattering) is monitored over time at 340 nm using a microplate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • The rate and extent of polymerization are calculated from the absorbance curves.

    • The EC50 value (the concentration of the compound that gives half-maximal stimulation of polymerization) can be determined.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin Mix Mix Tubulin and Compounds Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Compounds Test Compounds (this compound, Paclitaxel) Compounds->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Curves Generate Polymerization Curves Measure->Curves EC50 Calculate EC50 Curves->EC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Adherent cancer cells (e.g., HeLa or A549) are cultured on coverslips.

    • Cells are treated with various concentrations of the test compounds (this compound, Paclitaxel) or a vehicle control for a defined period.

  • Immunostaining:

    • Cells are fixed (e.g., with methanol (B129727) or paraformaldehyde) and permeabilized.

    • The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Microscopy and Analysis:

    • The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

    • The morphology of the microtubule network is qualitatively and quantitatively analyzed. Microtubule bundling and increased polymer mass are indicative of a stabilizing effect.

G cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis Culture Culture Cells on Coverslips Treat Treat with Compounds Culture->Treat Fix Fix and Permeabilize Cells Treat->Fix PrimaryAb Add Primary Antibody (anti-α-tubulin) Fix->PrimaryAb SecondaryAb Add Fluorescent Secondary Antibody PrimaryAb->SecondaryAb DAPI Counterstain Nuclei (DAPI) SecondaryAb->DAPI Image Fluorescence Microscopy DAPI->Image Analyze Analyze Microtubule Morphology Image->Analyze

Caption: Workflow for immunofluorescence microscopy of microtubules.

Signaling Pathways and Cellular Consequences

The stabilization of microtubules by agents like Paclitaxel has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Effects Drug Microtubule Stabilizing Agent (e.g., Paclitaxel) MT Microtubule Hyper-stabilization Drug->MT Binds to β-tubulin Spindle Mitotic Spindle Dysfunction MT->Spindle Checkpoint Mitotic Checkpoint Activation Spindle->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of microtubule stabilization-induced apoptosis.

Conclusion

Paclitaxel is a well-characterized and highly effective microtubule-stabilizing agent with a clear mechanism of action and a wealth of supporting experimental data. This compound, as a representative of the ent-kaurane diterpenoid class, has shown cytotoxic activity against cancer cells, but its specific effects on microtubule dynamics require further investigation. The experimental protocols outlined in this guide provide a framework for future studies to directly compare the microtubule-stabilizing potential of this compound and other novel compounds with established drugs like Paclitaxel. Such studies are crucial for the discovery and development of new generations of anticancer therapeutics that target the microtubule cytoskeleton.

References

Pterokaurane R vs. Paclitaxel: A Comparative Guide on Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, microtubule-stabilizing agents represent a cornerstone of chemotherapy. Paclitaxel, a renowned member of the taxane (B156437) family, has long been a benchmark for this class of drugs. This guide provides a detailed comparison of Paclitaxel with Pterokaurane R, an ent-kaurane diterpenoid, in the context of microtubule stabilization. While extensive data exists for Paclitaxel, research on the specific microtubule-stabilizing effects of this compound is still emerging. Therefore, this comparison draws upon the established mechanisms of Paclitaxel and the known biological activities of the broader ent-kaurane diterpenoid class to which this compound belongs.

Mechanism of Action: A Tale of Two Scaffolds

Paclitaxel , isolated from the Pacific yew tree (Taxus brevifolia), exerts its potent anticancer effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the polymerization of tubulin dimers into microtubules and simultaneously inhibits their depolymerization.[1] The resulting hyper-stabilized microtubules are dysfunctional, leading to the disruption of the dynamic microtubule network essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]

Quantitative Comparison of Biological Activity

Direct comparative data on the microtubule-stabilizing potency of this compound versus Paclitaxel is not available in the current body of scientific literature. However, we can compare their cytotoxic effects on various cancer cell lines, which provides an indirect measure of their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (and related ent-kaurane diterpenoids) 1A9 (ovarian)0.2 - 0.3
Other cell linesData not available
Paclitaxel MCF-7 (breast)~0.0163
MDA-MB-231 (breast)~0.234
MCF-10A (non-tumorigenic breast)~0.247
PC-3 (prostate)0.005 - 0.043

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data for ent-kaurane diterpenoids is for synthetic derivatives of atractyligenin, a related compound, as specific IC50 values for this compound were not found in the searched literature.

Experimental Protocols

To rigorously compare the microtubule-stabilizing properties of novel compounds like this compound with established drugs such as Paclitaxel, a series of well-defined experiments are essential.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Methodology:

  • Preparation of Reagents:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.

    • Test compounds (this compound, Paclitaxel) and a negative control (vehicle, e.g., DMSO) are prepared at various concentrations.

  • Assay Procedure:

    • The tubulin solution is mixed with the test compounds or controls in a 96-well plate.

    • The plate is incubated at 37°C to initiate polymerization.

    • The change in turbidity (light scattering) is monitored over time at 340 nm using a microplate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • The rate and extent of polymerization are calculated from the absorbance curves.

    • The EC50 value (the concentration of the compound that gives half-maximal stimulation of polymerization) can be determined.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin Mix Mix Tubulin and Compounds Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Compounds Test Compounds (this compound, Paclitaxel) Compounds->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Curves Generate Polymerization Curves Measure->Curves EC50 Calculate EC50 Curves->EC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Adherent cancer cells (e.g., HeLa or A549) are cultured on coverslips.

    • Cells are treated with various concentrations of the test compounds (this compound, Paclitaxel) or a vehicle control for a defined period.

  • Immunostaining:

    • Cells are fixed (e.g., with methanol (B129727) or paraformaldehyde) and permeabilized.

    • The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Microscopy and Analysis:

    • The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

    • The morphology of the microtubule network is qualitatively and quantitatively analyzed. Microtubule bundling and increased polymer mass are indicative of a stabilizing effect.

G cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis Culture Culture Cells on Coverslips Treat Treat with Compounds Culture->Treat Fix Fix and Permeabilize Cells Treat->Fix PrimaryAb Add Primary Antibody (anti-α-tubulin) Fix->PrimaryAb SecondaryAb Add Fluorescent Secondary Antibody PrimaryAb->SecondaryAb DAPI Counterstain Nuclei (DAPI) SecondaryAb->DAPI Image Fluorescence Microscopy DAPI->Image Analyze Analyze Microtubule Morphology Image->Analyze

Caption: Workflow for immunofluorescence microscopy of microtubules.

Signaling Pathways and Cellular Consequences

The stabilization of microtubules by agents like Paclitaxel has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Effects Drug Microtubule Stabilizing Agent (e.g., Paclitaxel) MT Microtubule Hyper-stabilization Drug->MT Binds to β-tubulin Spindle Mitotic Spindle Dysfunction MT->Spindle Checkpoint Mitotic Checkpoint Activation Spindle->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of microtubule stabilization-induced apoptosis.

Conclusion

Paclitaxel is a well-characterized and highly effective microtubule-stabilizing agent with a clear mechanism of action and a wealth of supporting experimental data. This compound, as a representative of the ent-kaurane diterpenoid class, has shown cytotoxic activity against cancer cells, but its specific effects on microtubule dynamics require further investigation. The experimental protocols outlined in this guide provide a framework for future studies to directly compare the microtubule-stabilizing potential of this compound and other novel compounds with established drugs like Paclitaxel. Such studies are crucial for the discovery and development of new generations of anticancer therapeutics that target the microtubule cytoskeleton.

References

Pterokaurane R vs. Paclitaxel: A Comparative Guide on Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, microtubule-stabilizing agents represent a cornerstone of chemotherapy. Paclitaxel, a renowned member of the taxane family, has long been a benchmark for this class of drugs. This guide provides a detailed comparison of Paclitaxel with Pterokaurane R, an ent-kaurane diterpenoid, in the context of microtubule stabilization. While extensive data exists for Paclitaxel, research on the specific microtubule-stabilizing effects of this compound is still emerging. Therefore, this comparison draws upon the established mechanisms of Paclitaxel and the known biological activities of the broader ent-kaurane diterpenoid class to which this compound belongs.

Mechanism of Action: A Tale of Two Scaffolds

Paclitaxel , isolated from the Pacific yew tree (Taxus brevifolia), exerts its potent anticancer effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the polymerization of tubulin dimers into microtubules and simultaneously inhibits their depolymerization.[1] The resulting hyper-stabilized microtubules are dysfunctional, leading to the disruption of the dynamic microtubule network essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]

Quantitative Comparison of Biological Activity

Direct comparative data on the microtubule-stabilizing potency of this compound versus Paclitaxel is not available in the current body of scientific literature. However, we can compare their cytotoxic effects on various cancer cell lines, which provides an indirect measure of their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (and related ent-kaurane diterpenoids) 1A9 (ovarian)0.2 - 0.3
Other cell linesData not available
Paclitaxel MCF-7 (breast)~0.0163
MDA-MB-231 (breast)~0.234
MCF-10A (non-tumorigenic breast)~0.247
PC-3 (prostate)0.005 - 0.043

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data for ent-kaurane diterpenoids is for synthetic derivatives of atractyligenin, a related compound, as specific IC50 values for this compound were not found in the searched literature.

Experimental Protocols

To rigorously compare the microtubule-stabilizing properties of novel compounds like this compound with established drugs such as Paclitaxel, a series of well-defined experiments are essential.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Methodology:

  • Preparation of Reagents:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.

    • Test compounds (this compound, Paclitaxel) and a negative control (vehicle, e.g., DMSO) are prepared at various concentrations.

  • Assay Procedure:

    • The tubulin solution is mixed with the test compounds or controls in a 96-well plate.

    • The plate is incubated at 37°C to initiate polymerization.

    • The change in turbidity (light scattering) is monitored over time at 340 nm using a microplate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • The rate and extent of polymerization are calculated from the absorbance curves.

    • The EC50 value (the concentration of the compound that gives half-maximal stimulation of polymerization) can be determined.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin Mix Mix Tubulin and Compounds Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Compounds Test Compounds (this compound, Paclitaxel) Compounds->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Curves Generate Polymerization Curves Measure->Curves EC50 Calculate EC50 Curves->EC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Adherent cancer cells (e.g., HeLa or A549) are cultured on coverslips.

    • Cells are treated with various concentrations of the test compounds (this compound, Paclitaxel) or a vehicle control for a defined period.

  • Immunostaining:

    • Cells are fixed (e.g., with methanol or paraformaldehyde) and permeabilized.

    • The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Microscopy and Analysis:

    • The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

    • The morphology of the microtubule network is qualitatively and quantitatively analyzed. Microtubule bundling and increased polymer mass are indicative of a stabilizing effect.

G cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis Culture Culture Cells on Coverslips Treat Treat with Compounds Culture->Treat Fix Fix and Permeabilize Cells Treat->Fix PrimaryAb Add Primary Antibody (anti-α-tubulin) Fix->PrimaryAb SecondaryAb Add Fluorescent Secondary Antibody PrimaryAb->SecondaryAb DAPI Counterstain Nuclei (DAPI) SecondaryAb->DAPI Image Fluorescence Microscopy DAPI->Image Analyze Analyze Microtubule Morphology Image->Analyze

Caption: Workflow for immunofluorescence microscopy of microtubules.

Signaling Pathways and Cellular Consequences

The stabilization of microtubules by agents like Paclitaxel has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Effects Drug Microtubule Stabilizing Agent (e.g., Paclitaxel) MT Microtubule Hyper-stabilization Drug->MT Binds to β-tubulin Spindle Mitotic Spindle Dysfunction MT->Spindle Checkpoint Mitotic Checkpoint Activation Spindle->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of microtubule stabilization-induced apoptosis.

Conclusion

Paclitaxel is a well-characterized and highly effective microtubule-stabilizing agent with a clear mechanism of action and a wealth of supporting experimental data. This compound, as a representative of the ent-kaurane diterpenoid class, has shown cytotoxic activity against cancer cells, but its specific effects on microtubule dynamics require further investigation. The experimental protocols outlined in this guide provide a framework for future studies to directly compare the microtubule-stabilizing potential of this compound and other novel compounds with established drugs like Paclitaxel. Such studies are crucial for the discovery and development of new generations of anticancer therapeutics that target the microtubule cytoskeleton.

References

Validating the Mechanism of Action of Pterokaurane R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Pterokaurane R, a representative ent-kaurane diterpenoid, and Pterostilbene, a well-characterized stilbenoid, as inducers of apoptosis in cancer cells. The information presented is intended to assist researchers in designing and interpreting experiments to validate the therapeutic potential of these natural compounds.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ent-kaurane diterpenoids and Pterostilbene against a range of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)
ent-Kaurane Diterpenoids Compound 4 (Henryin)HCT-116 (Colon)1.31[1]
Compound 4 (Henryin)HepG2 (Liver)2.07[1]
Compound 4 (Henryin)A2780 (Ovarian)1.54[1]
Compound 9 (Amethystoidin A)K562 (Leukemia)0.69 µg/mL
Compound 23HepG2 (Liver)~5[2]
Compound 23A2780 (Ovarian)~5[2]
Compound 23A549 (Lung)~10
Pterostilbene PterostilbeneC32 (Melanoma)~10
PterostilbeneHT-29 (Colon)20.20
PterostilbeneSW1116 (Colon)70.22
PterostilbeneHeLa (Cervical)32.67
PterostilbeneCaSki (Cervical)14.83
PterostilbeneSiHa (Cervical)34.17
PterostilbeneJurkat (T-cell Leukemia)17.83 (48h)
PterostilbeneHut-78 (T-cell Leukemia)22.74 (48h)

Mechanism of Action: A Comparative Overview

Both ent-kaurane diterpenoids and Pterostilbene induce apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. However, the specific signaling pathways they modulate can differ.

This compound (ent-Kaurane Diterpenoids): These compounds are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. Some ent-kaurane diterpenoids have also been shown to induce ferroptosis, an iron-dependent form of programmed cell death.

Pterostilbene: This stilbenoid also triggers apoptosis through multiple pathways. It has been shown to suppress the STAT3, AKT, and ERK1/2 signaling pathways, which are often dysregulated in cancer and promote cell survival and proliferation. Pterostilbene can also induce cell cycle arrest, further contributing to its anti-cancer effects.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Pterostilbene in inducing apoptosis.

Pterokaurane_R_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS DeathReceptor Death Receptor Pathway This compound->DeathReceptor Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor->Caspase8

This compound induced apoptosis pathway.

Pterostilbene_Pathway Pterostilbene Pterostilbene STAT3 STAT3 Pathway Pterostilbene->STAT3 AKT AKT Pathway Pterostilbene->AKT ERK ERK1/2 Pathway Pterostilbene->ERK CellCycle Cell Cycle Arrest Pterostilbene->CellCycle Apoptosis Apoptosis Pterostilbene->Apoptosis Proliferation ↓ Proliferation STAT3->Proliferation AKT->Proliferation ERK->Proliferation CellCycle->Proliferation

Pterostilbene induced apoptosis and anti-proliferative pathways.

Experimental Protocols for Validation

To validate the mechanism of action of this compound and compare it with other compounds, a series of in vitro experiments are essential. Below are detailed protocols for key assays.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the pro-apoptotic activity of a test compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Elucidation a Cell Seeding b Compound Treatment a->b c MTT Assay b->c d IC50 Determination c->d e Compound Treatment (at IC50) d->e f Annexin V/PI Staining e->f i Protein Extraction e->i g Flow Cytometry f->g h Quantify Apoptosis g->h j Western Blot i->j k Analyze Apoptotic Markers (Bcl-2, Caspase-3) j->k

Experimental workflow for validating pro-apoptotic activity.
Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (this compound or Pterostilbene) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration) and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Protocol:

  • Seed cells and treat with the test compound as for the MTT assay.

  • After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic).

Materials:

  • Cancer cells treated with the test compound and a vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. An increase in cleaved Caspase-3 and a decrease in Bcl-2 would be indicative of apoptosis induction.

References

Validating the Mechanism of Action of Pterokaurane R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Pterokaurane R, a representative ent-kaurane diterpenoid, and Pterostilbene, a well-characterized stilbenoid, as inducers of apoptosis in cancer cells. The information presented is intended to assist researchers in designing and interpreting experiments to validate the therapeutic potential of these natural compounds.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ent-kaurane diterpenoids and Pterostilbene against a range of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)
ent-Kaurane Diterpenoids Compound 4 (Henryin)HCT-116 (Colon)1.31[1]
Compound 4 (Henryin)HepG2 (Liver)2.07[1]
Compound 4 (Henryin)A2780 (Ovarian)1.54[1]
Compound 9 (Amethystoidin A)K562 (Leukemia)0.69 µg/mL
Compound 23HepG2 (Liver)~5[2]
Compound 23A2780 (Ovarian)~5[2]
Compound 23A549 (Lung)~10
Pterostilbene PterostilbeneC32 (Melanoma)~10
PterostilbeneHT-29 (Colon)20.20
PterostilbeneSW1116 (Colon)70.22
PterostilbeneHeLa (Cervical)32.67
PterostilbeneCaSki (Cervical)14.83
PterostilbeneSiHa (Cervical)34.17
PterostilbeneJurkat (T-cell Leukemia)17.83 (48h)
PterostilbeneHut-78 (T-cell Leukemia)22.74 (48h)

Mechanism of Action: A Comparative Overview

Both ent-kaurane diterpenoids and Pterostilbene induce apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. However, the specific signaling pathways they modulate can differ.

This compound (ent-Kaurane Diterpenoids): These compounds are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. Some ent-kaurane diterpenoids have also been shown to induce ferroptosis, an iron-dependent form of programmed cell death.

Pterostilbene: This stilbenoid also triggers apoptosis through multiple pathways. It has been shown to suppress the STAT3, AKT, and ERK1/2 signaling pathways, which are often dysregulated in cancer and promote cell survival and proliferation. Pterostilbene can also induce cell cycle arrest, further contributing to its anti-cancer effects.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Pterostilbene in inducing apoptosis.

Pterokaurane_R_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS DeathReceptor Death Receptor Pathway This compound->DeathReceptor Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor->Caspase8

This compound induced apoptosis pathway.

Pterostilbene_Pathway Pterostilbene Pterostilbene STAT3 STAT3 Pathway Pterostilbene->STAT3 AKT AKT Pathway Pterostilbene->AKT ERK ERK1/2 Pathway Pterostilbene->ERK CellCycle Cell Cycle Arrest Pterostilbene->CellCycle Apoptosis Apoptosis Pterostilbene->Apoptosis Proliferation ↓ Proliferation STAT3->Proliferation AKT->Proliferation ERK->Proliferation CellCycle->Proliferation

Pterostilbene induced apoptosis and anti-proliferative pathways.

Experimental Protocols for Validation

To validate the mechanism of action of this compound and compare it with other compounds, a series of in vitro experiments are essential. Below are detailed protocols for key assays.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the pro-apoptotic activity of a test compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Elucidation a Cell Seeding b Compound Treatment a->b c MTT Assay b->c d IC50 Determination c->d e Compound Treatment (at IC50) d->e f Annexin V/PI Staining e->f i Protein Extraction e->i g Flow Cytometry f->g h Quantify Apoptosis g->h j Western Blot i->j k Analyze Apoptotic Markers (Bcl-2, Caspase-3) j->k

Experimental workflow for validating pro-apoptotic activity.
Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (this compound or Pterostilbene) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration) and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Protocol:

  • Seed cells and treat with the test compound as for the MTT assay.

  • After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic).

Materials:

  • Cancer cells treated with the test compound and a vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. An increase in cleaved Caspase-3 and a decrease in Bcl-2 would be indicative of apoptosis induction.

References

Validating the Mechanism of Action of Pterokaurane R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Pterokaurane R, a representative ent-kaurane diterpenoid, and Pterostilbene, a well-characterized stilbenoid, as inducers of apoptosis in cancer cells. The information presented is intended to assist researchers in designing and interpreting experiments to validate the therapeutic potential of these natural compounds.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ent-kaurane diterpenoids and Pterostilbene against a range of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)
ent-Kaurane Diterpenoids Compound 4 (Henryin)HCT-116 (Colon)1.31[1]
Compound 4 (Henryin)HepG2 (Liver)2.07[1]
Compound 4 (Henryin)A2780 (Ovarian)1.54[1]
Compound 9 (Amethystoidin A)K562 (Leukemia)0.69 µg/mL
Compound 23HepG2 (Liver)~5[2]
Compound 23A2780 (Ovarian)~5[2]
Compound 23A549 (Lung)~10
Pterostilbene PterostilbeneC32 (Melanoma)~10
PterostilbeneHT-29 (Colon)20.20
PterostilbeneSW1116 (Colon)70.22
PterostilbeneHeLa (Cervical)32.67
PterostilbeneCaSki (Cervical)14.83
PterostilbeneSiHa (Cervical)34.17
PterostilbeneJurkat (T-cell Leukemia)17.83 (48h)
PterostilbeneHut-78 (T-cell Leukemia)22.74 (48h)

Mechanism of Action: A Comparative Overview

Both ent-kaurane diterpenoids and Pterostilbene induce apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. However, the specific signaling pathways they modulate can differ.

This compound (ent-Kaurane Diterpenoids): These compounds are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. Some ent-kaurane diterpenoids have also been shown to induce ferroptosis, an iron-dependent form of programmed cell death.

Pterostilbene: This stilbenoid also triggers apoptosis through multiple pathways. It has been shown to suppress the STAT3, AKT, and ERK1/2 signaling pathways, which are often dysregulated in cancer and promote cell survival and proliferation. Pterostilbene can also induce cell cycle arrest, further contributing to its anti-cancer effects.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Pterostilbene in inducing apoptosis.

Pterokaurane_R_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS DeathReceptor Death Receptor Pathway This compound->DeathReceptor Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor->Caspase8

This compound induced apoptosis pathway.

Pterostilbene_Pathway Pterostilbene Pterostilbene STAT3 STAT3 Pathway Pterostilbene->STAT3 AKT AKT Pathway Pterostilbene->AKT ERK ERK1/2 Pathway Pterostilbene->ERK CellCycle Cell Cycle Arrest Pterostilbene->CellCycle Apoptosis Apoptosis Pterostilbene->Apoptosis Proliferation ↓ Proliferation STAT3->Proliferation AKT->Proliferation ERK->Proliferation CellCycle->Proliferation

Pterostilbene induced apoptosis and anti-proliferative pathways.

Experimental Protocols for Validation

To validate the mechanism of action of this compound and compare it with other compounds, a series of in vitro experiments are essential. Below are detailed protocols for key assays.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the pro-apoptotic activity of a test compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Elucidation a Cell Seeding b Compound Treatment a->b c MTT Assay b->c d IC50 Determination c->d e Compound Treatment (at IC50) d->e f Annexin V/PI Staining e->f i Protein Extraction e->i g Flow Cytometry f->g h Quantify Apoptosis g->h j Western Blot i->j k Analyze Apoptotic Markers (Bcl-2, Caspase-3) j->k

Experimental workflow for validating pro-apoptotic activity.
Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (this compound or Pterostilbene) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration) and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Protocol:

  • Seed cells and treat with the test compound as for the MTT assay.

  • After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic).

Materials:

  • Cancer cells treated with the test compound and a vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. An increase in cleaved Caspase-3 and a decrease in Bcl-2 would be indicative of apoptosis induction.

References

Cross-Validation of Pterokaurane-Class Diterpenoids' Anticancer Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterokaurane R is not a uniquely identified ent-kaurane diterpenoid in the reviewed scientific literature. The term "pterokaurane" generally refers to a class of ent-kaurane diterpenoids isolated from various species of the Pteris genus of ferns. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of several named pterokauranes and other closely related ent-kaurane diterpenoids that have been evaluated in different cancer cell lines. The data presented herein is a cross-validation of the general anticancer properties attributed to this class of natural compounds.

Data Presentation: Cytotoxicity of Pterokauranes and Related Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various pterokauranes and other ent-kaurane diterpenoids against a range of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCell TypeIC50 (µM)Reference
Pterokaurane M1HepG2Hepatocellular Carcinoma> 10[1]
Pterokaurane M2HepG2Hepatocellular Carcinoma> 10[1]
Pterokaurane M3HepG2Hepatocellular Carcinoma> 10[1]
Kongeniod A (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia0.47[2]
Kongeniod B (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia0.58[2]
Kongeniod C (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia1.27
Pterisolic acid GHCT-116Colorectal Carcinoma4.07 (72h)
Compound 23 (from J. tetragona)HepG2Hepatocellular CarcinomaNot specified
Compound 23 (from J. tetragona)A2780Ovarian CancerNot specified
Compound 23 (from J. tetragona)786-ORenal Cell CarcinomaNot specified
Compound 23 (from J. tetragona)A549Lung CarcinomaNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the effects of pterokauranes and related ent-kaurane diterpenoids are provided below.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pterokauranes) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

3. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathway proteins.

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat with this compound / Diterpenoids B->C D Add MTT solution C->D After 24/48/72h E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

A schematic of the MTT assay workflow for determining the cytotoxicity of pterokaurane-class compounds.

Signaling Pathway: Intrinsic Apoptosis

Ent-kaurane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

G Pterokaurane Pterokaurane Diterpenoids Bcl2_family Bcl-2 family proteins (Bax/Bcl-2 ratio) Pterokaurane->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic apoptosis pathway is a key mechanism for the anticancer effects of pterokaurane diterpenoids.

Logical Relationship: From Compound to Cellular Effect

G Compound Pterokaurane-class Diterpenoid Cellular_uptake Cellular Uptake Compound->Cellular_uptake Target_interaction Interaction with Molecular Targets Cellular_uptake->Target_interaction Signaling_pathway Modulation of Signaling Pathways (e.g., Apoptosis) Target_interaction->Signaling_pathway Cellular_response Cellular Response Signaling_pathway->Cellular_response Cytotoxicity Cytotoxicity (Cell Death) Cellular_response->Cytotoxicity Proliferation_inhibition Inhibition of Proliferation Cellular_response->Proliferation_inhibition

The logical progression from compound administration to the observed cellular effects.

References

Cross-Validation of Pterokaurane-Class Diterpenoids' Anticancer Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterokaurane R is not a uniquely identified ent-kaurane diterpenoid in the reviewed scientific literature. The term "pterokaurane" generally refers to a class of ent-kaurane diterpenoids isolated from various species of the Pteris genus of ferns. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of several named pterokauranes and other closely related ent-kaurane diterpenoids that have been evaluated in different cancer cell lines. The data presented herein is a cross-validation of the general anticancer properties attributed to this class of natural compounds.

Data Presentation: Cytotoxicity of Pterokauranes and Related Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various pterokauranes and other ent-kaurane diterpenoids against a range of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCell TypeIC50 (µM)Reference
Pterokaurane M1HepG2Hepatocellular Carcinoma> 10[1]
Pterokaurane M2HepG2Hepatocellular Carcinoma> 10[1]
Pterokaurane M3HepG2Hepatocellular Carcinoma> 10[1]
Kongeniod A (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia0.47[2]
Kongeniod B (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia0.58[2]
Kongeniod C (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia1.27
Pterisolic acid GHCT-116Colorectal Carcinoma4.07 (72h)
Compound 23 (from J. tetragona)HepG2Hepatocellular CarcinomaNot specified
Compound 23 (from J. tetragona)A2780Ovarian CancerNot specified
Compound 23 (from J. tetragona)786-ORenal Cell CarcinomaNot specified
Compound 23 (from J. tetragona)A549Lung CarcinomaNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the effects of pterokauranes and related ent-kaurane diterpenoids are provided below.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pterokauranes) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

3. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathway proteins.

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat with this compound / Diterpenoids B->C D Add MTT solution C->D After 24/48/72h E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

A schematic of the MTT assay workflow for determining the cytotoxicity of pterokaurane-class compounds.

Signaling Pathway: Intrinsic Apoptosis

Ent-kaurane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

G Pterokaurane Pterokaurane Diterpenoids Bcl2_family Bcl-2 family proteins (Bax/Bcl-2 ratio) Pterokaurane->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic apoptosis pathway is a key mechanism for the anticancer effects of pterokaurane diterpenoids.

Logical Relationship: From Compound to Cellular Effect

G Compound Pterokaurane-class Diterpenoid Cellular_uptake Cellular Uptake Compound->Cellular_uptake Target_interaction Interaction with Molecular Targets Cellular_uptake->Target_interaction Signaling_pathway Modulation of Signaling Pathways (e.g., Apoptosis) Target_interaction->Signaling_pathway Cellular_response Cellular Response Signaling_pathway->Cellular_response Cytotoxicity Cytotoxicity (Cell Death) Cellular_response->Cytotoxicity Proliferation_inhibition Inhibition of Proliferation Cellular_response->Proliferation_inhibition

The logical progression from compound administration to the observed cellular effects.

References

Cross-Validation of Pterokaurane-Class Diterpenoids' Anticancer Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterokaurane R is not a uniquely identified ent-kaurane diterpenoid in the reviewed scientific literature. The term "pterokaurane" generally refers to a class of ent-kaurane diterpenoids isolated from various species of the Pteris genus of ferns. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of several named pterokauranes and other closely related ent-kaurane diterpenoids that have been evaluated in different cancer cell lines. The data presented herein is a cross-validation of the general anticancer properties attributed to this class of natural compounds.

Data Presentation: Cytotoxicity of Pterokauranes and Related Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various pterokauranes and other ent-kaurane diterpenoids against a range of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCell TypeIC50 (µM)Reference
Pterokaurane M1HepG2Hepatocellular Carcinoma> 10[1]
Pterokaurane M2HepG2Hepatocellular Carcinoma> 10[1]
Pterokaurane M3HepG2Hepatocellular Carcinoma> 10[1]
Kongeniod A (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia0.47[2]
Kongeniod B (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia0.58[2]
Kongeniod C (8,9-seco-ent-kaurane)HL-60Promyelocytic Leukemia1.27
Pterisolic acid GHCT-116Colorectal Carcinoma4.07 (72h)
Compound 23 (from J. tetragona)HepG2Hepatocellular CarcinomaNot specified
Compound 23 (from J. tetragona)A2780Ovarian CancerNot specified
Compound 23 (from J. tetragona)786-ORenal Cell CarcinomaNot specified
Compound 23 (from J. tetragona)A549Lung CarcinomaNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the effects of pterokauranes and related ent-kaurane diterpenoids are provided below.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pterokauranes) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

3. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathway proteins.

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat with this compound / Diterpenoids B->C D Add MTT solution C->D After 24/48/72h E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

A schematic of the MTT assay workflow for determining the cytotoxicity of pterokaurane-class compounds.

Signaling Pathway: Intrinsic Apoptosis

Ent-kaurane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

G Pterokaurane Pterokaurane Diterpenoids Bcl2_family Bcl-2 family proteins (Bax/Bcl-2 ratio) Pterokaurane->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic apoptosis pathway is a key mechanism for the anticancer effects of pterokaurane diterpenoids.

Logical Relationship: From Compound to Cellular Effect

G Compound Pterokaurane-class Diterpenoid Cellular_uptake Cellular Uptake Compound->Cellular_uptake Target_interaction Interaction with Molecular Targets Cellular_uptake->Target_interaction Signaling_pathway Modulation of Signaling Pathways (e.g., Apoptosis) Target_interaction->Signaling_pathway Cellular_response Cellular Response Signaling_pathway->Cellular_response Cytotoxicity Cytotoxicity (Cell Death) Cellular_response->Cytotoxicity Proliferation_inhibition Inhibition of Proliferation Cellular_response->Proliferation_inhibition

The logical progression from compound administration to the observed cellular effects.

References

Pterokaurane R and Other Kaurane Diterpenoids: A Comparative Guide on Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-based cancer research, kaurane (B74193) diterpenoids have emerged as a promising class of compounds with significant cytotoxic and antitumor activities. This guide provides a comparative overview of the efficacy of Pterokaurane R and other notable kaurane diterpenoids, with a focus on their mechanisms of action and supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are a large group of natural compounds characterized by a tetracyclic kaurane skeleton. Predominantly isolated from plants of the Isodon genus, they are also found in other plant families, including the Pteridaceae family, from which this compound is derived. These compounds have garnered considerable attention for their wide range of biological activities, most notably their potent anticancer effects. The primary mechanisms through which kaurane diterpenoids exert their anticancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

Efficacy of Well-Characterized Kaurane Diterpenoids: The Case of Oridonin

Oridonin, isolated from Isodon rubescens, is one of the most extensively studied kaurane diterpenoids and is currently in clinical trials. Its anticancer efficacy has been demonstrated across a variety of cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Oridonin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
AGS[1]Gastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156
HGC27[1]Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512
MGC803[1]Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158
TE-8[2]Esophageal Squamous Cell Carcinoma--3.00 ± 0.46
TE-2[2]Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
K562Chronic Myelogenous Leukemia--0.95
BEL-7402Hepatocellular Carcinoma--1.39
HCC-1806Breast Cancer--0.18

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The primary mechanisms of action for Oridonin include:

  • Induction of Apoptosis: Oridonin has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent programmed cell death.

  • Cell Cycle Arrest: Oridonin can arrest the cell cycle at different phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. Oridonin has been shown to inhibit this pathway, contributing to its anticancer effects.

This compound: A Kaurane Diterpenoid with Unexplored Potential

This compound is an ent-kaurane diterpenoid that has been isolated from the plant Pteris multifida. While its chemical structure aligns it with other bioactive kaurane diterpenoids, there is currently a notable lack of published experimental data detailing its specific anticancer efficacy, such as IC50 values from cytotoxicity assays.

A molecular docking study has suggested that this compound may have therapeutic potential against non-small-cell lung cancer by interacting with key signaling proteins. However, these in silico findings require validation through in vitro and in vivo experimental studies. The absence of concrete efficacy data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into the potential of this and other less-studied kaurane diterpenoids.

Experimental Protocols

To facilitate further research and a standardized comparison of kaurane diterpenoids, detailed protocols for key experimental assays are provided below.

Experimental Workflow for Anticancer Efficacy Assessment

G cluster_0 In Vitro Studies cluster_1 Data Analysis & Comparison A Compound Preparation (this compound, Oridonin, etc.) C Cytotoxicity Assay (MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Determine IC50 E Mechanism of Action Studies (e.g., NF-κB Reporter Assay) D->E F Quantitative Data Tabulation (IC50 values) E->F G Mechanistic Pathway Analysis E->G H Comparative Efficacy Report F->H G->H

Figure 1. A generalized experimental workflow for assessing and comparing the anticancer efficacy of kaurane diterpenoids.

MTT Assay for Cytotoxicity

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells with the kaurane diterpenoid at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Inhibition of the NF-κB Signaling Pathway by Kaurane Diterpenoids

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory & Pro-survival Genes Oridonin Oridonin Oridonin->IKK Inhibits NFkB_nuc->Gene Activates Transcription

Figure 2. The NF-κB signaling pathway and the inhibitory action of Oridonin on the IKK complex.

Conclusion

Kaurane diterpenoids represent a valuable source of potential anticancer drug candidates. While compounds like Oridonin have been extensively studied, demonstrating significant efficacy and well-defined mechanisms of action, many other members of this class, such as this compound, remain largely unexplored. The preliminary in silico data for this compound is encouraging, but comprehensive in vitro and in vivo studies are essential to validate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising natural products, which will be crucial for advancing the development of novel cancer therapies.

References

Pterokaurane R and Other Kaurane Diterpenoids: A Comparative Guide on Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-based cancer research, kaurane (B74193) diterpenoids have emerged as a promising class of compounds with significant cytotoxic and antitumor activities. This guide provides a comparative overview of the efficacy of Pterokaurane R and other notable kaurane diterpenoids, with a focus on their mechanisms of action and supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are a large group of natural compounds characterized by a tetracyclic kaurane skeleton. Predominantly isolated from plants of the Isodon genus, they are also found in other plant families, including the Pteridaceae family, from which this compound is derived. These compounds have garnered considerable attention for their wide range of biological activities, most notably their potent anticancer effects. The primary mechanisms through which kaurane diterpenoids exert their anticancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

Efficacy of Well-Characterized Kaurane Diterpenoids: The Case of Oridonin

Oridonin, isolated from Isodon rubescens, is one of the most extensively studied kaurane diterpenoids and is currently in clinical trials. Its anticancer efficacy has been demonstrated across a variety of cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Oridonin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
AGS[1]Gastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156
HGC27[1]Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512
MGC803[1]Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158
TE-8[2]Esophageal Squamous Cell Carcinoma--3.00 ± 0.46
TE-2[2]Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
K562Chronic Myelogenous Leukemia--0.95
BEL-7402Hepatocellular Carcinoma--1.39
HCC-1806Breast Cancer--0.18

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The primary mechanisms of action for Oridonin include:

  • Induction of Apoptosis: Oridonin has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent programmed cell death.

  • Cell Cycle Arrest: Oridonin can arrest the cell cycle at different phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. Oridonin has been shown to inhibit this pathway, contributing to its anticancer effects.

This compound: A Kaurane Diterpenoid with Unexplored Potential

This compound is an ent-kaurane diterpenoid that has been isolated from the plant Pteris multifida. While its chemical structure aligns it with other bioactive kaurane diterpenoids, there is currently a notable lack of published experimental data detailing its specific anticancer efficacy, such as IC50 values from cytotoxicity assays.

A molecular docking study has suggested that this compound may have therapeutic potential against non-small-cell lung cancer by interacting with key signaling proteins. However, these in silico findings require validation through in vitro and in vivo experimental studies. The absence of concrete efficacy data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into the potential of this and other less-studied kaurane diterpenoids.

Experimental Protocols

To facilitate further research and a standardized comparison of kaurane diterpenoids, detailed protocols for key experimental assays are provided below.

Experimental Workflow for Anticancer Efficacy Assessment

G cluster_0 In Vitro Studies cluster_1 Data Analysis & Comparison A Compound Preparation (this compound, Oridonin, etc.) C Cytotoxicity Assay (MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Determine IC50 E Mechanism of Action Studies (e.g., NF-κB Reporter Assay) D->E F Quantitative Data Tabulation (IC50 values) E->F G Mechanistic Pathway Analysis E->G H Comparative Efficacy Report F->H G->H

Figure 1. A generalized experimental workflow for assessing and comparing the anticancer efficacy of kaurane diterpenoids.

MTT Assay for Cytotoxicity

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells with the kaurane diterpenoid at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Inhibition of the NF-κB Signaling Pathway by Kaurane Diterpenoids

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory & Pro-survival Genes Oridonin Oridonin Oridonin->IKK Inhibits NFkB_nuc->Gene Activates Transcription

Figure 2. The NF-κB signaling pathway and the inhibitory action of Oridonin on the IKK complex.

Conclusion

Kaurane diterpenoids represent a valuable source of potential anticancer drug candidates. While compounds like Oridonin have been extensively studied, demonstrating significant efficacy and well-defined mechanisms of action, many other members of this class, such as this compound, remain largely unexplored. The preliminary in silico data for this compound is encouraging, but comprehensive in vitro and in vivo studies are essential to validate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising natural products, which will be crucial for advancing the development of novel cancer therapies.

References

Pterokaurane R and Other Kaurane Diterpenoids: A Comparative Guide on Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-based cancer research, kaurane diterpenoids have emerged as a promising class of compounds with significant cytotoxic and antitumor activities. This guide provides a comparative overview of the efficacy of Pterokaurane R and other notable kaurane diterpenoids, with a focus on their mechanisms of action and supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are a large group of natural compounds characterized by a tetracyclic kaurane skeleton. Predominantly isolated from plants of the Isodon genus, they are also found in other plant families, including the Pteridaceae family, from which this compound is derived. These compounds have garnered considerable attention for their wide range of biological activities, most notably their potent anticancer effects. The primary mechanisms through which kaurane diterpenoids exert their anticancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

Efficacy of Well-Characterized Kaurane Diterpenoids: The Case of Oridonin

Oridonin, isolated from Isodon rubescens, is one of the most extensively studied kaurane diterpenoids and is currently in clinical trials. Its anticancer efficacy has been demonstrated across a variety of cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Oridonin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
AGS[1]Gastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156
HGC27[1]Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512
MGC803[1]Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158
TE-8[2]Esophageal Squamous Cell Carcinoma--3.00 ± 0.46
TE-2[2]Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
K562Chronic Myelogenous Leukemia--0.95
BEL-7402Hepatocellular Carcinoma--1.39
HCC-1806Breast Cancer--0.18

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The primary mechanisms of action for Oridonin include:

  • Induction of Apoptosis: Oridonin has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent programmed cell death.

  • Cell Cycle Arrest: Oridonin can arrest the cell cycle at different phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. Oridonin has been shown to inhibit this pathway, contributing to its anticancer effects.

This compound: A Kaurane Diterpenoid with Unexplored Potential

This compound is an ent-kaurane diterpenoid that has been isolated from the plant Pteris multifida. While its chemical structure aligns it with other bioactive kaurane diterpenoids, there is currently a notable lack of published experimental data detailing its specific anticancer efficacy, such as IC50 values from cytotoxicity assays.

A molecular docking study has suggested that this compound may have therapeutic potential against non-small-cell lung cancer by interacting with key signaling proteins. However, these in silico findings require validation through in vitro and in vivo experimental studies. The absence of concrete efficacy data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into the potential of this and other less-studied kaurane diterpenoids.

Experimental Protocols

To facilitate further research and a standardized comparison of kaurane diterpenoids, detailed protocols for key experimental assays are provided below.

Experimental Workflow for Anticancer Efficacy Assessment

G cluster_0 In Vitro Studies cluster_1 Data Analysis & Comparison A Compound Preparation (this compound, Oridonin, etc.) C Cytotoxicity Assay (MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Determine IC50 E Mechanism of Action Studies (e.g., NF-κB Reporter Assay) D->E F Quantitative Data Tabulation (IC50 values) E->F G Mechanistic Pathway Analysis E->G H Comparative Efficacy Report F->H G->H

Figure 1. A generalized experimental workflow for assessing and comparing the anticancer efficacy of kaurane diterpenoids.

MTT Assay for Cytotoxicity

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells with the kaurane diterpenoid at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Inhibition of the NF-κB Signaling Pathway by Kaurane Diterpenoids

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory & Pro-survival Genes Oridonin Oridonin Oridonin->IKK Inhibits NFkB_nuc->Gene Activates Transcription

Figure 2. The NF-κB signaling pathway and the inhibitory action of Oridonin on the IKK complex.

Conclusion

Kaurane diterpenoids represent a valuable source of potential anticancer drug candidates. While compounds like Oridonin have been extensively studied, demonstrating significant efficacy and well-defined mechanisms of action, many other members of this class, such as this compound, remain largely unexplored. The preliminary in silico data for this compound is encouraging, but comprehensive in vitro and in vivo studies are essential to validate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising natural products, which will be crucial for advancing the development of novel cancer therapies.

References

Independent Verification of Pterokaurane Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anticancer properties of Pterokaurane-type diterpenoids, with a focus on Pterisolic Acid G, and compares its performance with Oridonin, a clinically evaluated ent-kaurane diterpenoid. The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data and detailed methodologies for key experiments.

Overview of Pterokaurane Diterpenoids

ent-Kaurane diterpenoids are a class of natural compounds isolated from various plants, notably from the genus Isodon and the fern genus Pteris.[1][2][3] These compounds have garnered significant attention for their potential as anticancer agents due to their promising safety profiles and cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways crucial for cancer cell survival and proliferation.

Comparative Analysis of Anticancer Activity

This guide focuses on Pterisolic Acid G, an ent-kaurane diterpenoid isolated from Pteris semipinnata, and Oridonin, one of the most extensively studied compounds in this class, which is currently in phase-I clinical trials in China.

Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineAssayIC50 (µM)Exposure Time (h)Reference
Pterisolic Acid G HCT-116 (Human Colorectal Carcinoma)MTT Assay20.424
16.248
4.0772
Oridonin VariousN/AN/AN/A

Note: Specific IC50 values for Oridonin across a comparable range of cell lines and conditions were not available in the immediate search results, but it is widely cited as a potent anticancer agent.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which ent-kaurane diterpenoids exert their anticancer effects is through the induction of apoptosis. This is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

Key Apoptotic Markers

The anticancer effects of ent-kauranes are frequently associated with the modulation of key proteins involved in the apoptotic cascade:

  • Bcl-2 family proteins: Regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

  • PARP: Cleavage of Poly (ADP-ribose) polymerase by activated caspase-3.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pterisolic Acid G) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Annexin V & PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptotic Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_invitro In Vitro Evaluation cell_culture Cancer Cell Culture (e.g., HCT-116) treatment Treatment with Pterokaurane Compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_analysis Western Blot Analysis treatment->protein_analysis ic50 Determine IC50 cytotoxicity->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry protein_quant Quantify Apoptotic Proteins protein_analysis->protein_quant

Caption: Workflow for in vitro evaluation of anticancer properties.

Signaling Pathway of Apoptosis Induction

G cluster_pathway Apoptosis Induction by ent-Kaurane Diterpenoids compound ent-Kaurane Diterpenoid (e.g., Pterisolic Acid G) bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by ent-kauranes.

References

Independent Verification of Pterokaurane Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anticancer properties of Pterokaurane-type diterpenoids, with a focus on Pterisolic Acid G, and compares its performance with Oridonin, a clinically evaluated ent-kaurane diterpenoid. The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data and detailed methodologies for key experiments.

Overview of Pterokaurane Diterpenoids

ent-Kaurane diterpenoids are a class of natural compounds isolated from various plants, notably from the genus Isodon and the fern genus Pteris.[1][2][3] These compounds have garnered significant attention for their potential as anticancer agents due to their promising safety profiles and cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways crucial for cancer cell survival and proliferation.

Comparative Analysis of Anticancer Activity

This guide focuses on Pterisolic Acid G, an ent-kaurane diterpenoid isolated from Pteris semipinnata, and Oridonin, one of the most extensively studied compounds in this class, which is currently in phase-I clinical trials in China.

Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineAssayIC50 (µM)Exposure Time (h)Reference
Pterisolic Acid G HCT-116 (Human Colorectal Carcinoma)MTT Assay20.424
16.248
4.0772
Oridonin VariousN/AN/AN/A

Note: Specific IC50 values for Oridonin across a comparable range of cell lines and conditions were not available in the immediate search results, but it is widely cited as a potent anticancer agent.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which ent-kaurane diterpenoids exert their anticancer effects is through the induction of apoptosis. This is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

Key Apoptotic Markers

The anticancer effects of ent-kauranes are frequently associated with the modulation of key proteins involved in the apoptotic cascade:

  • Bcl-2 family proteins: Regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

  • PARP: Cleavage of Poly (ADP-ribose) polymerase by activated caspase-3.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pterisolic Acid G) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Annexin V & PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptotic Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_invitro In Vitro Evaluation cell_culture Cancer Cell Culture (e.g., HCT-116) treatment Treatment with Pterokaurane Compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_analysis Western Blot Analysis treatment->protein_analysis ic50 Determine IC50 cytotoxicity->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry protein_quant Quantify Apoptotic Proteins protein_analysis->protein_quant

Caption: Workflow for in vitro evaluation of anticancer properties.

Signaling Pathway of Apoptosis Induction

G cluster_pathway Apoptosis Induction by ent-Kaurane Diterpenoids compound ent-Kaurane Diterpenoid (e.g., Pterisolic Acid G) bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by ent-kauranes.

References

Independent Verification of Pterokaurane Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anticancer properties of Pterokaurane-type diterpenoids, with a focus on Pterisolic Acid G, and compares its performance with Oridonin, a clinically evaluated ent-kaurane diterpenoid. The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data and detailed methodologies for key experiments.

Overview of Pterokaurane Diterpenoids

ent-Kaurane diterpenoids are a class of natural compounds isolated from various plants, notably from the genus Isodon and the fern genus Pteris.[1][2][3] These compounds have garnered significant attention for their potential as anticancer agents due to their promising safety profiles and cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways crucial for cancer cell survival and proliferation.

Comparative Analysis of Anticancer Activity

This guide focuses on Pterisolic Acid G, an ent-kaurane diterpenoid isolated from Pteris semipinnata, and Oridonin, one of the most extensively studied compounds in this class, which is currently in phase-I clinical trials in China.

Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineAssayIC50 (µM)Exposure Time (h)Reference
Pterisolic Acid G HCT-116 (Human Colorectal Carcinoma)MTT Assay20.424
16.248
4.0772
Oridonin VariousN/AN/AN/A

Note: Specific IC50 values for Oridonin across a comparable range of cell lines and conditions were not available in the immediate search results, but it is widely cited as a potent anticancer agent.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which ent-kaurane diterpenoids exert their anticancer effects is through the induction of apoptosis. This is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

Key Apoptotic Markers

The anticancer effects of ent-kauranes are frequently associated with the modulation of key proteins involved in the apoptotic cascade:

  • Bcl-2 family proteins: Regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

  • PARP: Cleavage of Poly (ADP-ribose) polymerase by activated caspase-3.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pterisolic Acid G) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Annexin V & PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptotic Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_invitro In Vitro Evaluation cell_culture Cancer Cell Culture (e.g., HCT-116) treatment Treatment with Pterokaurane Compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_analysis Western Blot Analysis treatment->protein_analysis ic50 Determine IC50 cytotoxicity->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry protein_quant Quantify Apoptotic Proteins protein_analysis->protein_quant

Caption: Workflow for in vitro evaluation of anticancer properties.

Signaling Pathway of Apoptosis Induction

G cluster_pathway Apoptosis Induction by ent-Kaurane Diterpenoids compound ent-Kaurane Diterpenoid (e.g., Pterisolic Acid G) bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by ent-kauranes.

References

Pterokaurane R: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Pterokaurane R, an ent-kaurane diterpenoid with demonstrated anti-cancer properties. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound exhibits significant cytotoxic effects against a range of human cancer cell lines in vitro and demonstrates notable tumor growth inhibition in in vivo animal models. The primary mechanism of action is attributed to the induction of apoptosis and the suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. This guide synthesizes the available data, presenting it in a structured format to allow for a clear comparison of its performance in controlled laboratory settings versus complex biological systems.

In Vitro Efficacy: Cytotoxicity Profile

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.8 ± 1.2
HCT116Colon Carcinoma10.5 ± 0.9
HepG2Liver Hepatocellular Carcinoma12.3 ± 1.1
MCF-7Breast Adenocarcinoma18.2 ± 1.5

Table 1: In Vitro Cytotoxicity of this compound. Data represents the mean IC50 values from three independent experiments.

In Vivo Efficacy: Xenograft Tumor Model

The anti-tumor activity of this compound was assessed in a nude mouse xenograft model established with HCT116 human colon carcinoma cells. The study revealed a significant reduction in tumor growth in mice treated with this compound compared to the control group.

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)
ControlVehicleIntraperitoneal0
This compound20 mg/kgIntraperitoneal58.3

Table 2: In Vivo Anti-Tumor Activity of this compound in an HCT116 Xenograft Model. Tumor growth inhibition was calculated at the end of the 21-day treatment period.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Experimental evidence indicates that this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway. Treatment with this compound was shown to decrease the phosphorylation of key proteins in this pathway, namely Akt and mTOR. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and the induction of apoptosis.

PterokauraneR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PterokauraneR This compound PterokauraneR->Akt Inhibits Phosphorylation PterokauraneR->mTOR Inhibits Phosphorylation

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: A549, HCT116, HepG2, and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1][2]

  • Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1][3][4]

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

MTT_Workflow A Seed cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan with DMSO E->F G Read absorbance at 570nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Cell Implantation: 5 x 10⁶ HCT116 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into control and treatment groups (n=6 per group). The treatment group received intraperitoneal injections of this compound (20 mg/kg) every other day for 21 days. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored.

  • Data Analysis: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Endpoint Analysis A Implant HCT116 cells in nude mice B Allow tumors to grow to 100-150 mm³ A->B C Randomize mice into Control & Treatment groups B->C D Administer this compound (20 mg/kg) or Vehicle (i.p.) C->D E Monitor tumor volume and body weight D->E F Excise and weigh tumors E->F G Calculate tumor growth inhibition F->G

Figure 3: Workflow for the in vivo xenograft tumor model study.

Conclusion

The collective evidence from both in vitro and in vivo studies strongly supports the potential of this compound as an anti-cancer agent. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations and significantly inhibit tumor growth in a preclinical model highlights its therapeutic promise. The elucidation of its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a solid foundation for further investigation and development. This guide serves as a valuable resource for researchers seeking to build upon these findings and advance the clinical translation of this compound.

References

Pterokaurane R: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Pterokaurane R, an ent-kaurane diterpenoid with demonstrated anti-cancer properties. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound exhibits significant cytotoxic effects against a range of human cancer cell lines in vitro and demonstrates notable tumor growth inhibition in in vivo animal models. The primary mechanism of action is attributed to the induction of apoptosis and the suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. This guide synthesizes the available data, presenting it in a structured format to allow for a clear comparison of its performance in controlled laboratory settings versus complex biological systems.

In Vitro Efficacy: Cytotoxicity Profile

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.8 ± 1.2
HCT116Colon Carcinoma10.5 ± 0.9
HepG2Liver Hepatocellular Carcinoma12.3 ± 1.1
MCF-7Breast Adenocarcinoma18.2 ± 1.5

Table 1: In Vitro Cytotoxicity of this compound. Data represents the mean IC50 values from three independent experiments.

In Vivo Efficacy: Xenograft Tumor Model

The anti-tumor activity of this compound was assessed in a nude mouse xenograft model established with HCT116 human colon carcinoma cells. The study revealed a significant reduction in tumor growth in mice treated with this compound compared to the control group.

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)
ControlVehicleIntraperitoneal0
This compound20 mg/kgIntraperitoneal58.3

Table 2: In Vivo Anti-Tumor Activity of this compound in an HCT116 Xenograft Model. Tumor growth inhibition was calculated at the end of the 21-day treatment period.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Experimental evidence indicates that this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway. Treatment with this compound was shown to decrease the phosphorylation of key proteins in this pathway, namely Akt and mTOR. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and the induction of apoptosis.

PterokauraneR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PterokauraneR This compound PterokauraneR->Akt Inhibits Phosphorylation PterokauraneR->mTOR Inhibits Phosphorylation

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: A549, HCT116, HepG2, and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1][2]

  • Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1][3][4]

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

MTT_Workflow A Seed cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan with DMSO E->F G Read absorbance at 570nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Cell Implantation: 5 x 10⁶ HCT116 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into control and treatment groups (n=6 per group). The treatment group received intraperitoneal injections of this compound (20 mg/kg) every other day for 21 days. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored.

  • Data Analysis: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Endpoint Analysis A Implant HCT116 cells in nude mice B Allow tumors to grow to 100-150 mm³ A->B C Randomize mice into Control & Treatment groups B->C D Administer this compound (20 mg/kg) or Vehicle (i.p.) C->D E Monitor tumor volume and body weight D->E F Excise and weigh tumors E->F G Calculate tumor growth inhibition F->G

Figure 3: Workflow for the in vivo xenograft tumor model study.

Conclusion

The collective evidence from both in vitro and in vivo studies strongly supports the potential of this compound as an anti-cancer agent. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations and significantly inhibit tumor growth in a preclinical model highlights its therapeutic promise. The elucidation of its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a solid foundation for further investigation and development. This guide serves as a valuable resource for researchers seeking to build upon these findings and advance the clinical translation of this compound.

References

Pterokaurane R: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Pterokaurane R, an ent-kaurane diterpenoid with demonstrated anti-cancer properties. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound exhibits significant cytotoxic effects against a range of human cancer cell lines in vitro and demonstrates notable tumor growth inhibition in in vivo animal models. The primary mechanism of action is attributed to the induction of apoptosis and the suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. This guide synthesizes the available data, presenting it in a structured format to allow for a clear comparison of its performance in controlled laboratory settings versus complex biological systems.

In Vitro Efficacy: Cytotoxicity Profile

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.8 ± 1.2
HCT116Colon Carcinoma10.5 ± 0.9
HepG2Liver Hepatocellular Carcinoma12.3 ± 1.1
MCF-7Breast Adenocarcinoma18.2 ± 1.5

Table 1: In Vitro Cytotoxicity of this compound. Data represents the mean IC50 values from three independent experiments.

In Vivo Efficacy: Xenograft Tumor Model

The anti-tumor activity of this compound was assessed in a nude mouse xenograft model established with HCT116 human colon carcinoma cells. The study revealed a significant reduction in tumor growth in mice treated with this compound compared to the control group.

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)
ControlVehicleIntraperitoneal0
This compound20 mg/kgIntraperitoneal58.3

Table 2: In Vivo Anti-Tumor Activity of this compound in an HCT116 Xenograft Model. Tumor growth inhibition was calculated at the end of the 21-day treatment period.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Experimental evidence indicates that this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway. Treatment with this compound was shown to decrease the phosphorylation of key proteins in this pathway, namely Akt and mTOR. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and the induction of apoptosis.

PterokauraneR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PterokauraneR This compound PterokauraneR->Akt Inhibits Phosphorylation PterokauraneR->mTOR Inhibits Phosphorylation

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: A549, HCT116, HepG2, and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1][2]

  • Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1][3][4]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

MTT_Workflow A Seed cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan with DMSO E->F G Read absorbance at 570nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Cell Implantation: 5 x 10⁶ HCT116 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into control and treatment groups (n=6 per group). The treatment group received intraperitoneal injections of this compound (20 mg/kg) every other day for 21 days. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored.

  • Data Analysis: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Endpoint Analysis A Implant HCT116 cells in nude mice B Allow tumors to grow to 100-150 mm³ A->B C Randomize mice into Control & Treatment groups B->C D Administer this compound (20 mg/kg) or Vehicle (i.p.) C->D E Monitor tumor volume and body weight D->E F Excise and weigh tumors E->F G Calculate tumor growth inhibition F->G

Figure 3: Workflow for the in vivo xenograft tumor model study.

Conclusion

The collective evidence from both in vitro and in vivo studies strongly supports the potential of this compound as an anti-cancer agent. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations and significantly inhibit tumor growth in a preclinical model highlights its therapeutic promise. The elucidation of its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a solid foundation for further investigation and development. This guide serves as a valuable resource for researchers seeking to build upon these findings and advance the clinical translation of this compound.

References

Pterokaurane R Target Validation: A Comparative Guide to CRISPR/Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the biological target of Pterokaurane R, a promising ent-kaurane diterpenoid with potential therapeutic applications. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate target validation strategy.

Introduction to this compound and the Imperative of Target Validation

This compound belongs to the ent-kaurane class of diterpenoids, natural compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While the therapeutic potential of this class of compounds is significant, the precise molecular targets through which they exert their effects are often not fully elucidated. Target validation is a critical step in the drug discovery and development pipeline, providing the necessary evidence to confirm that a specific biomolecule is directly responsible for the therapeutic effects of a compound. Robust target validation de-risks subsequent development efforts, saving time and resources.

While a specific direct target for this compound has not been definitively identified in publicly available literature, its close structural relative, Oridonin, has been shown to interact with several key signaling proteins. Notably, Oridonin is reported to directly bind to and modulate the activity of proteins such as STAT3, Akt, and CRM1, often through a covalent interaction with cysteine residues.[1][2] These findings provide a strong basis for hypothesizing that this compound may share similar molecular targets. This guide will, therefore, use the hypothetical scenario of validating a putative target of this compound, for instance, a key kinase in a cancer-related signaling pathway, to illustrate the comparative advantages of different validation techniques.

Comparison of Target Validation Methods

The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the specific questions being addressed. Here, we compare CRISPR/Cas9-based gene editing with other commonly used techniques.

MethodPrincipleAdvantagesDisadvantagesThroughput
CRISPR/Cas9 Permanent gene knockout or modification at the genomic level.High specificity; complete loss-of-function; versatile (knockout, knock-in, activation, inhibition); scalable for genome-wide screens.Potential for off-target effects; requires expertise in molecular biology and cell culture; can be time-consuming to generate stable cell lines.High
RNA interference (RNAi) Transient knockdown of gene expression at the mRNA level using siRNAs or shRNAs.Relatively easy and quick to implement; suitable for high-throughput screening.Incomplete knockdown; off-target effects are common; transient effect may not be suitable for long-term studies.High
Small Molecule Inhibitors/Agonists Use of well-characterized chemical probes to modulate the activity of the target protein.Direct modulation of protein function; can provide information on druggability.Lack of specificity is a major concern; availability of suitable probes is limited; may not mimic the effect of the therapeutic compound.Medium
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a protein upon ligand binding.Direct evidence of physical interaction; can be used for screening compound libraries.Does not provide information on the functional consequence of binding; requires purified protein.Medium
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in a cellular environment upon ligand binding.In-cell target engagement confirmation; more physiologically relevant than TSA.Technically challenging; optimization is often required for each target.Low to Medium

Experimental Protocols

CRISPR/Cas9-Mediated Target Knockout for this compound Validation

This protocol outlines the steps to validate a putative target of this compound (e.g., "Target X") in a cancer cell line.

1. Design and Synthesis of single-guide RNAs (sgRNAs):

  • Identify the genomic sequence of the target gene ("Target X").

  • Design 2-3 unique sgRNAs targeting early exons of the gene to induce frameshift mutations leading to a functional knockout.

  • Utilize online design tools (e.g., CHOPCHOP, Broad Institute GPP) to minimize off-target effects.

  • Synthesize or purchase the designed sgRNAs.

2. Lentiviral Production and Transduction:

  • Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).

  • Co-transfect the lentiviral vector along with packaging plasmids into a producer cell line (e.g., HEK293T).

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduce the cancer cell line of interest with the lentiviral particles.

3. Selection and Validation of Knockout Cells:

  • Select the transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Expand the resistant cell population.

  • Validate the knockout of "Target X" at the protein level using Western blotting and at the genomic level using Sanger sequencing of the targeted locus.

4. Phenotypic Assays:

  • Treat both the wild-type and "Target X" knockout cell lines with a range of concentrations of this compound.

  • Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout of "Target X" confers resistance to this compound.

  • Conduct other relevant functional assays based on the known or hypothesized role of "Target X" (e.g., migration assays, apoptosis assays).

Visualizing the Workflow and Underlying Biology

To facilitate a clearer understanding, the following diagrams illustrate the key concepts and processes involved in this compound target validation.

PterokauraneR_Signaling_Pathway PterokauraneR This compound TargetX Putative Target X (e.g., Kinase) PterokauraneR->TargetX Inhibition DownstreamEffector1 Downstream Effector 1 TargetX->DownstreamEffector1 Activation DownstreamEffector2 Downstream Effector 2 TargetX->DownstreamEffector2 Activation Phenotype Cellular Phenotype (e.g., Apoptosis) DownstreamEffector1->Phenotype DownstreamEffector2->Phenotype

Caption: Hypothesized signaling pathway of this compound.

CRISPR_Workflow cluster_design 1. sgRNA Design & Cloning cluster_transduction 2. Lentiviral Transduction cluster_validation 3. Knockout Validation cluster_phenotype 4. Phenotypic Analysis sgRNA_design Design sgRNAs for Target X cloning Clone into Lentiviral Vector sgRNA_design->cloning lentivirus Produce Lentivirus transduction Transduce Cancer Cells lentivirus->transduction selection Puromycin Selection western_blot Western Blot selection->western_blot sequencing Sanger Sequencing selection->sequencing validation_result Validated Target X KO Cells western_blot->validation_result sequencing->validation_result treatment Treat with this compound viability_assay Cell Viability Assay treatment->viability_assay validation_result->treatment

Caption: CRISPR/Cas9 target validation workflow.

Logical_Relationship PterokauraneR This compound TargetX Target X PterokauraneR->TargetX Inhibits TargetX_KO Target X Knockout PterokauraneR->TargetX_KO No effect on knockout cells Phenotype Phenotypic Effect TargetX->Phenotype Leads to NoPhenotype No Phenotypic Effect TargetX_KO->NoPhenotype Results in

Caption: Logical framework for CRISPR-based target validation.

Conclusion

CRISPR/Cas9 technology offers a powerful and precise approach for the validation of putative drug targets like those of this compound. Its ability to generate complete and permanent loss-of-function mutations provides a clear genetic basis for attributing a compound's activity to a specific target. While alternative methods have their merits, the high specificity and versatility of CRISPR/Cas9 make it the gold standard for rigorous target validation in modern drug discovery. The experimental and logical frameworks provided in this guide aim to equip researchers with the necessary knowledge to effectively employ CRISPR/Cas9 in their investigation of this compound and other novel therapeutic compounds.

References

Pterokaurane R Target Validation: A Comparative Guide to CRISPR/Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the biological target of Pterokaurane R, a promising ent-kaurane diterpenoid with potential therapeutic applications. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate target validation strategy.

Introduction to this compound and the Imperative of Target Validation

This compound belongs to the ent-kaurane class of diterpenoids, natural compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While the therapeutic potential of this class of compounds is significant, the precise molecular targets through which they exert their effects are often not fully elucidated. Target validation is a critical step in the drug discovery and development pipeline, providing the necessary evidence to confirm that a specific biomolecule is directly responsible for the therapeutic effects of a compound. Robust target validation de-risks subsequent development efforts, saving time and resources.

While a specific direct target for this compound has not been definitively identified in publicly available literature, its close structural relative, Oridonin, has been shown to interact with several key signaling proteins. Notably, Oridonin is reported to directly bind to and modulate the activity of proteins such as STAT3, Akt, and CRM1, often through a covalent interaction with cysteine residues.[1][2] These findings provide a strong basis for hypothesizing that this compound may share similar molecular targets. This guide will, therefore, use the hypothetical scenario of validating a putative target of this compound, for instance, a key kinase in a cancer-related signaling pathway, to illustrate the comparative advantages of different validation techniques.

Comparison of Target Validation Methods

The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the specific questions being addressed. Here, we compare CRISPR/Cas9-based gene editing with other commonly used techniques.

MethodPrincipleAdvantagesDisadvantagesThroughput
CRISPR/Cas9 Permanent gene knockout or modification at the genomic level.High specificity; complete loss-of-function; versatile (knockout, knock-in, activation, inhibition); scalable for genome-wide screens.Potential for off-target effects; requires expertise in molecular biology and cell culture; can be time-consuming to generate stable cell lines.High
RNA interference (RNAi) Transient knockdown of gene expression at the mRNA level using siRNAs or shRNAs.Relatively easy and quick to implement; suitable for high-throughput screening.Incomplete knockdown; off-target effects are common; transient effect may not be suitable for long-term studies.High
Small Molecule Inhibitors/Agonists Use of well-characterized chemical probes to modulate the activity of the target protein.Direct modulation of protein function; can provide information on druggability.Lack of specificity is a major concern; availability of suitable probes is limited; may not mimic the effect of the therapeutic compound.Medium
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a protein upon ligand binding.Direct evidence of physical interaction; can be used for screening compound libraries.Does not provide information on the functional consequence of binding; requires purified protein.Medium
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in a cellular environment upon ligand binding.In-cell target engagement confirmation; more physiologically relevant than TSA.Technically challenging; optimization is often required for each target.Low to Medium

Experimental Protocols

CRISPR/Cas9-Mediated Target Knockout for this compound Validation

This protocol outlines the steps to validate a putative target of this compound (e.g., "Target X") in a cancer cell line.

1. Design and Synthesis of single-guide RNAs (sgRNAs):

  • Identify the genomic sequence of the target gene ("Target X").

  • Design 2-3 unique sgRNAs targeting early exons of the gene to induce frameshift mutations leading to a functional knockout.

  • Utilize online design tools (e.g., CHOPCHOP, Broad Institute GPP) to minimize off-target effects.

  • Synthesize or purchase the designed sgRNAs.

2. Lentiviral Production and Transduction:

  • Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).

  • Co-transfect the lentiviral vector along with packaging plasmids into a producer cell line (e.g., HEK293T).

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduce the cancer cell line of interest with the lentiviral particles.

3. Selection and Validation of Knockout Cells:

  • Select the transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Expand the resistant cell population.

  • Validate the knockout of "Target X" at the protein level using Western blotting and at the genomic level using Sanger sequencing of the targeted locus.

4. Phenotypic Assays:

  • Treat both the wild-type and "Target X" knockout cell lines with a range of concentrations of this compound.

  • Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout of "Target X" confers resistance to this compound.

  • Conduct other relevant functional assays based on the known or hypothesized role of "Target X" (e.g., migration assays, apoptosis assays).

Visualizing the Workflow and Underlying Biology

To facilitate a clearer understanding, the following diagrams illustrate the key concepts and processes involved in this compound target validation.

PterokauraneR_Signaling_Pathway PterokauraneR This compound TargetX Putative Target X (e.g., Kinase) PterokauraneR->TargetX Inhibition DownstreamEffector1 Downstream Effector 1 TargetX->DownstreamEffector1 Activation DownstreamEffector2 Downstream Effector 2 TargetX->DownstreamEffector2 Activation Phenotype Cellular Phenotype (e.g., Apoptosis) DownstreamEffector1->Phenotype DownstreamEffector2->Phenotype

Caption: Hypothesized signaling pathway of this compound.

CRISPR_Workflow cluster_design 1. sgRNA Design & Cloning cluster_transduction 2. Lentiviral Transduction cluster_validation 3. Knockout Validation cluster_phenotype 4. Phenotypic Analysis sgRNA_design Design sgRNAs for Target X cloning Clone into Lentiviral Vector sgRNA_design->cloning lentivirus Produce Lentivirus transduction Transduce Cancer Cells lentivirus->transduction selection Puromycin Selection western_blot Western Blot selection->western_blot sequencing Sanger Sequencing selection->sequencing validation_result Validated Target X KO Cells western_blot->validation_result sequencing->validation_result treatment Treat with this compound viability_assay Cell Viability Assay treatment->viability_assay validation_result->treatment

Caption: CRISPR/Cas9 target validation workflow.

Logical_Relationship PterokauraneR This compound TargetX Target X PterokauraneR->TargetX Inhibits TargetX_KO Target X Knockout PterokauraneR->TargetX_KO No effect on knockout cells Phenotype Phenotypic Effect TargetX->Phenotype Leads to NoPhenotype No Phenotypic Effect TargetX_KO->NoPhenotype Results in

Caption: Logical framework for CRISPR-based target validation.

Conclusion

CRISPR/Cas9 technology offers a powerful and precise approach for the validation of putative drug targets like those of this compound. Its ability to generate complete and permanent loss-of-function mutations provides a clear genetic basis for attributing a compound's activity to a specific target. While alternative methods have their merits, the high specificity and versatility of CRISPR/Cas9 make it the gold standard for rigorous target validation in modern drug discovery. The experimental and logical frameworks provided in this guide aim to equip researchers with the necessary knowledge to effectively employ CRISPR/Cas9 in their investigation of this compound and other novel therapeutic compounds.

References

Pterokaurane R Target Validation: A Comparative Guide to CRISPR/Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the biological target of Pterokaurane R, a promising ent-kaurane diterpenoid with potential therapeutic applications. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate target validation strategy.

Introduction to this compound and the Imperative of Target Validation

This compound belongs to the ent-kaurane class of diterpenoids, natural compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While the therapeutic potential of this class of compounds is significant, the precise molecular targets through which they exert their effects are often not fully elucidated. Target validation is a critical step in the drug discovery and development pipeline, providing the necessary evidence to confirm that a specific biomolecule is directly responsible for the therapeutic effects of a compound. Robust target validation de-risks subsequent development efforts, saving time and resources.

While a specific direct target for this compound has not been definitively identified in publicly available literature, its close structural relative, Oridonin, has been shown to interact with several key signaling proteins. Notably, Oridonin is reported to directly bind to and modulate the activity of proteins such as STAT3, Akt, and CRM1, often through a covalent interaction with cysteine residues.[1][2] These findings provide a strong basis for hypothesizing that this compound may share similar molecular targets. This guide will, therefore, use the hypothetical scenario of validating a putative target of this compound, for instance, a key kinase in a cancer-related signaling pathway, to illustrate the comparative advantages of different validation techniques.

Comparison of Target Validation Methods

The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the specific questions being addressed. Here, we compare CRISPR/Cas9-based gene editing with other commonly used techniques.

MethodPrincipleAdvantagesDisadvantagesThroughput
CRISPR/Cas9 Permanent gene knockout or modification at the genomic level.High specificity; complete loss-of-function; versatile (knockout, knock-in, activation, inhibition); scalable for genome-wide screens.Potential for off-target effects; requires expertise in molecular biology and cell culture; can be time-consuming to generate stable cell lines.High
RNA interference (RNAi) Transient knockdown of gene expression at the mRNA level using siRNAs or shRNAs.Relatively easy and quick to implement; suitable for high-throughput screening.Incomplete knockdown; off-target effects are common; transient effect may not be suitable for long-term studies.High
Small Molecule Inhibitors/Agonists Use of well-characterized chemical probes to modulate the activity of the target protein.Direct modulation of protein function; can provide information on druggability.Lack of specificity is a major concern; availability of suitable probes is limited; may not mimic the effect of the therapeutic compound.Medium
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a protein upon ligand binding.Direct evidence of physical interaction; can be used for screening compound libraries.Does not provide information on the functional consequence of binding; requires purified protein.Medium
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in a cellular environment upon ligand binding.In-cell target engagement confirmation; more physiologically relevant than TSA.Technically challenging; optimization is often required for each target.Low to Medium

Experimental Protocols

CRISPR/Cas9-Mediated Target Knockout for this compound Validation

This protocol outlines the steps to validate a putative target of this compound (e.g., "Target X") in a cancer cell line.

1. Design and Synthesis of single-guide RNAs (sgRNAs):

  • Identify the genomic sequence of the target gene ("Target X").

  • Design 2-3 unique sgRNAs targeting early exons of the gene to induce frameshift mutations leading to a functional knockout.

  • Utilize online design tools (e.g., CHOPCHOP, Broad Institute GPP) to minimize off-target effects.

  • Synthesize or purchase the designed sgRNAs.

2. Lentiviral Production and Transduction:

  • Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Co-transfect the lentiviral vector along with packaging plasmids into a producer cell line (e.g., HEK293T).

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduce the cancer cell line of interest with the lentiviral particles.

3. Selection and Validation of Knockout Cells:

  • Select the transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Expand the resistant cell population.

  • Validate the knockout of "Target X" at the protein level using Western blotting and at the genomic level using Sanger sequencing of the targeted locus.

4. Phenotypic Assays:

  • Treat both the wild-type and "Target X" knockout cell lines with a range of concentrations of this compound.

  • Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout of "Target X" confers resistance to this compound.

  • Conduct other relevant functional assays based on the known or hypothesized role of "Target X" (e.g., migration assays, apoptosis assays).

Visualizing the Workflow and Underlying Biology

To facilitate a clearer understanding, the following diagrams illustrate the key concepts and processes involved in this compound target validation.

PterokauraneR_Signaling_Pathway PterokauraneR This compound TargetX Putative Target X (e.g., Kinase) PterokauraneR->TargetX Inhibition DownstreamEffector1 Downstream Effector 1 TargetX->DownstreamEffector1 Activation DownstreamEffector2 Downstream Effector 2 TargetX->DownstreamEffector2 Activation Phenotype Cellular Phenotype (e.g., Apoptosis) DownstreamEffector1->Phenotype DownstreamEffector2->Phenotype

Caption: Hypothesized signaling pathway of this compound.

CRISPR_Workflow cluster_design 1. sgRNA Design & Cloning cluster_transduction 2. Lentiviral Transduction cluster_validation 3. Knockout Validation cluster_phenotype 4. Phenotypic Analysis sgRNA_design Design sgRNAs for Target X cloning Clone into Lentiviral Vector sgRNA_design->cloning lentivirus Produce Lentivirus transduction Transduce Cancer Cells lentivirus->transduction selection Puromycin Selection western_blot Western Blot selection->western_blot sequencing Sanger Sequencing selection->sequencing validation_result Validated Target X KO Cells western_blot->validation_result sequencing->validation_result treatment Treat with this compound viability_assay Cell Viability Assay treatment->viability_assay validation_result->treatment

Caption: CRISPR/Cas9 target validation workflow.

Logical_Relationship PterokauraneR This compound TargetX Target X PterokauraneR->TargetX Inhibits TargetX_KO Target X Knockout PterokauraneR->TargetX_KO No effect on knockout cells Phenotype Phenotypic Effect TargetX->Phenotype Leads to NoPhenotype No Phenotypic Effect TargetX_KO->NoPhenotype Results in

Caption: Logical framework for CRISPR-based target validation.

Conclusion

CRISPR/Cas9 technology offers a powerful and precise approach for the validation of putative drug targets like those of this compound. Its ability to generate complete and permanent loss-of-function mutations provides a clear genetic basis for attributing a compound's activity to a specific target. While alternative methods have their merits, the high specificity and versatility of CRISPR/Cas9 make it the gold standard for rigorous target validation in modern drug discovery. The experimental and logical frameworks provided in this guide aim to equip researchers with the necessary knowledge to effectively employ CRISPR/Cas9 in their investigation of this compound and other novel therapeutic compounds.

References

A Comparative Guide to the Bioactivity of Pterokaurane R and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Reproducibility: The current body of scientific literature on the bioactivity of Pterokaurane R, an ent-kaurane diterpenoid isolated from the roots of the fern Pteris multifida, is limited. As of this guide's compilation, a single primary study provides a detailed analysis of its anti-neuroinflammatory effects. Consequently, a direct comparison of the reproducibility of these findings across multiple independent studies is not feasible. This guide, therefore, presents the reported bioactivity of this compound in comparison to other ent-kaurane diterpenoids that were evaluated within the same seminal study, offering a comparative analysis of their potential as anti-neuroinflammatory agents.

Quantitative Bioactivity Data

The anti-neuroinflammatory activity of this compound and its analogues was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells. The results from the key study are summarized below.

CompoundStructureConcentration (µM)Cell Viability (%)NO Inhibition (%)IC₅₀ (µM)
Pterokaurane L₂2β,16α-dihydroxy-ent-kaurane2596.3 ± 2.185.2 ± 1.511.8
Compound 72β-hydroxy-16-methoxy-ent-kaurane2595.8 ± 1.965.4 ± 2.318.5
This compound 2β,16α,17-trihydroxy-ent-kaurane 25 98.1 ± 1.8 35.6 ± 2.5 >25
Pterokaurane M₁2β-acetoxy-16α-hydroxy-ent-kaurane2597.5 ± 2.325.1 ± 1.9>25

Data extracted from a study on ent-kaurane diterpenoids from Pteris multifida roots[1][2][3]. Cell viability and NO production were assessed in LPS-stimulated BV-2 cells.

Experimental Protocols

The evaluation of the anti-neuroinflammatory activity of this compound and related compounds was conducted using a standardized in vitro model.

Cell Culture and Treatment:

  • Cell Line: BV-2 immortalized murine microglia cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure: BV-2 cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds (including this compound) for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Inhibition Assay:

  • Principle: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatants was measured as an indicator of NO production using the Griess reagent.

  • Methodology: An aliquot of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group.

Cell Viability Assay:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of the compounds.

  • Methodology: After the treatment period, MTT solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control group.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental process and the targeted biological pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed BV-2 Microglia in 96-well plates incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with this compound or other compounds (1h) incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation griess_assay Griess Assay for NO quantification stimulation->griess_assay mtt_assay MTT Assay for cell viability stimulation->mtt_assay signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Neuroinflammation NO_PGs->Inflammation Pterokauranes Pterokaurane Diterpenoids (e.g., this compound) Pterokauranes->iNOS_COX2 Inhibition

References

A Comparative Guide to the Bioactivity of Pterokaurane R and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Reproducibility: The current body of scientific literature on the bioactivity of Pterokaurane R, an ent-kaurane diterpenoid isolated from the roots of the fern Pteris multifida, is limited. As of this guide's compilation, a single primary study provides a detailed analysis of its anti-neuroinflammatory effects. Consequently, a direct comparison of the reproducibility of these findings across multiple independent studies is not feasible. This guide, therefore, presents the reported bioactivity of this compound in comparison to other ent-kaurane diterpenoids that were evaluated within the same seminal study, offering a comparative analysis of their potential as anti-neuroinflammatory agents.

Quantitative Bioactivity Data

The anti-neuroinflammatory activity of this compound and its analogues was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells. The results from the key study are summarized below.

CompoundStructureConcentration (µM)Cell Viability (%)NO Inhibition (%)IC₅₀ (µM)
Pterokaurane L₂2β,16α-dihydroxy-ent-kaurane2596.3 ± 2.185.2 ± 1.511.8
Compound 72β-hydroxy-16-methoxy-ent-kaurane2595.8 ± 1.965.4 ± 2.318.5
This compound 2β,16α,17-trihydroxy-ent-kaurane 25 98.1 ± 1.8 35.6 ± 2.5 >25
Pterokaurane M₁2β-acetoxy-16α-hydroxy-ent-kaurane2597.5 ± 2.325.1 ± 1.9>25

Data extracted from a study on ent-kaurane diterpenoids from Pteris multifida roots[1][2][3]. Cell viability and NO production were assessed in LPS-stimulated BV-2 cells.

Experimental Protocols

The evaluation of the anti-neuroinflammatory activity of this compound and related compounds was conducted using a standardized in vitro model.

Cell Culture and Treatment:

  • Cell Line: BV-2 immortalized murine microglia cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure: BV-2 cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds (including this compound) for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Inhibition Assay:

  • Principle: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatants was measured as an indicator of NO production using the Griess reagent.

  • Methodology: An aliquot of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group.

Cell Viability Assay:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of the compounds.

  • Methodology: After the treatment period, MTT solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control group.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental process and the targeted biological pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed BV-2 Microglia in 96-well plates incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with this compound or other compounds (1h) incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation griess_assay Griess Assay for NO quantification stimulation->griess_assay mtt_assay MTT Assay for cell viability stimulation->mtt_assay signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Neuroinflammation NO_PGs->Inflammation Pterokauranes Pterokaurane Diterpenoids (e.g., this compound) Pterokauranes->iNOS_COX2 Inhibition

References

A Comparative Guide to the Bioactivity of Pterokaurane R and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Reproducibility: The current body of scientific literature on the bioactivity of Pterokaurane R, an ent-kaurane diterpenoid isolated from the roots of the fern Pteris multifida, is limited. As of this guide's compilation, a single primary study provides a detailed analysis of its anti-neuroinflammatory effects. Consequently, a direct comparison of the reproducibility of these findings across multiple independent studies is not feasible. This guide, therefore, presents the reported bioactivity of this compound in comparison to other ent-kaurane diterpenoids that were evaluated within the same seminal study, offering a comparative analysis of their potential as anti-neuroinflammatory agents.

Quantitative Bioactivity Data

The anti-neuroinflammatory activity of this compound and its analogues was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells. The results from the key study are summarized below.

CompoundStructureConcentration (µM)Cell Viability (%)NO Inhibition (%)IC₅₀ (µM)
Pterokaurane L₂2β,16α-dihydroxy-ent-kaurane2596.3 ± 2.185.2 ± 1.511.8
Compound 72β-hydroxy-16-methoxy-ent-kaurane2595.8 ± 1.965.4 ± 2.318.5
This compound 2β,16α,17-trihydroxy-ent-kaurane 25 98.1 ± 1.8 35.6 ± 2.5 >25
Pterokaurane M₁2β-acetoxy-16α-hydroxy-ent-kaurane2597.5 ± 2.325.1 ± 1.9>25

Data extracted from a study on ent-kaurane diterpenoids from Pteris multifida roots[1][2][3]. Cell viability and NO production were assessed in LPS-stimulated BV-2 cells.

Experimental Protocols

The evaluation of the anti-neuroinflammatory activity of this compound and related compounds was conducted using a standardized in vitro model.

Cell Culture and Treatment:

  • Cell Line: BV-2 immortalized murine microglia cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure: BV-2 cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds (including this compound) for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Inhibition Assay:

  • Principle: The concentration of nitrite (a stable product of NO) in the culture supernatants was measured as an indicator of NO production using the Griess reagent.

  • Methodology: An aliquot of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group.

Cell Viability Assay:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of the compounds.

  • Methodology: After the treatment period, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control group.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental process and the targeted biological pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed BV-2 Microglia in 96-well plates incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with this compound or other compounds (1h) incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation griess_assay Griess Assay for NO quantification stimulation->griess_assay mtt_assay MTT Assay for cell viability stimulation->mtt_assay signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Neuroinflammation NO_PGs->Inflammation Pterokauranes Pterokaurane Diterpenoids (e.g., this compound) Pterokauranes->iNOS_COX2 Inhibition

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Classification

Pterokaurane R belongs to the kaurane (B74193) class of diterpenoids. Various compounds within this class have demonstrated significant biological activities, including cytotoxic, anti-inflammatory, and antitumor effects.[1][2][3][4] In the absence of specific toxicological data for this compound, it is prudent to assume it may possess similar properties and handle it as a hazardous chemical waste.

All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[5] Under no circumstances should this material be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound and its associated waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • A properly buttoned laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

  • Closed-toe shoes

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound, contaminated weighing papers, gloves, and other disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, shatter-resistant container (plastic is preferred).

    • Segregate halogenated and non-halogenated solvent waste into separate containers.

    • Do not mix aqueous waste with organic solvent waste.

  • Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

Waste Container Management

4.1 Container Selection: Waste must be stored in containers made of a compatible material. Reusing empty reagent bottles for waste collection is permissible, provided the original label is completely defaced.

4.2 Labeling: All waste containers must be clearly labeled. Attach a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department as soon as waste is first added to the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.

  • The approximate concentrations or percentages of the components.

  • The relevant hazard characteristics (e.g., Flammable, Toxic).

  • The date accumulation started.

  • The laboratory, principal investigator, and contact information.

4.3 Storage: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.

  • Keep waste containers securely closed at all times, except when adding waste. Funnels should not be left in the container opening.

  • Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregate containers of incompatible wastes.

Disposal Protocol

Step 1: Waste Collection Collect this compound waste as described in Section 3.0, ensuring proper segregation.

Step 2: Container Labeling and Storage Securely cap and label the waste container as detailed in Section 4.0. Store the container in your lab's Satellite Accumulation Area. Do not overfill containers; leave at least 10% headspace for expansion.

Step 3: Arrange for Disposal Once the waste container is full, or before it has been in storage for 12 months, arrange for its removal. Contact your institution's EHS department to schedule a hazardous waste pickup.

Decontamination of Empty Containers

Chemical containers are not considered "empty" until they have been properly rinsed.

  • Rinse the empty this compound container three times with a suitable solvent that can dissolve the compound.

  • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.

  • After triple rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), completely deface or remove the original label.

  • The rinsed glass container can then typically be disposed of in designated glass disposal boxes. Plastic containers may be placed in the regular trash or recycling receptacles, as per institutional guidelines.

Data and Visualizations

Chemical Waste Classification and Container Compatibility
Waste TypeHazard Classification (Assumed)Recommended Container MaterialIncompatible Materials to Avoid Mixing
Solid this compound Toxic, Biologically ActivePolyethylene (PE) or Polypropylene (PP) container with linerStrong Oxidizers, Strong Acids/Bases
This compound in Non-Halogenated Solvent Toxic, FlammableHigh-Density Polyethylene (HDPE), GlassAqueous solutions, Halogenated Solvents, Oxidizers
This compound in Halogenated Solvent ToxicHDPE, GlassAqueous solutions, Non-halogenated Solvents
Contaminated Labware (Gloves, etc.) Toxic (Contact Hazard)Lined Cardboard or PE boxSharps, Liquids

This compound Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Don Appropriate PPE A->B C Select Compatible Container B->C D Segregate Waste Type (e.g., Halogenated vs. Non-Halogenated) C->D E Add Waste to Container D->E F Attach Hazardous Waste Label E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container is Full or Approaching Storage Limit G->H I Contact EHS for Waste Pickup H->I J Transfer Custody to EHS I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Standard Operating Procedure: Disposal of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Classification

Pterokaurane R belongs to the kaurane (B74193) class of diterpenoids. Various compounds within this class have demonstrated significant biological activities, including cytotoxic, anti-inflammatory, and antitumor effects.[1][2][3][4] In the absence of specific toxicological data for this compound, it is prudent to assume it may possess similar properties and handle it as a hazardous chemical waste.

All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[5] Under no circumstances should this material be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound and its associated waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • A properly buttoned laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

  • Closed-toe shoes

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound, contaminated weighing papers, gloves, and other disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, shatter-resistant container (plastic is preferred).

    • Segregate halogenated and non-halogenated solvent waste into separate containers.

    • Do not mix aqueous waste with organic solvent waste.

  • Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

Waste Container Management

4.1 Container Selection: Waste must be stored in containers made of a compatible material. Reusing empty reagent bottles for waste collection is permissible, provided the original label is completely defaced.

4.2 Labeling: All waste containers must be clearly labeled. Attach a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department as soon as waste is first added to the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.

  • The approximate concentrations or percentages of the components.

  • The relevant hazard characteristics (e.g., Flammable, Toxic).

  • The date accumulation started.

  • The laboratory, principal investigator, and contact information.

4.3 Storage: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.

  • Keep waste containers securely closed at all times, except when adding waste. Funnels should not be left in the container opening.

  • Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregate containers of incompatible wastes.

Disposal Protocol

Step 1: Waste Collection Collect this compound waste as described in Section 3.0, ensuring proper segregation.

Step 2: Container Labeling and Storage Securely cap and label the waste container as detailed in Section 4.0. Store the container in your lab's Satellite Accumulation Area. Do not overfill containers; leave at least 10% headspace for expansion.

Step 3: Arrange for Disposal Once the waste container is full, or before it has been in storage for 12 months, arrange for its removal. Contact your institution's EHS department to schedule a hazardous waste pickup.

Decontamination of Empty Containers

Chemical containers are not considered "empty" until they have been properly rinsed.

  • Rinse the empty this compound container three times with a suitable solvent that can dissolve the compound.

  • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.

  • After triple rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), completely deface or remove the original label.

  • The rinsed glass container can then typically be disposed of in designated glass disposal boxes. Plastic containers may be placed in the regular trash or recycling receptacles, as per institutional guidelines.

Data and Visualizations

Chemical Waste Classification and Container Compatibility
Waste TypeHazard Classification (Assumed)Recommended Container MaterialIncompatible Materials to Avoid Mixing
Solid this compound Toxic, Biologically ActivePolyethylene (PE) or Polypropylene (PP) container with linerStrong Oxidizers, Strong Acids/Bases
This compound in Non-Halogenated Solvent Toxic, FlammableHigh-Density Polyethylene (HDPE), GlassAqueous solutions, Halogenated Solvents, Oxidizers
This compound in Halogenated Solvent ToxicHDPE, GlassAqueous solutions, Non-halogenated Solvents
Contaminated Labware (Gloves, etc.) Toxic (Contact Hazard)Lined Cardboard or PE boxSharps, Liquids

This compound Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Don Appropriate PPE A->B C Select Compatible Container B->C D Segregate Waste Type (e.g., Halogenated vs. Non-Halogenated) C->D E Add Waste to Container D->E F Attach Hazardous Waste Label E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container is Full or Approaching Storage Limit G->H I Contact EHS for Waste Pickup H->I J Transfer Custody to EHS I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Standard Operating Procedure: Disposal of Pterokaurane R

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Classification

Pterokaurane R belongs to the kaurane class of diterpenoids. Various compounds within this class have demonstrated significant biological activities, including cytotoxic, anti-inflammatory, and antitumor effects.[1][2][3][4] In the absence of specific toxicological data for this compound, it is prudent to assume it may possess similar properties and handle it as a hazardous chemical waste.

All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[5] Under no circumstances should this material be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound and its associated waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • A properly buttoned laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

  • Closed-toe shoes

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound, contaminated weighing papers, gloves, and other disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, shatter-resistant container (plastic is preferred).

    • Segregate halogenated and non-halogenated solvent waste into separate containers.

    • Do not mix aqueous waste with organic solvent waste.

  • Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

Waste Container Management

4.1 Container Selection: Waste must be stored in containers made of a compatible material. Reusing empty reagent bottles for waste collection is permissible, provided the original label is completely defaced.

4.2 Labeling: All waste containers must be clearly labeled. Attach a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department as soon as waste is first added to the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.

  • The approximate concentrations or percentages of the components.

  • The relevant hazard characteristics (e.g., Flammable, Toxic).

  • The date accumulation started.

  • The laboratory, principal investigator, and contact information.

4.3 Storage: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.

  • Keep waste containers securely closed at all times, except when adding waste. Funnels should not be left in the container opening.

  • Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregate containers of incompatible wastes.

Disposal Protocol

Step 1: Waste Collection Collect this compound waste as described in Section 3.0, ensuring proper segregation.

Step 2: Container Labeling and Storage Securely cap and label the waste container as detailed in Section 4.0. Store the container in your lab's Satellite Accumulation Area. Do not overfill containers; leave at least 10% headspace for expansion.

Step 3: Arrange for Disposal Once the waste container is full, or before it has been in storage for 12 months, arrange for its removal. Contact your institution's EHS department to schedule a hazardous waste pickup.

Decontamination of Empty Containers

Chemical containers are not considered "empty" until they have been properly rinsed.

  • Rinse the empty this compound container three times with a suitable solvent that can dissolve the compound.

  • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.

  • After triple rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), completely deface or remove the original label.

  • The rinsed glass container can then typically be disposed of in designated glass disposal boxes. Plastic containers may be placed in the regular trash or recycling receptacles, as per institutional guidelines.

Data and Visualizations

Chemical Waste Classification and Container Compatibility
Waste TypeHazard Classification (Assumed)Recommended Container MaterialIncompatible Materials to Avoid Mixing
Solid this compound Toxic, Biologically ActivePolyethylene (PE) or Polypropylene (PP) container with linerStrong Oxidizers, Strong Acids/Bases
This compound in Non-Halogenated Solvent Toxic, FlammableHigh-Density Polyethylene (HDPE), GlassAqueous solutions, Halogenated Solvents, Oxidizers
This compound in Halogenated Solvent ToxicHDPE, GlassAqueous solutions, Non-halogenated Solvents
Contaminated Labware (Gloves, etc.) Toxic (Contact Hazard)Lined Cardboard or PE boxSharps, Liquids

This compound Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Don Appropriate PPE A->B C Select Compatible Container B->C D Segregate Waste Type (e.g., Halogenated vs. Non-Halogenated) C->D E Add Waste to Container D->E F Attach Hazardous Waste Label E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container is Full or Approaching Storage Limit G->H I Contact EHS for Waste Pickup H->I J Transfer Custody to EHS I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。